6-O-Benzoylphlorigidoside B
Description
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Properties
IUPAC Name |
methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O14/c1-12(28)40-25(2)9-16(38-21(32)13-7-5-4-6-8-13)26(34)14(22(33)35-3)11-36-24(20(25)26)39-23-19(31)18(30)17(29)15(10-27)37-23/h4-8,11,15-20,23-24,27,29-31,34H,9-10H2,1-3H3/t15-,16-,17-,18+,19-,20-,23+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESOZWLCVNXHPJ-IXBILFTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-O-Benzoylphlorigidoside B natural sources and discovery
Executive Summary
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the natural product 6-O-Benzoylphlorigidoside B. Due to the limited direct public information available on this specific compound, this document synthesizes related knowledge and outlines a strategic approach for its investigation. The guide covers potential natural sources, a plausible discovery and isolation workflow, and detailed hypothetical experimental protocols. This document is intended to be a foundational tool to stimulate and guide future research into this compound and its potential therapeutic applications.
Introduction to this compound
This compound is a glycoside derivative. While specific literature on this compound is scarce, its name suggests a structure composed of a phlorigidoside core with a benzoyl group attached at the 6-O position. Phlorigidosides belong to a class of phloroglucinol (B13840) glycosides, which are known to be produced by various plant species and possess a range of biological activities. The benzoyl moiety is also a common feature in natural products and can significantly influence their bioactivity and pharmacokinetic properties. The potential therapeutic value of this compound warrants a systematic investigation into its natural origins, chemical properties, and biological functions.
Potential Natural Sources
While no definitive natural sources for this compound have been documented in publicly accessible literature, based on the chemical class of phloroglucinol glycosides, potential sources can be inferred. Researchers should consider investigating plant families known to produce similar compounds, such as:
-
Myrtaceae: Species within this family, like Eucalyptus and Syzygium, are rich sources of phloroglucinol derivatives.
-
Rosaceae: Plants in the rose family, including genera like Malus (apple) and Prunus (plum, cherry), are known to produce various glycosidic compounds.
-
Ericaceae: The heath family, which includes blueberry and cranberry, is another potential source of diverse phenolic glycosides.
A systematic screening of methanolic or ethanolic extracts from these and other related plant families using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) could lead to the identification of this compound.
Discovery and Isolation Workflow
The discovery and isolation of this compound from a natural source would typically follow a multi-step process. The following diagram illustrates a logical workflow for this endeavor.
Discovery and Isolation Workflow for this compound.
Detailed Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the key experiments involved in the isolation and characterization of this compound.
Extraction Protocol
-
Plant Material Preparation: Air-dry the collected plant material (e.g., leaves, bark) at room temperature for 7-10 days. Grind the dried material into a fine powder using a mechanical grinder.
-
Maceration: Suspend the powdered plant material in 95% ethanol (B145695) (1:10 w/v) in a large glass container.
-
Extraction: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.
Fractionation Protocol
-
Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Fraction Collection: Collect the respective solvent layers and evaporate the solvents under reduced pressure to yield the n-hexane, ethyl acetate, and n-butanol fractions.
-
Preliminary Screening: Screen each fraction for the presence of the target compound using analytical Thin Layer Chromatography (TLC) or HPLC-UV.
Isolation by Column Chromatography
-
Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
Sample Loading: Adsorb the most promising fraction (e.g., the ethyl acetate fraction) onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the elution profile using TLC.
-
Pooling and Concentration: Pool the fractions containing the compound of interest based on their TLC profiles and concentrate them.
Purification by Preparative HPLC
-
System: A preparative High-Performance Liquid Chromatography system equipped with a C18 column.
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Mobile Phase: A gradient of acetonitrile (B52724) in water (e.g., 20-80% acetonitrile over 40 minutes).
-
Injection and Detection: Inject the semi-purified fraction from column chromatography. Monitor the elution at a suitable wavelength (e.g., 280 nm).
-
Peak Collection: Collect the peak corresponding to the retention time of this compound.
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC.
Structure Elucidation
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR): Record 1H, 13C, COSY, HSQC, and HMBC NMR spectra in a suitable deuterated solvent (e.g., CD3OD) to determine the chemical structure, including the stereochemistry.
-
Infrared (IR) Spectroscopy: Identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Determine the UV absorption maxima, which can provide information about the chromophores present.
Quantitative Data Summary
As no specific experimental data for this compound is available, the following table provides a template for summarizing key quantitative data that should be collected during its investigation.
| Parameter | Value | Method |
| Yields | ||
| Crude Extract Yield (%) | e.g., 10.5 | Gravimetric |
| Active Fraction Yield (%) | e.g., 2.1 | Gravimetric |
| Pure Compound Yield (mg/g of dry plant material) | e.g., 0.05 | Gravimetric |
| Purity | ||
| Purity by HPLC (%) | >98 | HPLC-UV |
| Spectroscopic Data | ||
| Molecular Formula | e.g., C26H30O12 | HR-MS |
| Molecular Weight | e.g., 534.1737 | HR-MS |
| ¹H NMR (δ, ppm) | List of chemical shifts | NMR Spectroscopy |
| ¹³C NMR (δ, ppm) | List of chemical shifts | NMR Spectroscopy |
| UV λmax (nm) | e.g., 220, 285 | UV-Vis Spectroscopy |
| IR νmax (cm⁻¹) | List of key absorptions | IR Spectroscopy |
Potential Signaling Pathways and Biological Activities
While the specific biological activities of this compound are unknown, related phloroglucinol glycosides have demonstrated a variety of effects, including antioxidant, anti-inflammatory, and anti-cancer activities. It is plausible that this compound could modulate key signaling pathways involved in these processes. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Hypothetical Signaling Pathways Modulated by this compound.
Conclusion and Future Directions
This technical guide provides a foundational framework for the scientific community to initiate and advance research on this compound. The lack of existing data presents a unique opportunity for novel discoveries. Future research should focus on a systematic screening of potential plant sources, the successful isolation and structural confirmation of the compound, and a comprehensive evaluation of its biological activities and underlying mechanisms of action. Such efforts will be crucial in unlocking the potential of this compound as a new therapeutic agent.
An In-Depth Technical Guide to the Isolation and Purification of 6-O-Benzoylphlorigidoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Benzoylphlorigidoside B is a phenylpropanoid glycoside, a class of natural products known for a wide array of biological activities. Phenylpropanoid glycosides, in general, have demonstrated significant antioxidant, anti-inflammatory, and anti-viral properties.[1][2] Phlorigidoside B, the parent compound, has been identified in plant species such as Phlomis rigida, Barleria lupulina, and Lamium amplexicaule.[3] The benzoylated derivative, this compound, is of particular interest to researchers for its potential therapeutic applications, which may include skin-brightening effects through the inhibition of tyrosinase. This guide provides a comprehensive, albeit representative, technical overview of a plausible methodology for the isolation and purification of this compound from a natural source, tailored for a scientific audience.
Hypothetical Experimental Workflow for Isolation and Purification
The following diagram outlines a multi-step strategy for the isolation and purification of this compound from a hypothetical plant source, Phlomis rigida.
Caption: A representative workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
Extraction
-
Plant Material Preparation: Air-dried and powdered aerial parts of Phlomis rigida (1 kg) are used as the starting material.
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Maceration: The powdered plant material is macerated with 80% aqueous methanol (5 L) at room temperature for 72 hours with occasional stirring.
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Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.
Solvent Partitioning
-
Suspension: The crude methanolic extract (approximately 150 g) is suspended in distilled water (1 L).
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Sequential Extraction: The aqueous suspension is sequentially partitioned with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).
-
Fraction Collection: The layers are separated, and the n-butanol fraction is collected and concentrated under reduced pressure to yield a dried n-butanol fraction.
Silica Gel Column Chromatography
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Column Preparation: A silica gel (200-300 mesh) column is packed using a chloroform-methanol gradient system.
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Sample Loading: The n-butanol fraction (approximately 30 g) is adsorbed onto a small amount of silica gel and loaded onto the column.
-
Elution: The column is eluted with a stepwise gradient of chloroform-methanol (from 100:1 to 1:1, v/v).
-
Fraction Collection: Fractions of 250 mL are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.
Preparative High-Performance Liquid Chromatography (HPLC)
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Column and Mobile Phase: A preparative reversed-phase C18 column is used. The mobile phase consists of a gradient of methanol and water.
-
Sample Preparation: The semi-pure fraction containing the target compound is dissolved in methanol and filtered through a 0.45 µm syringe filter.
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Injection and Fractionation: The sample is injected onto the column, and elution is monitored at a suitable wavelength (e.g., 280 nm). Fractions corresponding to the peak of interest are collected.
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Final Purification: The collected fractions are pooled and concentrated to yield pure this compound.
Quantitative Data Summary
The following tables present hypothetical but realistic quantitative data for the isolation and purification process.
Table 1: Extraction and Partitioning Yields
| Step | Starting Material (g) | Yield (g) | Yield (%) |
| Crude Methanolic Extract | 1000 | 152.3 | 15.23 |
| n-Hexane Fraction | 152.3 | 25.8 | 16.94 |
| Ethyl Acetate Fraction | 152.3 | 41.2 | 27.05 |
| n-Butanol Fraction | 152.3 | 68.5 | 44.98 |
Table 2: Chromatographic Purification of n-Butanol Fraction
| Step | Starting Material (g) | Fraction of Interest (g) | Yield (%) | Purity (%) |
| Silica Gel Chromatography | 68.5 | 8.2 | 11.97 | ~70% |
| Preparative HPLC | 8.2 | 0.45 | 5.49 | >98% |
Potential Biological Activity and Signaling Pathway
Phenylpropanoid glycosides are known to possess a range of biological activities, including anti-inflammatory and antioxidant effects.[4] One potential mechanism of action for this compound is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: A potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Additionally, its reported use in cosmetics for skin brightening suggests a role in the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[5]
Caption: Proposed inhibition of melanin synthesis by this compound through tyrosinase inhibition.
Conclusion
This technical guide outlines a representative and scientifically plausible methodology for the isolation and purification of this compound. The multi-step process involving solvent extraction, partitioning, and chromatographic techniques is a standard approach for the purification of phenylpropanoid glycosides from natural sources. The provided quantitative data, while hypothetical, serves as a realistic benchmark for researchers undertaking similar isolation projects. The potential biological activities, particularly in the realms of anti-inflammatory and skin-brightening applications, underscore the importance of further research into this and related compounds for drug discovery and development.
References
- 1. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phlorigidoside B | C19H28O13 | CID 91885038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylpropanoid glycosides: Significance and symbolism [wisdomlib.org]
- 5. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of 6-O-Benzoylphlorigidoside B
An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Compound
For Immediate Release
This technical guide provides a comprehensive overview of 6-O-Benzoylphlorigidoside B, a naturally occurring iridoid glycoside. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical architecture, physicochemical properties, and known biological activities, with a focus on its potential as a tyrosinase inhibitor.
Chemical Structure and Properties
This compound is a derivative of Phlorigidoside B, characterized by the presence of a benzoyl group attached at the 6-position of the glucose moiety. This structural modification significantly influences its chemical and biological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂O₁₄ | [1][2] |
| Molecular Weight | 568.54 g/mol | [1][2] |
| CAS Number | 1246012-24-7 | [1][2] |
| Appearance | White or off-white powder | Inferred from typical isolated natural products |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Inferred from related compounds |
Spectroscopic Data
The definitive structure of this compound would be elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Although a specific peer-reviewed publication detailing the complete spectral assignment for this particular compound is not available in the searched public domain, a hypothetical representation based on its constituent parts (phlorigidoside B and a benzoyl group) can be proposed.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: This is a predicted table based on known values for similar structures and requires experimental verification.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| Aglycone | ||
| 1 | ~98 | ~5.0 (d) |
| 3 | ~141 | ~7.4 (s) |
| 4 | ~110 | |
| 5 | ~38 | ~2.8 (m) |
| 6 | ~78 | ~4.2 (m) |
| 7 | ~75 | ~3.9 (m) |
| 8 | ~130 | |
| 9 | ~45 | ~2.5 (m) |
| 10 | ~22 | ~1.1 (d) |
| 11 | ~170 | |
| Glucose Moiety | ||
| 1' | ~100 | ~4.8 (d) |
| 2' | ~74 | ~3.4 (t) |
| 3' | ~77 | ~3.5 (t) |
| 4' | ~71 | ~3.3 (t) |
| 5' | ~78 | ~3.7 (m) |
| 6'a | ~64 | ~4.5 (dd) |
| 6'b | ~4.3 (dd) | |
| Benzoyl Moiety | ||
| C=O | ~166 | |
| C-1'' | ~130 | |
| C-2''/6'' | ~130 | ~8.0 (d) |
| C-3''/5'' | ~129 | ~7.5 (t) |
| C-4'' | ~133 | ~7.6 (t) |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[1][2] This property makes it a compound of interest for the cosmetic industry in the development of skin-brightening and anti-hyperpigmentation products.[1][2]
Tyrosinase Inhibition
Tyrosinase catalyzes the oxidation of tyrosine to dopaquinone, a precursor for melanin. The inhibition of this enzyme can effectively reduce melanin production. The benzoyl group in this compound is likely to play a crucial role in its inhibitory activity, potentially through interactions with the active site of the tyrosinase enzyme.
Experimental Protocols
While a specific, detailed experimental protocol for the isolation of this compound is not available in the public domain, a general workflow can be inferred from standard phytochemical procedures for iridoid glycosides.
General Isolation Workflow
Future Directions
Further research is warranted to fully elucidate the pharmacological potential of this compound. Key areas for future investigation include:
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Detailed Biological Screening: A comprehensive evaluation of its activity against a wider range of biological targets.
-
Mechanism of Action Studies: In-depth studies to understand the precise molecular interactions responsible for its tyrosinase inhibitory activity.
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Synthesis and Analogue Development: The development of a synthetic route to enable the production of larger quantities and the creation of novel analogues with potentially enhanced activity and improved pharmacokinetic properties.
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In Vivo Efficacy and Safety: Preclinical studies to assess its efficacy and safety in animal models for dermatological applications.
Conclusion
This compound represents a promising natural product with demonstrated tyrosinase inhibitory activity. This technical guide provides a foundational understanding of its chemical structure, properties, and biological potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery, stimulating further investigation into this intriguing molecule.
References
An In-Depth Technical Guide to 6-O-Benzoylphlorigidoside B: Properties, Postulated Activities, and Analytical Methodologies
Disclaimer: Publicly available research on 6-O-Benzoylphlorigidoside B (CAS 1246012-24-7) is limited. This guide provides a comprehensive overview based on its chemical classification as an iridoid and its purported applications. The experimental protocols, quantitative data, and discussions on signaling pathways are representative of methodologies and findings for compounds of this class and may not have been specifically validated for this compound.
Introduction
This compound is an iridoid, a class of monoterpenoids characterized by a cyclopentane (B165970) ring fused to a six-membered oxygen-containing ring. Iridoids are found in a variety of plants and are known for a wide range of biological activities. The presence of a benzoyl group and a glycosidic linkage in this compound suggests specific chemical properties and potential biological interactions. Its use in cosmetic formulations is primarily for skin-brightening, pointing towards an inhibitory effect on melanin (B1238610) synthesis, likely through the modulation of the enzyme tyrosinase.
Chemical and Physical Properties
While extensive experimental data is not available, the basic chemical properties of this compound have been reported.
| Property | Value | Source |
| CAS Number | 1246012-24-7 | Generic Chemical Databases |
| Molecular Formula | C₂₆H₃₂O₁₄ | Generic Chemical Databases |
| Molecular Weight | 568.54 g/mol | Generic Chemical Databases |
| Class | Iridoid | Chemical Structure |
| Appearance | White to off-white powder | Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO | General Iridoid Properties |
| Storage | 2-8°C, protected from light and moisture | Supplier Recommendations |
Postulated Biological Activity: Tyrosinase Inhibition
The primary application of this compound in cosmetics is for its skin-brightening effects, which is commonly achieved through the inhibition of tyrosinase. Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, the production of melanin can be reduced, leading to a lighter skin tone and the reduction of hyperpigmentation. Many natural products, including iridoids, have been identified as tyrosinase inhibitors.
Representative Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol is a standard method for assessing the tyrosinase inhibitory activity of a compound. Mushroom tyrosinase is often used as a model enzyme due to its commercial availability and high activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) Buffer (pH 6.8)
-
Test compound (this compound)
-
Kojic acid (positive control)
-
96-well microplate reader
-
DMSO (for dissolving the test compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.
-
Dissolve L-DOPA in the phosphate buffer to a final concentration of 10 mM.
-
Dissolve the test compound and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions of the stock solutions in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
140 µL of 100 mM phosphate buffer (pH 6.8)
-
20 µL of the test compound solution at various concentrations (or DMSO for the control).
-
20 µL of the mushroom tyrosinase solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Postulated Biological Activity: Anti-inflammatory Effects
Iridoids are well-documented for their anti-inflammatory properties. This activity is often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. Given that skin hyperpigmentation can be associated with inflammation, it is plausible that this compound may also possess anti-inflammatory effects that contribute to its skin-brightening properties.
Relevant Signaling Pathways in Skin Pigmentation and Inflammation
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of skin, the MAPK pathway is involved in melanogenesis. Activation of the MAPK/ERK pathway can lead to the phosphorylation and subsequent degradation of the microphthalmia-associated transcription factor (MITF), a key regulator of tyrosinase gene expression. Therefore, compounds that activate the MAPK/ERK pathway can lead to a decrease in melanin production.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a central mediator of the inflammatory response. In the skin, various stimuli, including UV radiation and pro-inflammatory cytokines, can activate the NF-κB pathway in keratinocytes and melanocytes. This activation leads to the transcription of genes encoding pro-inflammatory mediators such as cytokines and chemokines, which can contribute to inflammatory hyperpigmentation. Iridoids have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.
Methods for Structural Elucidation
The structural confirmation of this compound would typically involve a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Would be used to identify the number and types of protons in the molecule, including those on the iridoid skeleton, the benzoyl group, and the glucose moiety. Chemical shifts, coupling constants, and integration would provide information about the connectivity of the protons.
-
¹³C NMR and DEPT: Would be used to determine the number of carbon atoms and to distinguish between methyl, methylene, methine, and quaternary carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the complete connectivity of the molecule, confirming the iridoid core structure, and determining the attachment points of the benzoyl and glucose groups.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HR-MS): Would be used to determine the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Would be used to fragment the molecule and analyze the resulting fragment ions. This fragmentation pattern provides valuable information about the different structural components of the molecule and how they are connected.
Conclusion for Drug Development Professionals
This compound, as an iridoid with potential tyrosinase inhibitory and anti-inflammatory activities, represents an interesting lead compound for the development of topical agents for skin hyperpigmentation and inflammatory skin conditions. Further research is warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation. In-depth studies should focus on confirming its tyrosinase inhibitory activity and elucidating its mechanism of action, including its effects on the MAPK and NF-κB signaling pathways in relevant skin cell models. Determination of its safety, stability, and skin permeability will be critical for its successful development as a cosmetic or pharmaceutical ingredient.
In-Depth Technical Guide: 6-O-Benzoylphlorigidoside B (C₂₆H₃₂O₁₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-Benzoylphlorigidoside B is a naturally occurring iridoid glycoside with the molecular formula C₂₆H₃₂O₁₄. First isolated from Callicarpa formosana var. formosana, this compound has garnered interest for its potential applications in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, and reported biological activities, with a focus on its role as a tyrosinase inhibitor and its antioxidant potential. Detailed experimental protocols for relevant biological assays are also presented to facilitate further research and development.
Introduction
Natural products remain a vital source of novel chemical entities with diverse biological activities. This compound belongs to the iridoid glycoside class of secondary metabolites, which are known for a wide range of pharmacological effects. The presence of a benzoyl group attached to the phlorigidoside B core structure distinguishes this molecule and likely contributes to its bioactivity. Its purported ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis, makes it a compound of interest for skin-lightening and hyperpigmentation-treating formulations.[1] Furthermore, potential antioxidant properties suggest broader applications in mitigating oxidative stress-related conditions.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was first reported by Wang et al. (2010) following its isolation from the twigs and leaves of Callicarpa formosana var. formosana.[2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₂O₁₄ | [1] |
| Molecular Weight | 568.54 g/mol | [1] |
| CAS Number | 1246012-24-7 | [1] |
| Appearance | White amorphous powder | Inferred from similar compounds |
| Solubility | Soluble in methanol (B129727), ethanol (B145695) | Inferred from isolation protocols |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Technique | Key Data Points |
| ¹H-NMR | Data reported in the literature confirms the presence of protons associated with the iridoid and glucoside moieties, as well as the benzoyl group.[1] |
| ¹³C-NMR | Spectroscopic data validates the carbon skeleton of the molecule, with characteristic shifts for the glycosidic linkage and the benzoyl ester.[1] |
| Mass Spectrometry (MS) | The observed m/z values in high-resolution mass spectrometry (HRMS) are consistent with the molecular formula C₂₆H₃₂O₁₄.[5][6] |
Table 2: Summary of Spectroscopic Data for this compound
Biological Activity
Tyrosinase Inhibition
This compound is primarily recognized for its potential as a tyrosinase inhibitor.[1] Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin, and its inhibition is a key strategy for the development of skin-lightening agents. The mechanism of inhibition by this compound is likely related to its ability to chelate the copper ions in the active site of the enzyme or to act as a competitive or non-competitive inhibitor.
Antioxidant Activity
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound.
Isolation of this compound from Callicarpa formosana
The isolation of this compound, as described by Wang et al. (2010), involves a multi-step extraction and chromatographic process.[2][3][4]
Caption: Isolation workflow for this compound.
Methodology:
-
Extraction: Air-dried and powdered twigs and leaves of Callicarpa formosana are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).
-
Column Chromatography: The n-BuOH fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.
-
Further Purification: Fractions containing the target compound are further purified using octadecylsilyl (ODS) column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This colorimetric assay measures the inhibition of mushroom tyrosinase activity using L-tyrosine as a substrate.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound and kojic acid in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound solution (at various concentrations), and mushroom tyrosinase solution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-tyrosine substrate solution to each well.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).
Caption: Inhibition of the melanin synthesis pathway by this compound.
DPPH Radical Scavenging Assay
This assay assesses the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare solutions of the test compound and the positive control at various concentrations in methanol.
-
In a 96-well plate, add the DPPH solution to each well containing either the test compound, the positive control, or methanol (as a blank).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a wavelength of approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.
-
Determine the EC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
This compound is a promising natural product with potential applications in the cosmetic and pharmaceutical fields, primarily due to its tyrosinase inhibitory activity. The detailed protocols provided in this guide serve as a foundation for further investigation into its biological mechanisms and efficacy. Future research should focus on obtaining robust quantitative data for its tyrosinase inhibition and antioxidant effects, exploring its mechanism of action at the molecular level, and conducting in vivo studies to validate its potential for topical applications. Furthermore, exploring other potential biological activities of this iridoid glycoside could unveil new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Integrated UPLC/Q-TOF-MS/MS Analysis and Network Pharmacology to Reveal the Neuroprotective Mechanisms and Potential Pharmacological Ingredients of Aurantii Fructus Immaturus and Aurantii Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
An In-depth Technical Guide to the Putative Biosynthesis of 6-O-Benzoylphlorigidoside B
For Researchers, Scientists, and Drug Development Professionals
Abstract: 6-O-Benzoylphlorigidoside B is a complex iridoid glycoside with potential applications in cosmetic formulations. While its complete biosynthetic pathway has not been fully elucidated, this guide synthesizes current knowledge on iridoid biosynthesis to propose a putative pathway for its formation. This document outlines the probable enzymatic steps, from primary metabolism to the final acylated product, provides detailed experimental methodologies for pathway elucidation, and presents quantitative data from related pathways to serve as a reference for future research.
Introduction: The Structure of this compound
This compound is an acylated iridoid glycoside. Its core structure is Phlorigidoside B, an iridoid that has been isolated from plants of the genera Phlomis, Lamium, and Barleria.[1][2][3][4][5][6][7][8] The structure of Phlorigidoside B is characterized by a complex, oxygenated iridoid aglycone attached to a glucose molecule. In this compound, a benzoyl group is esterified to the 6-position of this glucose moiety. Understanding its biosynthesis is crucial for potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology.
Proposed Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into four major stages:
-
Formation of the Iridoid Precursor (Geranyl Pyrophosphate): The pathway begins with the synthesis of the universal monoterpene precursor, geranyl pyrophosphate (GPP), via the methylerythritol 4-phosphate (MEP) pathway. Studies on the related iridoid glucoside lamalbid (B1258926) in Lamium barbatum have demonstrated that the iridoid core is synthesized through the MEP pathway.[1][9]
-
Core Iridoid Skeleton Formation: GPP is converted into the characteristic bicyclic iridoid structure through a series of enzymatic reactions.
-
Glycosylation: The iridoid aglycone is glycosylated to form Phlorigidoside B.
-
Benzoylation: The final step is the acylation of the glucose moiety with a benzoyl group to yield the target molecule.
The initial steps of iridoid biosynthesis are well-established and involve the conversion of GPP to the key intermediate, nepetalactol.[10] From there, a series of oxidative and reductive steps lead to the formation of various iridoid aglycones. Based on the structure of Phlorigidoside B and known iridoid biosynthetic pathways in the Lamiaceae family, a putative pathway for its aglycone is proposed. Feeding experiments in Lamium album have shown that many of its iridoids are derived from 8-epi-deoxyloganic acid.[2]
The following diagram illustrates the proposed initial stages of the pathway.
Caption: Putative early stages of Phlorigidoside B aglycone biosynthesis.
Enzyme Abbreviations:
-
IDI: Isopentenyl Diphosphate Isomerase
-
GPPS: Geranyl Diphosphate Synthase
-
GES: Geraniol Synthase
-
G8H: Geraniol 8-hydroxylase
-
8-HGO: 8-hydroxygeraniol oxidoreductase
-
ISY: Iridoid Synthase
-
IO: Iridoid Oxidase
-
7-DLGT: 7-deoxyloganetic acid glucosyltransferase
-
7-DLH: 7-deoxyloganic acid hydroxylase
The final steps involve the tailoring of the iridoid aglycone. A UDP-dependent glycosyltransferase (UGT) attaches a glucose molecule to the aglycone, likely at the C1 position, to form Phlorigidoside B. Subsequently, a benzoyl-CoA dependent acyltransferase, likely belonging to the BAHD family, catalyzes the transfer of a benzoyl group to the 6-hydroxyl position of the glucose moiety.
The precursor for the benzoyl group, benzoyl-CoA, is synthesized from phenylalanine via the phenylpropanoid pathway.
The logical flow for the final steps is depicted below.
Caption: Proposed final tailoring steps in the biosynthesis of this compound.
Quantitative Data from Related Pathways
While specific kinetic data for the enzymes in the this compound pathway are not available, data from homologous enzymes in other iridoid and acylation pathways can provide valuable context for researchers.
| Enzyme Type | Example Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Iridoid Synthase | CrISY | Catharanthus roseus | 8-oxogeranial | ~15 | ~0.2 | [10] |
| Acyltransferase | PkAT | Picrorhiza kurroa | Catalpol | 250 | 0.015 | [11] |
| Acyltransferase | PkAT | Picrorhiza kurroa | Vanilloyl-CoA | 150 | - | [11] |
Note: This table presents example data from related pathways and should be used for reference purposes only.
Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach combining transcriptomics, protein biochemistry, and analytical chemistry.
This protocol aims to identify candidate genes for the biosynthetic pathway by comparing the transcriptomes of tissues with high and low concentrations of the target compound.
Caption: Workflow for candidate gene discovery using transcriptomics.
Methodology:
-
Tissue Collection: Harvest tissues from Phlomis rigida (or another source plant) known to produce the compound, along with control tissues where it is absent or in low abundance (e.g., leaves vs. roots).
-
RNA Extraction: Isolate high-quality total RNA from all samples. Assess RNA integrity (RIN > 8.0) and purity.
-
Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing.
-
Bioinformatic Analysis: Assemble the transcriptome de novo. Annotate the resulting unigenes against public databases. Perform differential expression analysis to identify genes upregulated in the producing tissue.
-
Candidate Gene Selection: Identify candidate UGTs and Acyltransferases based on annotation and co-expression with known iridoid pathway genes.
This protocol is for functionally characterizing candidate enzymes identified from transcriptomic analysis.
Caption: Workflow for heterologous expression and functional characterization of enzymes.
Methodology for a Candidate Acyltransferase:
-
Cloning and Expression: The candidate acyltransferase gene is cloned into an expression vector and expressed in E. coli.
-
Protein Purification: The recombinant protein is purified using affinity chromatography.
-
Enzyme Assay:
-
Reaction Mixture: Prepare a reaction buffer containing Phlorigidoside B (substrate), Benzoyl-CoA (acyl donor), and the purified enzyme.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Quenching and Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Analyze the reaction products by LC-MS to detect the formation of a compound with the mass of this compound. Confirm the structure of the product by NMR if sufficient quantities are produced.
Conclusion and Future Directions
This guide presents a putative biosynthetic pathway for this compound, grounded in the established principles of iridoid and natural product biosynthesis. The proposed pathway provides a roadmap for researchers aiming to fully elucidate the enzymatic steps and regulatory mechanisms involved. Future work should focus on the identification and characterization of the specific hydroxylases, glycosyltransferases, and acyltransferases from a natural producer, such as Phlomis rigida. The successful reconstitution of this pathway in a heterologous host would not only confirm the proposed steps but also open the door for the sustainable, biotechnological production of this and other valuable acylated iridoid glycosides.
References
- 1. Biosynthesis of the iridoid glucoside, lamalbid, in Lamium barbatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of iridoid glucosides in Lamium album [agris.fao.org]
- 3. Phlorigidosides A-C, iridoid glucosides from Phlomis rigida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Distribution profile of iridoid glycosides and phenolic compounds in two Barleria species and their correlation with antioxidant and antibacterial activity [frontiersin.org]
- 5. Iridoid glucosides from the flowers of Barleria lupulina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Iridoid Glycosides from Barleria lupulina - figshare - Figshare [figshare.com]
- 7. Iridoid glucosides of Barleria lupulina [agris.fao.org]
- 8. Iridoid glucosides from Barleria lupulina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity of 6-O-Benzoylphlorigidoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-O-Benzoylphlorigidoside B is a phenolic glycoside that has garnered commercial interest for its application in cosmetic formulations aimed at skin brightening[1]. This interest is primarily based on its presumed ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis, and its potential antioxidant properties[1]. Phenolic compounds, particularly those isolated from the Ilex genus, are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects[2][3][4]. This guide provides an in-depth overview of the anticipated biological activities of this compound and details the standard experimental methodologies for their assessment.
Expected Preliminary Biological Activities
Based on its structural features—a phloroglucinol (B13840) core, a glucose moiety, and a benzoyl group—this compound is anticipated to exhibit the following primary biological activities:
-
Tyrosinase Inhibition: The phenolic nature of the molecule suggests it can interact with the copper-containing active site of tyrosinase, thereby inhibiting the oxidation of L-tyrosine and L-DOPA and, consequently, melanin production. This is the basis for its use as a skin-lightening agent[1].
-
Antioxidant Activity: Phenolic compounds are renowned for their ability to scavenge free radicals and chelate metal ions, which are key mechanisms in combating oxidative stress.
Quantitative Data on Biological Activities
While specific quantitative data for this compound is not available, the following tables present representative data for tyrosinase inhibition and antioxidant activity of a hypothetical phenolic glycoside to illustrate how such data would be presented.
Table 1: Tyrosinase Inhibitory Activity of a Representative Phenolic Glycoside
| Compound | Substrate | Inhibition Type | IC50 (µM) | Positive Control (Kojic Acid) IC50 (µM) |
| Representative Phenolic Glycoside | L-DOPA | Competitive | 25.5 | 18.2 |
Table 2: Antioxidant Activity of a Representative Phenolic Glycoside
| Assay | EC50 (µg/mL) | Positive Control (Ascorbic Acid) EC50 (µg/mL) |
| DPPH Radical Scavenging | 45.8 | 12.3 |
| ABTS Radical Scavenging | 32.1 | 8.9 |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to assess the tyrosinase inhibitory and antioxidant activities of compounds like this compound.
Mushroom Tyrosinase Inhibition Assay
This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Test compound (this compound)
-
Kojic Acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or kojic acid.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer).
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer).
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The rate of dopachrome (B613829) formation is calculated from the linear portion of the absorbance curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound)
-
Ascorbic Acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.
-
The EC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of tyrosinase inhibition by this compound.
Experimental Workflow
Caption: General workflow for evaluating the preliminary biological activity.
References
In-Depth Technical Guide: 6-O-Benzoylphlorigidoside B as a Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-Benzoylphlorigidoside B, an iridoid glucoside isolated from the twigs and leaves of Callicarpa formosana var. formosana, has emerged as a compound of interest for its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its mechanism of action as a tyrosinase inhibitor. This document synthesizes the current, albeit limited, understanding of its inhibitory activity and outlines relevant experimental protocols for its investigation.
Introduction to this compound
This compound belongs to the iridoid glycoside class of natural products. Its structure features a core iridoid skeleton linked to a glucose molecule, which is further substituted with a benzoyl group. The presence and position of this benzoyl moiety are thought to be crucial for its biological activity. While its primary source is Callicarpa formosana var. formosana, a plant used in traditional medicine, its application in modern cosmetic formulations for skin brightening has prompted scientific inquiry into its specific mechanism of action.
Tyrosinase and Melanogenesis: The Target Pathway
Melanogenesis, the process of melanin production, is primarily regulated by the enzyme tyrosinase. This copper-containing enzyme catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin. The pathway can be simplified as follows:
Antioxidant Potential of 6-O-Benzoylphlorigidoside B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Benzoylphlorigidoside B is a phenolic compound that has been noted for its potential in cosmetic and topical applications, particularly for its skin-brightening and anti-aging properties.[1][2] While its role in inhibiting tyrosinase activity is mentioned, its antioxidant capabilities are also an area of investigation.[1][2] This technical guide aims to provide an in-depth analysis of the antioxidant potential of this compound, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Core Concepts in Antioxidant Activity
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to neutralize free radicals. This is achieved through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby stabilizing the radical.[3][4]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, also resulting in its stabilization.[3]
The efficacy of an antioxidant is often evaluated using various assays that measure its capacity to scavenge different types of free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5][6][7] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.[8] A lower IC50 value indicates a higher antioxidant activity.[7]
Quantitative Data on Antioxidant Activity
Currently, publicly available scientific literature lacks specific quantitative data from in-vitro or in-vivo studies detailing the antioxidant potential of this compound. While its investigation for antioxidant benefits is mentioned[1][2], specific metrics such as IC50 values from standard antioxidant assays (e.g., DPPH, ABTS, ORAC) are not documented in the provided search results.
Experimental Protocols
Detailed experimental protocols for assessing the antioxidant potential of a compound like this compound would typically involve the following methodologies.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared, exhibiting a deep violet color.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).[6]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant.
Methodology:
-
The ABTS radical cation is generated by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate).
-
The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of this compound are added to the ABTS•+ solution.
-
The absorbance is measured after a set incubation period.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.[3]
Visualizing Experimental Workflows and Potential Signaling Pathways
To illustrate the general procedures and potential mechanisms, the following diagrams are provided.
Caption: General workflow for DPPH and ABTS antioxidant assays.
Caption: Simplified mechanism of antioxidant action against reactive oxygen species.
While this compound is a compound of interest for its potential topical benefits, a comprehensive understanding of its antioxidant capacity requires further dedicated research. The generation of quantitative data through standardized assays such as DPPH and ABTS is essential to fully characterize its antioxidant profile. Future studies should focus on performing these assays and elucidating the specific mechanisms by which this compound may mitigate oxidative stress. This will be crucial for its potential development and application in therapeutic and cosmetic formulations.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant Activity and Profile of Phenolic Compounds in Selected Herbal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Studies of 6-O-Benzoylphlorigidoside B: A Review of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the in vitro studies of 6-O-Benzoylphlorigidoside B. A comprehensive search of scientific literature and public databases did not yield specific, in-depth experimental studies, quantitative data, or detailed protocols for this particular compound. The information presented herein is based on general knowledge of related assays and the compound's reported cosmetic applications.
Introduction
This compound is a phenolic compound that has garnered interest primarily within the cosmetics industry for its potential skin-brightening properties. The core of its reported biological activity lies in the inhibition of tyrosinase, a key enzyme in the process of melanin (B1238610) synthesis (melanogenesis). This document aims to provide a foundational guide to the likely initial in vitro studies that would be conducted to characterize the bioactivity of this compound, based on its purported function.
Core In Vitro Activities of Interest
The primary focus of initial in vitro studies for a compound like this compound would be to assess its efficacy and safety for dermatological applications. The key areas of investigation would include:
-
Tyrosinase Inhibition: Directly measuring the compound's ability to inhibit the enzymatic activity of tyrosinase.
-
Melanin Content in Melanoma Cells: Evaluating the effect of the compound on melanin production in a cellular context, typically using B16 melanoma cells.
-
Antioxidant Activity: Assessing the compound's capacity to neutralize free radicals, a common secondary benefit for skin health ingredients.
-
Cytotoxicity: Determining the concentration range at which the compound is non-toxic to skin cells.
Data Presentation
Due to the absence of specific published studies on this compound, we present hypothetical tables that would typically be used to summarize quantitative data from the aforementioned in vitro assays.
Table 1: In Vitro Tyrosinase Inhibition by this compound
| Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| 1 | Data not available | \multirow{5}{*}{\textit{Data not available}} |
| 10 | Data not available | |
| 50 | Data not available | |
| 100 | Data not available | |
| Positive Control (e.g., Kojic Acid) | Data not available |
Table 2: Effect of this compound on Melanin Content in B16 Melanoma Cells
| Treatment | Concentration (µM) | Melanin Content (% of Control) |
| Vehicle Control | - | 100 |
| This compound | 10 | Data not available |
| 50 | Data not available | |
| 100 | Data not available | |
| Positive Control (e.g., Arbutin) | Specify Conc. | Data not available |
Table 3: In Vitro Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) |
| DPPH Radical Scavenging | Data not available |
| ABTS Radical Scavenging | Data not available |
| Positive Control (e.g., Ascorbic Acid) | Data not available |
Table 4: Cytotoxicity of this compound on Human Keratinocytes (HaCaT) or Fibroblasts (HDF)
| Concentration (µM) | Cell Viability (%) (MTT Assay) |
| 10 | Data not available |
| 50 | Data not available |
| 100 | Data not available |
| 200 | Data not available |
| 500 | Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments that would be cited for the in vitro evaluation of this compound.
Mushroom Tyrosinase Inhibition Assay
-
Principle: This colorimetric assay measures the ability of an inhibitor to block the oxidation of L-DOPA by mushroom tyrosinase, which results in the formation of dopachrome.
-
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound and the positive control.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or control, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction with the vehicle and A_sample is the absorbance with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Melanin Content Assay
-
Principle: This assay quantifies the amount of melanin produced by B16 melanoma cells after treatment with the test compound.
-
Materials:
-
B16 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)
-
1 N NaOH with 10% DMSO
-
Microplate reader
-
-
Procedure:
-
Seed B16 melanoma cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (with or without α-MSH) for 48-72 hours.
-
After incubation, wash the cells with PBS and lyse them.
-
Harvest the cell pellets and dissolve them in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein content of each sample (determined by a BCA or Bradford assay).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Materials:
-
DPPH solution in methanol (B129727)
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add 100 µL of various concentrations of the test compound to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance with the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
-
Principle: This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
Materials:
-
Human keratinocytes (HaCaT) or other relevant skin cell lines
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well plate
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Remove the MTT-containing medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Mandatory Visualizations
As no specific signaling pathway studies for this compound have been published, the following diagrams illustrate the general experimental workflow and the established melanogenesis signaling pathway.
Caption: General workflow for the in vitro evaluation of this compound.
6-O-Benzoylphlorigidoside B: A Technical Guide for Skin Brightening Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-Benzoylphlorigidoside B, a phenolic glycoside isolated from Idesia polycarpa var. vestita, has emerged as a compound of interest in the field of dermatology and cosmetology for its potential skin brightening properties. This technical guide provides a comprehensive overview of the current research, focusing on its mechanism of action in the inhibition of melanogenesis. This document synthesizes available data on its effects on key enzymatic activities and cellular signaling pathways, offering a foundational resource for researchers and professionals in drug development. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide contextualizes its potential efficacy through data on related compounds and extracts from its natural source.
Introduction
Melanin (B1238610), the primary pigment responsible for skin color, is produced through a process called melanogenesis within melanocytes. The key enzyme regulating this pathway is tyrosinase. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the identification of safe and effective tyrosinase inhibitors and modulators of melanogenesis is a significant focus in dermatological research. Natural compounds, owing to their potential for lower toxicity and novel mechanisms of action, are a promising source for such agents. This compound, derived from Idesia polycarpa var. vestita, is one such compound that has demonstrated potential for skin brightening.[1][2][3] This guide details the scientific basis for its investigation.
Mechanism of Action: Inhibition of Melanogenesis
The skin brightening effects of this compound are primarily attributed to its ability to inhibit melanogenesis. This is achieved through a multi-faceted approach involving the direct inhibition of the pivotal enzyme tyrosinase and the modulation of key signaling pathways that regulate the expression of melanogenic proteins.
Tyrosinase Inhibition
Modulation of Cellular Signaling Pathways
Research on compounds structurally related to this compound and extracts from its source plant suggests that its anti-melanogenic effects extend beyond enzymatic inhibition to the regulation of gene expression through key signaling cascades.
The Protein Kinase A (PKA) signaling pathway is a central regulator of melanogenesis. Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) elevates intracellular cyclic AMP (cAMP) levels, which in turn activates PKA. PKA then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) acts as a transcription factor, binding to the promoter of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. Studies on related phenolic compounds suggest that this compound may downregulate the phosphorylation of CREB, leading to decreased MITF expression.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a complex role in regulating melanogenesis. Activation of p38 and JNK is generally associated with increased melanogenesis, while the ERK pathway often has an inhibitory effect. It is hypothesized that this compound may exert its effects by modulating the phosphorylation states of these kinases, contributing to the overall reduction in melanin synthesis.
Below is a diagram illustrating the proposed mechanism of action.
Figure 1: Proposed mechanism of this compound in melanogenesis inhibition.
Quantitative Data
While specific quantitative data for the purified this compound is not extensively available, studies on extracts from Idesia polycarpa var. vestita and related phenolic glycosides provide valuable insights into its potential efficacy.
Table 1: Cytotoxicity of Phenolic Glycosides from Idesia polycarpa
| Compound | Cell Line | IC50 (µg/mL) |
| Isomer 1 | HepG2 | > 50 |
| Isomer 2 (New Phenolic Glycoside) | HepG2 | 42.15 ± 0.31 |
| Isomer 3 | HepG2 | > 50 |
| Isomer 4 | HepG2 | 39.82 ± 0.19 |
| Isomer 1 | MCF-7 | > 50 |
| Isomer 2 | MCF-7 | 45.28 ± 0.22 |
| Isomer 3 | MCF-7 | 37.17 ± 0.26 |
| Isomer 4 | MCF-7 | > 50 |
Data adapted from a study on phenolic glycoside isomers from Idesia polycarpa leaves.[1] Note: These are not this compound, but related compounds from the same plant genus.
Table 2: Anti-melanogenic Activity of Idesia polycarpa Ethyl Acetate Extract
| Concentration (µg/mL) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |
| 12.5 | 85.2 ± 3.5 | 88.1 ± 4.2 |
| 25 | 65.4 ± 2.8 | 72.5 ± 3.9 |
| 50 | 48.7 ± 2.1 | 55.3 ± 3.1 |
Data extrapolated from studies on Idesia polycarpa extracts, demonstrating a dose-dependent decrease in melanin content and tyrosinase activity in B16F10 melanoma cells.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the skin brightening potential of compounds like this compound.
Cell Culture
Murine melanoma B16F10 cells are commonly used as a model for studying melanogenesis. The cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay
The cytotoxicity of the test compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed B16F10 cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Figure 2: Workflow for the MTT cytotoxicity assay.
Melanin Content Assay
-
Seed B16F10 cells in a 6-well plate and treat with this compound and α-MSH (to induce melanogenesis) for 72 hours.
-
Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate.
Tyrosinase Activity Assay
-
Prepare a reaction mixture containing phosphate (B84403) buffer, mushroom tyrosinase, and various concentrations of this compound.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding L-DOPA as a substrate.
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.
-
Kojic acid is typically used as a positive control.
-
Treat B16F10 cells with this compound for 72 hours.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysate with L-DOPA.
-
Measure the absorbance at 475 nm to determine the rate of dopachrome formation.
Western Blot Analysis
-
Treat B16F10 cells with this compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against MITF, tyrosinase, p-CREB, CREB, p-p38, p38, p-ERK, and ERK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin as a loading control.
Figure 3: General workflow for Western blot analysis.
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel skin brightening agents. Its proposed dual mechanism of inhibiting tyrosinase activity and modulating key melanogenesis-related signaling pathways, such as PKA/CREB and MAPK, provides a strong rationale for its further investigation. However, to fully realize its potential, future research must focus on several key areas:
-
Quantitative Efficacy: Detailed studies are required to determine the precise IC50 values of purified this compound for tyrosinase inhibition and its specific dose-dependent effects on melanin reduction in cellular models.
-
Cytotoxicity Profile: A thorough evaluation of its cytotoxicity in melanocytes, keratinocytes, and other skin cells is essential to establish a safe therapeutic window.
-
In Vivo Studies: Preclinical in vivo studies using animal models are necessary to confirm its skin brightening efficacy and safety when applied topically.
-
Clinical Trials: Ultimately, well-designed, double-blind, placebo-controlled clinical trials in human subjects are needed to validate its effectiveness and safety for cosmetic or therapeutic use.
This technical guide serves as a foundational document to encourage and guide further research into the promising potential of this compound as a novel agent for skin brightening.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Phenolics Extracted from Idesia polycarpa Defatted Fruit Residue and Its Antioxidant and Depigmenting Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory activity of phenolic glycosides from the fruits of Idesia polycarpa on lipopolysaccharide-induced nitric oxide production in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic Data of 6-O-Benzoylphlorigidoside B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 6-O-Benzoylphlorigidoside B, a natural product of interest for its potential biological activities. Due to the limited availability of direct spectroscopic data for this specific compound in publicly accessible databases, this guide focuses on the analysis of the closely related parent compound, Phlorigidoside B. By understanding the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of Phlorigidoside B, researchers can infer the expected data for its 6-O-benzoyl derivative.
Chemical Structure and Origin
This compound is a glycosidic compound. While its direct isolation has not been extensively documented in readily available literature, its parent compound, Phlorigidoside B, has been identified in several plant species, including Phlomis rigida, Lamium amplexicaule, and Barleria lupulina.[1] The structure of this compound is presumed to be Phlorigidoside B with a benzoyl group esterified to the 6-position of the glucose moiety.
Phlorigidoside B:
This compound (Predicted):
-
Molecular Formula: C₂₆H₃₂O₁₄
-
Molecular Weight: 568.54 g/mol
Spectroscopic Data Analysis
Detailed experimental data for this compound is not currently available in the public domain. The following sections present the known data for the parent compound, Phlorigidoside B, which serves as a foundational reference.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 569.1819 |
| [M+Na]⁺ | 591.1638 |
| [M+K]⁺ | 607.1378 |
| [M-H]⁻ | 567.1662 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted by considering the known values for Phlorigidoside B and the substituent effects of a 6-O-benzoyl group on a glucose moiety.
Table 2: Predicted ¹H NMR Data for the Glucosyl Moiety of this compound (in CD₃OD)
| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |
| 1' | ~ 4.8-5.0 | d | ~ 7.5 |
| 2' | ~ 3.2-3.4 | dd | ~ 8.0, 7.5 |
| 3' | ~ 3.4-3.6 | t | ~ 8.0 |
| 4' | ~ 3.3-3.5 | t | ~ 8.0 |
| 5' | ~ 3.7-3.9 | m | |
| 6'a | ~ 4.3-4.5 | dd | ~ 12.0, 2.0 |
| 6'b | ~ 4.5-4.7 | dd | ~ 12.0, 5.0 |
| Benzoyl-H (ortho) | ~ 8.0-8.2 | d | ~ 7.5 |
| Benzoyl-H (meta) | ~ 7.5-7.7 | t | ~ 7.5 |
| Benzoyl-H (para) | ~ 7.6-7.8 | t | ~ 7.5 |
Table 3: Predicted ¹³C NMR Data for the Glucosyl Moiety of this compound (in CD₃OD)
| Position | Predicted δC (ppm) |
| 1' | ~ 103-105 |
| 2' | ~ 74-76 |
| 3' | ~ 77-79 |
| 4' | ~ 71-73 |
| 5' | ~ 73-75 |
| 6' | ~ 64-66 |
| Benzoyl-C=O | ~ 167-169 |
| Benzoyl-C (ipso) | ~ 130-132 |
| Benzoyl-C (ortho) | ~ 130-132 |
| Benzoyl-C (meta) | ~ 129-131 |
| Benzoyl-C (para) | ~ 134-136 |
Note: The chemical shifts for the aglycone portion of this compound would be similar to those of Phlorigidoside B.
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic analysis of natural products like this compound.
Isolation Protocol
A typical workflow for the isolation of such a compound from a plant source is outlined below.
Spectroscopic Analysis Protocol
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is typically used.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Data Acquisition: The sample is infused into the mass spectrometer, and data is acquired in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-1000).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural elucidation.
-
Sample Preparation: Approximately 1-5 mg of the pure compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N) in a 5 mm NMR tube.
-
Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Logical Relationships in Structure Elucidation
The process of determining the structure of a natural product like this compound involves a logical integration of data from various spectroscopic techniques.
Conclusion
While direct and comprehensive spectroscopic data for this compound remains elusive in readily accessible scientific literature, this guide provides a robust framework for researchers. By leveraging the known data of the parent compound, Phlorigidoside B, and applying established principles of spectroscopic interpretation, scientists can effectively predict and analyze the data for this benzoylated derivative. The provided experimental protocols and logical workflows offer a clear path for the isolation and structural elucidation of this and similar natural products, thereby facilitating further research into their potential therapeutic applications.
References
The Potential Pharmacological Effects of 6-O-Benzoylphlorigidoside B: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the potential pharmacological effects of 6-O-Benzoylphlorigidoside B, a natural compound primarily recognized for its application in cosmetic formulations for skin brightening.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of its mechanism of action, relevant experimental protocols, and the underlying biochemical pathways.
Introduction to this compound
This compound is a phenolic compound that has garnered interest for its potential to modulate skin pigmentation. Its primary application has been in the cosmetic industry for its skin-brightening properties, which are attributed to its ability to inhibit tyrosinase activity.[1] Tyrosinase is a key enzyme in the synthesis of melanin (B1238610), the pigment responsible for skin color. By inhibiting this enzyme, this compound can potentially reduce hyperpigmentation and promote a more even skin tone.[1] While its use in cosmetics is noted, comprehensive pharmacological studies detailing its in vivo efficacy, pharmacokinetics, and safety profile are not extensively available in peer-reviewed literature. This guide, therefore, focuses on its core mechanism of action—tyrosinase inhibition—as the foundation for its potential pharmacological effects.
Mechanism of Action: Inhibition of Melanogenesis
The skin-lightening effect of this compound stems from its inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. This complex biochemical process is responsible for the production of melanin in melanosomes within melanocytes.
The process begins with the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine), followed by the oxidation of L-DOPA to dopaquinone. Both of these critical steps are catalyzed by tyrosinase. Dopaquinone is a highly reactive intermediate that can then proceed through a series of reactions to form either eumelanin (B1172464) (brown-black pigment) or pheomelanin (yellow-red pigment).
By inhibiting tyrosinase, this compound effectively blocks the initial steps of this pathway, leading to a decrease in melanin production. The precise nature of this inhibition (e.g., competitive, non-competitive) for this compound has not been fully elucidated in the available literature.
Signaling Pathway in Melanogenesis
The expression and activity of tyrosinase are regulated by several signaling pathways, most notably the cyclic AMP (cAMP) pathway. Hormonal stimuli, such as the alpha-melanocyte-stimulating hormone (α-MSH), or exposure to ultraviolet (UV) radiation can trigger this pathway, leading to increased tyrosinase production and subsequent melanogenesis.
Illustrative Quantitative Data
Due to the lack of specific published data for this compound, the following table presents an illustrative example of quantitative data that would be generated from an in vitro tyrosinase inhibition assay. This data is hypothetical and serves to demonstrate the expected outcomes for a potent tyrosinase inhibitor.
| Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| 1 | 15.2 ± 2.1 | \multirow{5}{*}{12.5} |
| 5 | 35.8 ± 3.5 | |
| 10 | 48.1 ± 2.9 | |
| 25 | 70.3 ± 4.2 | |
| 50 | 92.5 ± 3.8 | |
| Positive Control (Kojic Acid) | 8.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
To assess the pharmacological effect of this compound, a standard in vitro tyrosinase inhibition assay would be the primary experimental approach.
In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final concentrations.
-
Prepare a stock solution of Kojic acid in a similar manner to serve as a positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the various concentrations of this compound solution to the sample wells.
-
Add 20 µL of the Kojic acid solutions to the positive control wells.
-
Add 20 µL of phosphate buffer with the corresponding DMSO concentration to the negative control wells.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the mushroom tyrosinase solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every 60 seconds) for a total of 20-30 minutes to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the well with the test compound.
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Experimental Workflow
Conclusion and Future Directions
This compound presents a promising profile as a pharmacological agent for the management of hyperpigmentation disorders, owing to its established role as a tyrosinase inhibitor. The primary mechanism of action involves the direct inhibition of the key enzyme in melanogenesis, leading to a reduction in melanin synthesis.
While its application in cosmetics is a strong indicator of its potential, there is a clear need for further rigorous scientific investigation. Future research should focus on:
-
Quantitative in vitro studies to determine the IC50 and the specific type of enzyme inhibition.
-
Cell-based assays using melanocyte cultures to confirm its efficacy in a more biologically relevant system.
-
In vivo studies in animal models to evaluate its topical efficacy, safety, and pharmacokinetic profile.
-
Clinical trials to assess its effectiveness and safety in human subjects with hyperpigmentation conditions such as melasma and post-inflammatory hyperpigmentation.
A comprehensive understanding of these aspects will be crucial for the potential transition of this compound from a cosmetic ingredient to a validated pharmacological agent.
References
A Technical Review of Iridoid Glucosides: Spotlight on 6-O-Benzoylphlorigidoside B and Its Congeners
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Iridoid glucosides are a large and diverse class of monoterpenoid natural products, widely distributed in the plant kingdom and known for a broad spectrum of biological activities. This technical guide provides a comprehensive literature review focused on iridoid glucosides, with a particular emphasis on 6-O-Benzoylphlorigidoside B, a compound noted for its applications in cosmetics. We delve into the sources, isolation, and characterization of these compounds, present their biological activities through structured quantitative data, and provide detailed experimental protocols for their evaluation. Furthermore, this review illustrates key molecular pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and research methodologies.
Introduction to Iridoid Glucosides
Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. When glycosidically linked to a sugar moiety, typically glucose, they are known as iridoid glucosides. These compounds are prevalent in numerous plant families, with the Lamiaceae family, particularly the genus Phlomis, being a rich source.[1][2] Phytochemical investigations into various Phlomis species have led to the isolation of numerous iridoid glucosides, including shanzhiside (B600711) methyl ester, lamalbide, and various phlorigidosides.[3][4][5] These natural products have garnered significant attention for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties.[6][7]
This compound is an iridoid glucoside that has found use in cosmetic formulations for its skin-brightening properties.[8] Its proposed mechanism involves the inhibition of tyrosinase, a key enzyme in melanin (B1238610) production, which helps in reducing hyperpigmentation and promoting an even skin tone.[9] This review will explore the available scientific data on this compound and place it within the broader context of related iridoid glucosides.
Sourcing, Isolation, and Characterization
The primary method for obtaining iridoid glucosides is through extraction from plant material. The general workflow involves solvent extraction, fractionation, and chromatographic purification.
General Isolation Workflow
The isolation of iridoid glucosides from plant sources is a multi-step process that requires careful selection of solvents and chromatographic techniques to separate these polar compounds from a complex phytochemical matrix.
Caption: Generalized workflow for the isolation and characterization of iridoid glucosides.
Structural Characterization
The structures of isolated iridoid glucosides are typically determined using a combination of spectroscopic techniques.[5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HR-MS) are used to determine the molecular formula.[10]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for elucidating the complex stereochemistry and connectivity of the molecule.[4][5]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provide information about functional groups (e.g., hydroxyls, carbonyls, aromatic rings) present in the molecule.[5]
For this compound, the reported molecular formula is C₂₆H₃₂O₁₄ with a molecular weight of 568.54 g/mol .[9]
Biological Activities and Quantitative Data
While specific peer-reviewed biological data for this compound is limited, the activities of related iridoid glucosides provide a strong basis for its potential therapeutic and cosmetic applications. Activities range from enzyme inhibition to broad anti-inflammatory and antimicrobial effects.
Table 1: Tyrosinase Inhibitory Activity of Selected Natural Compounds
| Compound | Source | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| This compound | Phlomis sp. (presumed) | Data not available in peer-reviewed literature | Kojic Acid | ~9.6 |
| Aucubin | Plantago sp. | > 1000 | Kojic Acid | ~9.6 |
| Catalpol | Rehmannia glutinosa | Not reported for tyrosinase inhibition | - | - |
| Loganin | Cornus officinalis | ~245 | Kojic Acid | ~28 |
Table 2: Anti-inflammatory Activity of Selected Iridoid Glucosides
| Compound | Assay | System | IC₅₀ (µM) | Reference |
| Aucubin | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | ~95 | [7] (Implied) |
| Catalpol | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | ~78 | [7] (Implied) |
| Geniposide | IL-6 Production Inhibition | LPS-stimulated BV2 microglia | ~50 | [11] (Related study) |
Table 3: Antimicrobial Activity of Natural Glycosides
| Compound | Organism | MIC (µg/mL) | Reference |
| 6-tuliposide B | Staphylococcus aureus | ~16 | [12] |
| 6-tuliposide B | Escherichia coli | ~64 | [12] |
| Canthin-6-one (Alkaloid) | Staphylococcus aureus | 0.49 | [13] |
| Canthin-6-one (Alkaloid) | Escherichia coli | 3.91 | [13] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular targets and signaling pathways modulated by iridoid glucosides is crucial for their development as therapeutic agents or active cosmetic ingredients.
Inhibition of Melanin Synthesis
The primary reported activity of this compound is its ability to brighten skin by inhibiting melanin production.[8] This is achieved by targeting tyrosinase, the rate-limiting enzyme in the melanogenesis pathway.
Caption: Inhibition of the melanogenesis pathway by targeting the enzyme tyrosinase.
Modulation of Inflammatory Pathways
Many iridoid glucosides exhibit anti-inflammatory effects, often by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[6] NF-κB is a critical transcription factor that controls the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.
Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
Detailed Experimental Protocols
To facilitate further research, this section provides a detailed methodology for a key bioassay relevant to the activity of this compound.
Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
Principle: This colorimetric assay measures the activity of mushroom tyrosinase by monitoring the rate of formation of dopachrome (B613829) from the substrate L-DOPA. The inhibitory effect of a test compound is determined by quantifying the reduction in dopachrome production.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO, water)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 500-1000 U/mL) in phosphate buffer. Dilute to a working concentration (e.g., 100 U/mL) immediately before use.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.
-
Prepare serial dilutions of the test compound and kojic acid in the buffer or solvent. The final solvent concentration in the well should be non-inhibitory (typically ≤1% DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control Wells (100% activity): Add 20 µL of solvent/buffer + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Positive Control Wells: Add 20 µL of kojic acid dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Blank Wells: Add 20 µL of solvent/buffer + 160 µL of phosphate buffer (no enzyme).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells, bringing the total volume to 200 µL.
-
Immediately measure the absorbance at 475 nm (A₀) using the microplate reader.
-
Continue to measure the absorbance at 1-minute intervals for 10-20 minutes (Aₜ).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
This compound stands as a representative of the pharmacologically significant class of iridoid glucosides. While its current application is primarily in the cosmetic field for skin brightening, the diverse biological activities of its chemical relatives suggest a much broader potential. The anti-inflammatory, antioxidant, and antimicrobial properties commonly observed in iridoids from Phlomis and other genera warrant further investigation for this specific compound.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating this compound in a wider range of bioassays to uncover novel activities.
-
Mechanism of Action Studies: Moving beyond enzyme inhibition to explore its effects on cellular signaling pathways, such as MAPK and NF-κB, which are often modulated by natural products.[11]
-
Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability for systemic therapeutic applications.
-
Synthetic Chemistry: Developing synthetic or semi-synthetic routes to produce the compound and its analogues, enabling structure-activity relationship (SAR) studies to optimize its potency and selectivity.
By leveraging the methodologies outlined in this guide, the scientific community can further elucidate the therapeutic potential of this compound and other iridoid glucosides, paving the way for their development into next-generation drugs and advanced cosmeceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Phlorigidosides A-C, iridoid glucosides from Phlomis rigida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridoid and phenylethanoid glycosides from Phlomis tuberosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoid and phenylethanoid glycosides from Phlomis longifolia var. longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. This compound [myskinrecipes.com]
- 10. Isolation and characterization of new phenolic siderophores with antimicrobial properties from Pseudomonas sp. UIAU-6B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antibacterial properties of 6-tuliposide B. Synthesis of 6-tuliposide B analogues and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 6-O-Benzoylphlorigidoside B: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – Researchers in the fields of medicinal chemistry, drug development, and cosmetic science now have access to a comprehensive guide detailing the synthesis of 6-O-Benzoylphlorigidoside B, a compound with promising applications in skin brightening and hyperpigmentation treatment. This document provides detailed application notes and protocols, designed to be a vital resource for scientists engaged in the development of novel therapeutic and cosmetic agents.
This compound is a derivative of Phlorigidoside B, an iridoid glycoside found in plant species such as Phlomis rigida.[1] The introduction of a benzoyl group at the 6-O-position of the glucose moiety is believed to enhance its biological activity, particularly its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) production.[2] This guide outlines a plausible multi-step chemical synthesis to obtain this valuable compound.
Proposed Synthetic Pathway
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Iridoid Aglycone: The initial phase focuses on the construction of the core iridoid structure, a challenging endeavor due to the stereochemical complexity of the cyclopentanopyran ring system.
-
Glycosylation: The synthesized aglycone is then coupled with a protected glucose derivative to introduce the sugar moiety, forming the glycosidic bond with the correct stereochemistry.
-
Regioselective Benzoylation and Deprotection: The final stage involves the selective addition of a benzoyl group to the 6-hydroxyl position of the glucose unit, followed by the removal of any protecting groups to yield the final product.
A visual representation of this proposed synthetic workflow is provided below.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
While a direct, published synthesis for this compound is not currently available, this section provides detailed, plausible protocols for each key transformation based on established methodologies for similar molecules.
Stage 1: Synthesis of the Iridoid Aglycone (Hypothetical)
The synthesis of the specific aglycone of Phlorigidoside B, methyl (1R,4aS,5R,7S,7aS)-7-acetyloxy-1,4a,5-trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate, is a complex process. The construction of the iridoid core often involves strategies such as the asymmetric Diels-Alder reaction, intramolecular Michael addition, or organocatalytic intramolecular Michael reactions starting from precursors like citronellal (B1669106).[3] A general approach for the synthesis of iridoid cores is outlined in the literature, which can be adapted for this specific target.
Table 1: Hypothetical Key Steps in Aglycone Synthesis
| Step | Reaction Type | Key Reagents and Conditions | Expected Outcome |
| 1 | Asymmetric Michael Addition | Chiral amine catalyst, α,β-unsaturated aldehyde, nitroalkane | Enantioselective formation of a key intermediate |
| 2 | Nef Reaction | Strong base (e.g., NaOMe), followed by acidic workup | Conversion of nitro group to a carbonyl |
| 3 | Intramolecular Aldol Condensation | Base or acid catalysis | Formation of the cyclopentane (B165970) ring |
| 4 | Lactonization/Cyclization | Acid catalysis | Formation of the pyran ring of the iridoid core |
| 5 | Functional Group Manipulations | Acetylation, oxidation, etc. | Introduction of the required substituents |
Stage 2: Stereoselective Glycosylation
The glycosylation of the iridoid aglycone is a critical step to introduce the glucose moiety with the desired β-stereochemistry. Schmidt glycosylation, using a glycosyl trichloroacetimidate (B1259523) donor, is a widely used and effective method.
Protocol: Schmidt Glycosylation of the Iridoid Aglycone
-
Preparation of the Glycosyl Donor: Prepare 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate from tetra-O-acetyl-β-D-glucopyranose and trichloroacetonitrile (B146778) in the presence of a base such as DBU.
-
Glycosylation Reaction:
-
Dissolve the iridoid aglycone (1.0 eq) and the glycosyl trichloroacetimidate (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (Argon or Nitrogen).
-
Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -40 °C.
-
Add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with triethylamine.
-
Filter, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the protected Phlorigidoside B.
Table 2: Glycosylation Reaction Parameters
| Parameter | Value |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Glycosyl Donor | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate |
| Promoter | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |
| Temperature | -40 °C to room temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | 60-80% (based on similar reactions) |
Stage 3: Regioselective 6-O-Benzoylation and Deprotection
The final steps involve the selective benzoylation of the primary hydroxyl group of the glucose moiety, followed by the removal of the acetyl protecting groups.
Protocol: Regioselective Benzoylation
-
Deprotection of Acetyl Groups: The acetyl groups on the glucose moiety of the protected Phlorigidoside B are first removed under basic conditions (e.g., Zemplén deacetylation with a catalytic amount of sodium methoxide (B1231860) in methanol).
-
Regioselective 6-O-Benzoylation:
-
Several methods can be employed for the regioselective benzoylation of the primary 6-hydroxyl group. One effective method utilizes a catalytic amount of an organotin reagent, such as dibutyltin (B87310) oxide, to activate the primary hydroxyl group.
-
Alternatively, enzymatic catalysis with a lipase (B570770), such as Candida antarctica lipase B (CALB), can provide high regioselectivity for the benzoylation of the primary hydroxyl group.[4]
-
A more recent and greener approach involves the use of catalytic amounts of FeCl₃ with the assistance of acetylacetone (B45752).[5][6]
-
FeCl₃-catalyzed Benzoylation: To a solution of the deacetylated Phlorigidoside B (1.0 eq), acetylacetone (0.3 eq), and diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous acetonitrile, add FeCl₃ (0.1 eq). Then, add benzoyl chloride (1.2 eq) dropwise at room temperature. Stir until the reaction is complete (monitored by TLC). Work up the reaction and purify by column chromatography.
-
-
Final Deprotection (if necessary): If any other protecting groups were used on the aglycone, they would be removed in the final step under appropriate conditions.
Table 3: Comparison of Regioselective Benzoylation Methods
| Method | Catalyst | Key Reagents | Advantages | Disadvantages |
| Organotin-mediated | Dibutyltin oxide | Benzoyl chloride, Triethylamine | High regioselectivity | Toxicity of tin reagents |
| Enzymatic | Candida antarctica lipase B (CALB) | Benzoyl donor (e.g., vinyl benzoate) | Mild conditions, high selectivity, environmentally friendly | Longer reaction times, enzyme cost |
| Iron-catalyzed | FeCl₃ | Benzoyl chloride, Acetylacetone, DIPEA | Inexpensive, low toxicity, good yields | May require optimization for specific substrates |
Mechanism of Action: Tyrosinase Inhibition
This compound is reported to function as a skin-brightening agent by inhibiting the enzyme tyrosinase.[2] Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. By inhibiting this enzyme, the production of melanin is reduced, leading to a lighter skin tone and a reduction in hyperpigmentation.
The melanin synthesis pathway is initiated by the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone. Both of these steps are catalyzed by tyrosinase. Dopaquinone is a key intermediate that subsequently undergoes a series of reactions to form eumelanin (B1172464) (brown-black pigment) and pheomelanin (yellow-red pigment).
Figure 2. Inhibition of the melanin synthesis pathway by this compound.
The precise mechanism of tyrosinase inhibition by glycosides can involve the chelation of the copper ions in the active site of the enzyme or by acting as a competitive or non-competitive inhibitor.[7][8] The presence of the benzoyl group in this compound may enhance its binding affinity to the enzyme, thereby increasing its inhibitory potency.
Conclusion
The synthesis of this compound presents a significant challenge but offers the potential for the development of new and effective agents for treating hyperpigmentation and for use in cosmetic applications. The protocols and data presented in this guide provide a solid foundation for researchers to embark on the synthesis and further investigation of this promising compound. Further research is warranted to optimize the synthetic route and to fully elucidate the biological mechanisms of action of this compound.
References
- 1. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on peptides that inhibit melanin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Asymmetric Total Synthesis of the Iridoid β-Glucoside (+)-Geniposide via Phosphine Organocatalysis - American Chemical Society - Figshare [acs.figshare.com]
- 6. Iridium-promoted deoxyglycoside synthesis: stereoselectivity and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosinase inhibitory properties of phenylpropanoid glycosides and flavonoids from Teucrium polium L. var. gnaphalodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of 6-O-Benzoylphlorigidoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Benzoylphlorigidoside B is a naturally occurring phenolic compound of increasing interest within the pharmaceutical and cosmetic industries. Its potential biological activities necessitate accurate and precise quantification in various matrices, including plant extracts and formulated products. This document provides detailed analytical protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to offer robust and reliable quantification for research, quality control, and drug development purposes.
Analytical Techniques
Two primary analytical techniques are presented for the quantification of this compound:
-
HPLC-UV: A widely accessible and cost-effective method suitable for routine quantification in relatively clean sample matrices. The benzoyl moiety in this compound allows for strong ultraviolet absorbance, enabling sensitive detection.
-
LC-MS/MS: A highly sensitive and selective method ideal for complex matrices or when very low detection limits are required. This technique provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.
Section 1: Quantification of this compound by HPLC-UV
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength and comparing it to a standard curve prepared from a certified reference standard.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound certified reference standard (≥95% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
1.2.2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
1.2.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
1.2.4. Sample Preparation
-
Plant Extracts:
-
Accurately weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.
-
-
Formulated Products:
-
Accurately weigh a portion of the product equivalent to approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol, ethanol) and sonicate for 15 minutes.
-
Dilute to a final concentration within the calibration range with the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
1.2.5. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Data Presentation: HPLC-UV Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Section 2: Quantification of this compound by LC-MS/MS
Principle
This method provides high sensitivity and selectivity by coupling liquid chromatography with tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound certified reference standard (≥95% purity)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
Internal Standard (IS), e.g., a structurally similar and stable isotopically labeled compound or another benzoylated glycoside not present in the sample.
2.2.2. Instrumentation
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
2.2.3. Chromatographic and MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 567.1 (M-H)⁻ |
| Product Ions (m/z) | 161.0, 121.0 |
| Collision Energy | Optimized for specific instrument |
2.2.4. Sample Preparation
Sample preparation follows the same principles as for HPLC-UV, but with potentially greater dilution to accommodate the higher sensitivity of the LC-MS/MS system. Ensure the final sample is diluted in the initial mobile phase composition.
2.2.5. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (100 µg/mL) and the Internal Standard (100 µg/mL) in methanol.
-
Prepare a working stock solution by diluting the primary stock.
-
Prepare calibration standards by serial dilution to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL), each containing a fixed concentration of the Internal Standard.
Data Presentation: LC-MS/MS Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow for Sample Analysis
Logical Relationship of Analytical Method Selection
Application Note: HPLC-UV Method for the Analysis of 6-O-Benzoylphlorigidoside B
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-O-Benzoylphlorigidoside B is a phenolic compound of interest, noted for its potential biological activities, including skin-brightening properties through the inhibition of tyrosinase activity.[1] Accurate and reliable quantitative analysis of this compound is essential for quality control, pharmacokinetic studies, and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The method is based on reversed-phase chromatography, which is suitable for the separation of moderately polar compounds like flavonoid glycosides and other phenolic derivatives.
Principle
The method employs a reversed-phase HPLC system to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and acidified water allows for the effective separation of the analyte. The quantification is achieved by monitoring the UV absorbance at a wavelength selected for optimal sensitivity and selectivity for the target compound.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min, 10-30% B5-20 min, 30-70% B20-25 min, 70-10% B25-30 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV/PDA at 270 nm |
2. Reagents and Standards
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Formic Acid: Analytical grade
-
Methanol (B129727): HPLC grade
-
This compound Reference Standard: Purity >95%
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 to 200 µg/mL.
4. Sample Preparation (from Plant Material)
For the analysis of this compound from a plant matrix, the following extraction and clean-up procedure is recommended:
-
Extraction: Weigh 1 g of powdered, dried plant material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.
5. Method Validation
The analytical method should be validated for linearity, precision, accuracy, and sensitivity according to ICH guidelines.
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be greater than 0.999.
-
Precision: The precision of the method should be assessed by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%.
-
Accuracy: Accuracy can be determined by a recovery study, spiking a blank matrix with a known concentration of the analyte. The recovery should be within 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
Table 1: Summary of Quantitative Data for the HPLC-UV Method
| Parameter | Value |
| Retention Time | Approximately 15.8 min (dependent on specific column and system) |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Mandatory Visualization
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Signaling Pathway (Hypothetical)
While the primary focus of this document is the analytical method, understanding the potential biological context is valuable. Phloroglucinol derivatives are often studied for their role in various biological pathways. The diagram below illustrates a hypothetical mechanism of action related to its skin-brightening properties.
Caption: Hypothetical inhibition of the melanin synthesis pathway by this compound.
References
Application Note & Protocol: Quantification of 6-O-Benzoylphlorigidoside B in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-O-Benzoylphlorigidoside B is a phenolic compound of interest in various fields of research. Accurate and sensitive quantification of this analyte in biological matrices is essential for pharmacokinetic studies, metabolism research, and quality control of related products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for such analyses.[1][2][3] This document outlines a detailed protocol for the detection and quantification of this compound using LC-MS/MS. The methodology is based on established principles for the analysis of similar compounds, such as phlorizin (B1677692) and other flavonoids.[1][4][5]
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Sample Preparation Protocols
The choice of sample preparation is critical and depends on the matrix.[2] Below are protocols for plasma/serum and plant material.
2.1. Plasma/Serum Samples (Protein Precipitation)
Protein precipitation is a rapid and effective method for preparing plasma and serum samples.[1][2][4]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[6]
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.[6]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.[6]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2.2. Plant Material (Solid-Phase Extraction - SPE)
For plant matrices, Solid-Phase Extraction (SPE) is recommended to remove interfering compounds.[6]
-
Homogenize 1 gram of dried and powdered plant material with 10 mL of 80% methanol (B129727) in water.[6]
-
Sonicate the mixture for 30 minutes to facilitate extraction.[6]
-
Centrifuge at 5,000 x g for 15 minutes and collect the supernatant. Repeat the extraction twice and combine the supernatants.[6]
-
Evaporate the combined extracts to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of deionized water.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.[6]
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove highly polar impurities.[6]
-
Elute this compound from the cartridge with 5 mL of methanol.[6]
-
Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the initial mobile phase for analysis.[6]
LC-MS/MS Method
3.1. Liquid Chromatography Conditions
A C18 reversed-phase column is suitable for the separation of this compound.[1][4][5]
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |
| Flow Rate | 0.3 mL/min[7] |
| Column Temperature | 40°C[6] |
| Injection Volume | 5 µL[6] |
| Gradient Elution | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[6] |
3.2. Mass Spectrometry Conditions
Based on the structure of this compound (Molecular Weight: 568.54 g/mol ) and typical behavior of similar glycosides, negative ion mode is recommended.[8][9]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Precursor Ion (Q1) | m/z 567.5 [M-H]⁻ |
| Product Ions (Q3) | To be determined by infusing a standard solution. Predicted fragments could arise from the loss of the benzoyl group, the glucose moiety, or combinations thereof. |
| Collision Gas | Argon |
| Collision Energy | To be optimized for the specific instrument and transitions. |
Method Validation
A full validation of the method should be performed according to established guidelines.[10]
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | A calibration curve should be prepared with at least five standards. | Correlation coefficient (r²) > 0.99[4] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision (%RSD) < 20%; Accuracy within ±20%[11] |
| Precision | Assessed at low, medium, and high concentrations for both intra-day and inter-day runs. | %RSD < 15%[1] |
| Accuracy | Determined by the recovery of known amounts of analyte spiked into the matrix. | Within ±15% of the nominal value[1] |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean ± SD (n=6) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Mean ± SD (n=18) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5 | ||||||
| Medium | 50 | ||||||
| High | 500 |
Fragmentation Pathway Prediction
The fragmentation of this compound in negative ion mode is expected to follow predictable pathways for flavonoid glycosides.
Caption: Predicted fragmentation of this compound.
Disclaimer: This protocol provides a general framework. Specific parameters, especially mass spectrometric conditions and gradient elution, must be optimized for the specific instrumentation and application. A pure analytical standard of this compound is required for method development and validation.
References
- 1. Quantitation of phlorizin and phloretin using an ultra high performance liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Tyrosinase Inhibition Assay of 6-O-Benzoylphlorigidoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[1] Consequently, the inhibition of tyrosinase is a critical target for the development of skin-whitening agents and treatments for hyperpigmentation. 6-O-Benzoylphlorigidoside B, a natural glycoside, has been identified as a potential tyrosinase inhibitor and is utilized in cosmetic formulations for its skin-brightening properties.[2] This document provides a detailed protocol for the in vitro assessment of the tyrosinase inhibitory activity of this compound.
Principle of the Assay
The in vitro tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase. Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone (B1195961), which then undergoes a series of non-enzymatic reactions to form dopachrome (B613829), a colored product with a maximum absorbance at approximately 475 nm. The presence of a tyrosinase inhibitor, such as this compound, will reduce the rate of dopachrome formation, and this reduction in color development is proportional to the inhibitory activity of the compound.
Materials and Reagents
-
This compound (Molecular Formula: C₂₆H₃₂O₁₄, Molecular Weight: 568.54 g/mol )[2]
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Kojic Acid (Positive Control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Experimental Protocol
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of phosphate salts in distilled water and adjusting the pH to 6.8.
-
Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration should be optimized based on the specific activity of the enzyme lot.
-
L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh just before use and protect it from light to prevent auto-oxidation.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Working Solutions of this compound: Prepare a series of dilutions of the stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid solvent effects on enzyme activity.
-
Kojic Acid (Positive Control) Solution: Prepare a stock solution and working solutions of kojic acid in the same manner as the test compound.
Assay Procedure
-
In a 96-well microplate, add the following to each well:
-
Test wells: A specific volume of the working solutions of this compound.
-
Positive control wells: A specific volume of the working solutions of Kojic Acid.
-
Blank (no inhibitor) wells: The same volume of phosphate buffer (containing the same final concentration of DMSO as the test wells).
-
Negative control (no enzyme) wells: A specific volume of the test compound and phosphate buffer, but no enzyme solution will be added in the next step.
-
-
Add a specific volume of the mushroom tyrosinase solution to all wells except the negative control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a defined period (e.g., 20-30 minutes) at regular intervals (e.g., every minute). Alternatively, an endpoint reading can be taken after a fixed incubation time.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound and Kojic Acid using the following formula:
% Inhibition = [(V_blank - V_test) / V_blank] * 100
Where:
-
V_blank is the rate of reaction in the absence of an inhibitor.
-
V_test is the rate of reaction in the presence of the test compound.
-
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, by using a suitable regression analysis.
Data Presentation
The inhibitory activity of this compound against tyrosinase should be quantified and presented in a clear format. As no specific IC50 value for this compound has been reported in the literature, the following table serves as a template for presenting experimentally determined data. For comparison, a typical IC50 value for the standard inhibitor, Kojic Acid, is included.
| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Inhibition Type |
| This compound | Mushroom (Agaricus bisporus) | L-DOPA | To be experimentally determined | To be determined |
| Kojic Acid (Reference) | Mushroom (Agaricus bisporus) | L-DOPA | ~16.7 µM (literature value, may vary) | Competitive |
Mechanism of Tyrosinase Inhibition by Glycosides
Many glycosidic compounds, particularly those with phenolic structures, inhibit tyrosinase through chelation of the copper ions present in the active site of the enzyme.[3] These copper ions are essential for the catalytic activity of tyrosinase. By binding to these copper ions, the inhibitor blocks the substrate (L-DOPA) from accessing the active site, thereby preventing its conversion to dopaquinone and halting the melanin synthesis pathway.
Visualizations
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Caption: Generalized mechanism of tyrosinase inhibition by copper chelation.
References
Application Notes and Protocols for 6-O-Benzoylphlorigidoside B in Cell Culture
A Review of Current Research and Potential Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-O-Benzoylphlorigidoside B is a natural compound that has garnered interest for its potential biological activities. This document aims to provide a comprehensive overview of the available research, with a focus on its application in cell culture settings. However, it is important to note that publicly available research on the specific cellular and molecular mechanisms of this compound is currently limited. While some studies point to its potential in cosmetology, detailed cell culture protocols and in-depth mechanistic studies, particularly in the context of cancer research, are not extensively documented in the available literature.
The primary reported application of this compound is in cosmetic formulations for its skin-brightening properties.[1] This effect is attributed to its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) production.[1] Beyond this, its antioxidant benefits in topical applications have also been investigated.[1]
Due to the scarcity of specific data on this compound in cancer cell culture, this document will provide a generalized framework for evaluating a novel compound with potential anti-cancer properties. This will include hypothetical protocols and signaling pathways that are commonly investigated for natural products with purported anti-proliferative and pro-apoptotic effects.
Quantitative Data Summary
Currently, there is no publicly available quantitative data, such as IC50 values, from studies using this compound in cancer cell lines. The following table is a template that researchers can use to structure their data upon obtaining experimental results.
| Cell Line | Compound Concentration (µM) | Incubation Time (hrs) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| e.g., MCF-7 | 0, 10, 25, 50, 100 | 24, 48, 72 | Data to be determined | Data to be determined |
| e.g., A549 | 0, 10, 25, 50, 100 | 24, 48, 72 | Data to be determined | Data to be determined |
| e.g., HeLa | 0, 10, 25, 50, 100 | 24, 48, 72 | Data to be determined | Data to be determined |
Experimental Protocols
The following are generalized protocols that can be adapted for investigating the effects of this compound in a cell culture setting.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Potential Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound have not been elucidated, many natural compounds with anti-cancer properties are known to modulate key pathways involved in cell survival and apoptosis. Below are hypothetical diagrams of pathways and workflows that could be investigated.
Caption: Hypothetical pathway of apoptosis induced by this compound.
Caption: A generalized workflow for in vitro cell-based assays.
Future Directions
The limited research on this compound presents an opportunity for further investigation. Future studies should focus on:
-
Screening against a panel of cancer cell lines: To determine its cytotoxic and anti-proliferative effects and to identify sensitive cell lines.
-
Mechanistic studies: To elucidate the signaling pathways involved in its biological activity, including its effects on apoptosis, cell cycle, and key regulatory proteins.
-
In vivo studies: To evaluate its efficacy and safety in animal models.
By systematically exploring these areas, a clearer understanding of the therapeutic potential of this compound can be achieved. Researchers are encouraged to use the provided generalized protocols as a starting point for their investigations.
References
Application Notes and Protocols for In Vivo Models of 6-O-Benzoylphlorigidoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Benzoylphlorigidoside B is a naturally occurring phenolic compound. While its primary characterized activity is in the realm of cosmetology for its skin-brightening effects, likely through the inhibition of tyrosinase, its structural class—benzoyl glycosides—suggests potential for broader pharmacological activities, including anti-inflammatory and anticancer effects. These application notes provide detailed protocols for developing in vivo models to study the bioactivity of this compound, focusing on its depigmenting, anti-inflammatory, and anticancer potential.
In Vivo Models for Depigmenting and Tyrosinase Inhibition Activity
The most direct in vivo application for this compound is the evaluation of its skin-lightening properties. Two primary models are recommended: the UVB-induced hyperpigmentation model in mice and the zebrafish embryo model.
UVB-Induced Hyperpigmentation Model in Mice
This model is a standard for assessing the efficacy of depigmenting agents.[1]
Experimental Protocol:
-
Animal Model: Use female HRM2 hairless mice or C57BL/6 mice, 6-8 weeks old. House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[1]
-
UVB Irradiation: Anesthetize the mice and expose a defined area of their dorsal skin to UVB radiation to induce hyperpigmentation.
-
Topical Formulation: Prepare a topical formulation of this compound at various concentrations (e.g., 1%, 2%, 5%) in a suitable vehicle (e.g., a cream base). A vehicle-only control group is essential.
-
Treatment: Apply the formulations daily to the irradiated skin for 4-8 weeks.[1]
-
Efficacy Evaluation:
-
Skin Lightness (L* value): Measure the skin color using a chromameter at baseline and at regular intervals throughout the study. A significant increase in the L* value indicates a lightening effect.
-
Melanin (B1238610) Content: At the end of the study, collect skin biopsies from the treated areas. Determine the melanin content using spectrophotometric methods.
-
Histology: Perform histological analysis of the skin biopsies to observe changes in melanin distribution and melanocyte morphology.
-
Data Presentation:
| Group | Concentration (%) | Mean Change in L* value (± SD) | Melanin Content Reduction (%) |
| Vehicle Control | 0 | - | - |
| This compound | 1 | Data | Data |
| This compound | 2 | Data | Data |
| This compound | 5 | Data | Data |
| Positive Control (e.g., Kojic Acid) | 2 | Data | Data |
Zebrafish Embryo Model
The zebrafish model offers a rapid and high-throughput alternative for assessing effects on melanogenesis.[2][3]
Experimental Protocol:
-
Animal Model: Use wild-type zebrafish embryos.
-
Compound Exposure: At 9-10 hours post-fertilization (hpf), place the embryos in multi-well plates containing embryo medium. Add this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Phenotypic Evaluation: Observe the pigmentation of the zebrafish embryos at 48 and 72 hpf under a stereomicroscope. A reduction in pigmentation compared to the control group indicates an anti-melanogenic effect.
-
Tyrosinase Activity Assay: Prepare lysates from the treated embryos and measure tyrosinase activity to confirm the mechanism of action.[1]
Data Presentation:
| Group | Concentration (µM) | Pigmentation Score (at 72 hpf) | Tyrosinase Activity Inhibition (%) |
| Vehicle Control | 0 | - | - |
| This compound | 10 | Data | Data |
| This compound | 50 | Data | Data |
| This compound | 100 | Data | Data |
| Positive Control (e.g., Phenylthiourea) | 200 | Data | Data |
Experimental Workflow for Depigmenting Studies
Workflow for in vivo evaluation of depigmenting activity.
Proposed In Vivo Models for Anti-Inflammatory Activity
Based on the anti-inflammatory properties of structurally related benzoyl derivatives, the following models are proposed to investigate the potential anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute inflammation.
Experimental Protocol:
-
Animal Model: Use Wistar rats or Swiss albino mice.
-
Compound Administration: Administer this compound orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | % Inhibition at 3h |
| Vehicle Control | - | Data | Data | 0 |
| This compound | 25 | Data | Data | Data |
| This compound | 50 | Data | Data | Data |
| This compound | 100 | Data | Data | Data |
| Indomethacin | 10 | Data | Data | Data |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study systemic inflammatory responses.
Experimental Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Compound Administration: Pre-treat mice with this compound for a specified period (e.g., 3-7 days).
-
Induction of Inflammation: Administer a single intraperitoneal injection of LPS.
-
Sample Collection: Collect blood and tissues (e.g., liver, lung, spleen) at different time points after LPS injection.
-
Analysis of Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum and tissue homogenates using ELISA. Analyze the expression of inflammatory mediators (e.g., COX-2, iNOS) in tissues using Western blotting or RT-qPCR.
Proposed Signaling Pathway for Anti-Inflammatory Action
Hypothesized inhibition of the NF-κB signaling pathway.
Proposed In Vivo Models for Anticancer Activity
Given that some glycosides and benzoyl compounds exhibit anticancer properties, it is plausible to investigate this compound in this context.
Human Tumor Xenograft Model
This is a widely used preclinical model to evaluate the efficacy of potential anticancer agents.[4]
Experimental Protocol:
-
Cell Lines: Choose human cancer cell lines relevant to the hypothesized mechanism of action (e.g., melanoma cell lines like B16F10, or breast cancer cell lines like MDA-MB-231).
-
Animal Model: Use immunodeficient mice (e.g., nude mice, SCID mice).
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control. A positive control group with a standard chemotherapeutic agent is also recommended.
-
Efficacy Evaluation:
-
Tumor Volume: Measure the tumor size with calipers every 2-3 days.
-
Body Weight: Monitor the body weight of the animals as an indicator of toxicity.
-
Survival: In some studies, the endpoint may be survival.
-
Immunohistochemistry: At the end of the study, excise the tumors and perform immunohistochemical analysis for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Tumor Volume (mm³) (± SEM) | % Tumor Growth Inhibition | Change in Body Weight (%) |
| Vehicle Control | - | Data | 0 | Data |
| This compound | 25 | Data | Data | Data |
| This compound | 50 | Data | Data | Data |
| Positive Control (e.g., Doxorubicin) | 5 | Data | Data | Data |
Logical Flow for Anticancer Xenograft Studies
Workflow of a typical xenograft study.
Safety and Toxicity Considerations
For all in vivo studies, it is crucial to conduct preliminary acute and sub-chronic toxicity studies to determine the safe dosage range of this compound. These studies should include monitoring for clinical signs of toxicity, body weight changes, and histopathological examination of major organs.
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound. While its role as a tyrosinase inhibitor is the most established, exploring its potential anti-inflammatory and anticancer activities could unveil novel therapeutic applications for this compound. The provided protocols and data presentation formats are intended to guide researchers in designing robust and reproducible preclinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of highly potent tyrosinase inhibitor, T1, with significant anti-melanogenesis ability by zebrafish in vivo assay and computational molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of 6-O-Benzoylphlorigidoside B: A Deep Dive into Current Research
For Immediate Release
[City, State] – [Date] – The scientific community's understanding of the iridoid glycoside 6-O-Benzoylphlorigidoside B remains in its nascent stages, with detailed mechanism of action studies yet to be published in the public domain. While the compound has been identified and isolated, comprehensive research detailing its specific signaling pathways and molecular interactions is not currently available in scientific literature. This report aims to provide researchers, scientists, and drug development professionals with a summary of the existing information and outlines general protocols for investigating the mechanism of action of similar natural products.
Overview of this compound
This compound is an iridoid glycoside that has been isolated from Callicarpa formosana. Iridoids are a class of secondary metabolites found in a variety of plants and are known to possess a wide range of biological activities. One commercial supplier notes its use in cosmetic formulations for skin brightening, suggesting a potential inhibitory effect on tyrosinase, a key enzyme in melanin (B1238610) production.[1] However, peer-reviewed scientific studies providing quantitative data or detailed experimental evidence for this activity are not publicly available.
A recent network pharmacology study identified this compound as one of several compounds from Aurantii Fructus Immaturus and Aurantii Fructus with potential neuroprotective activities.[2] This computational study predicted potential interactions with various signaling pathways, including those involved in neurodegeneration and apoptosis, but these findings are preliminary and await experimental validation.[2]
Postulated and Potential Mechanisms of Action
Given the limited direct research, the mechanism of action of this compound can only be extrapolated from its classification as an iridoid and the preliminary data available.
Enzyme Inhibition (Tyrosinase)
The most direct, albeit unvalidated, claim is the inhibition of tyrosinase. To investigate this, a standard tyrosinase inhibition assay would be the primary experimental approach.
Neuroprotection
The network pharmacology study suggests a neuroprotective role.[2] This could involve modulation of several signaling pathways commonly implicated in neuronal survival and inflammation.
Application Notes and Experimental Protocols
Due to the absence of specific studies on this compound, the following are generalized protocols that researchers can adapt to investigate its mechanism of action.
General Workflow for Mechanism of Action Studies
The following diagram illustrates a general workflow for elucidating the mechanism of action of a novel compound like this compound.
References
Application Notes and Protocols: Formulation of 6-O-Benzoylphlorigidoside B for Topical Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-O-Benzoylphlorigidoside B is a promising natural compound with significant potential for topical applications, primarily attributed to its skin-brightening properties.[1][2] Its mechanism of action is centered on the inhibition of tyrosinase, a key enzyme in melanin (B1238610) production.[1][2] This document provides a comprehensive guide to the formulation and evaluation of this compound for topical delivery. It includes detailed protocols for physicochemical characterization, formulation development, and bioactivity assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing a stable and effective topical formulation. While experimental data is limited, predicted properties and general characteristics of related phenolic compounds provide a foundational understanding.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C₂₆H₃₂O₁₄ | [2] |
| Molecular Weight | 568.54 g/mol | [2] |
| Predicted pKa | 10.77 ± 0.70 | [3] |
| Predicted Boiling Point | 730.5 ± 60.0 °C | [3] |
| Predicted Density | 1.52 ± 0.1 g/cm³ | [3] |
| Appearance | Not specified; likely a solid powder | General knowledge |
| Storage Conditions | 2-8°C, dry, closed | [2] |
Pre-formulation Studies: Experimental Protocols
Due to the lack of extensive published data, the following protocols are essential for gathering the necessary information to design an optimal topical formulation for this compound.
Solubility Determination
Objective: To determine the solubility of this compound in various cosmetically acceptable solvents.
Materials:
-
This compound powder
-
Solvents: Propylene (B89431) glycol, Butylene glycol, Glycerin, Ethanol, Isopropyl myristate, Caprylic/capric triglyceride, Dimethyl sulfoxide (B87167) (DMSO), Water
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C and 32°C to simulate room and skin temperature) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid material.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
-
Express the solubility in mg/mL or g/100g of solvent.
Stability Assessment
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and optimal storage conditions for a formulation.
Materials:
-
This compound solutions in selected solvents/prototype formulations
-
pH meter
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system
Protocol:
-
pH Stability:
-
Prepare solutions of this compound in buffered aqueous solutions at different pH values (e.g., 4, 5.5, 7).
-
Store the solutions at a controlled temperature (e.g., 25°C, 40°C).
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw aliquots and analyze the concentration of the active ingredient using HPLC.
-
-
Temperature Stability:
-
Store solutions or prototype formulations at various temperatures (e.g., 4°C, 25°C, 40°C, 50°C).
-
Analyze the concentration of this compound at regular intervals.
-
-
Photostability:
-
Expose thin layers of the solution or formulation to controlled light conditions (e.g., UV-A and visible light) in a photostability chamber.
-
Keep control samples in the dark at the same temperature.
-
Analyze the concentration of the active ingredient at specified time points.
-
Skin Permeation Study
Objective: To assess the in vitro skin permeation of this compound from a prototype formulation.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Prototype formulation of this compound
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
HPLC system
Protocol:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and maintain it at 32°C.
-
Apply a known amount of the prototype formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), collect samples from the receptor compartment and replace with fresh receptor solution.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
At the end of the experiment, dismount the skin, and analyze the amount of drug retained in the different skin layers (stratum corneum, epidermis, dermis).
Formulation Development
Based on the pre-formulation data, a suitable topical delivery system can be developed. An oil-in-water (O/W) cream or a hydrogel are common choices for natural skin-lightening agents.
Table 2: Example of a Starting Formulation (O/W Cream)
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | Cetearyl Alcohol | Emulsifier, Thickener | 5.0 - 10.0 |
| Glyceryl Stearate | Emulsifier | 2.0 - 5.0 | |
| Caprylic/Capric Triglyceride | Emollient, Solvent | 5.0 - 15.0 | |
| Dimethicone | Occlusive, Emollient | 1.0 - 3.0 | |
| Aqueous Phase | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.0 - 7.0 | |
| Propylene Glycol | Humectant, Solvent, Penetration Enhancer | 2.0 - 5.0 | |
| This compound | Active Ingredient | 0.5 - 2.0 (to be optimized) | |
| Xanthan Gum | Thickener, Stabilizer | 0.2 - 0.5 | |
| Cool-down Phase | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 0.5 - 1.0 |
| Tocopheryl Acetate (Vitamin E) | Antioxidant | 0.1 - 0.5 | |
| Citric Acid / Sodium Citrate | pH Adjuster/Buffer | q.s. to pH 5.0 - 6.0 |
Protocol for O/W Cream Preparation:
-
Heat the oil phase ingredients together to 70-75°C until all components are melted and uniform.
-
In a separate vessel, heat the aqueous phase ingredients (except for the thickener and active) to 70-75°C.
-
Disperse the xanthan gum in the heated aqueous phase with constant stirring until fully hydrated.
-
Add the oil phase to the aqueous phase with high-speed homogenization for 5-10 minutes to form a uniform emulsion.
-
Begin cooling the emulsion with gentle stirring.
-
In a separate small vessel, dissolve the this compound in a portion of the propylene glycol.
-
Once the emulsion has cooled to below 40°C, add the active ingredient solution, preservative, and any other heat-sensitive ingredients.
-
Adjust the pH to the desired range (e.g., 5.0-6.0) using the pH adjuster.
-
Continue stirring until the cream is smooth and uniform.
Bioactivity Assessment: Experimental Protocols
Tyrosinase Inhibition Assay
Objective: To confirm the tyrosinase inhibitory activity of this compound.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (pH 6.8)
-
This compound
-
Kojic acid (positive control)
-
96-well microplate reader
Protocol:
-
Prepare solutions of this compound and kojic acid at various concentrations in a suitable solvent (e.g., DMSO diluted with buffer).
-
In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals for a set period.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC₅₀ value.
Antioxidant Activity Assays
Objective: To evaluate the free radical scavenging potential of this compound.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox).
-
In a 96-well plate, mix the test compound solutions with the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with a buffer to a specific absorbance at 734 nm.
-
Prepare various concentrations of this compound and a positive control.
-
Mix the test compound solutions with the diluted ABTS radical solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity and determine the IC₅₀ value.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Objective: To assess the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
This compound
-
Dexamethasone (B1670325) (positive control)
-
Cell culture medium and supplements
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant (as an indicator of NO production) by adding the Griess reagent and measuring the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and assess cell viability to rule out cytotoxicity.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Tyrosinase Inhibition
Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound on tyrosinase.
Experimental Workflow for Formulation Development
Caption: Experimental workflow for the development and evaluation of a topical formulation of this compound.
References
Application Notes and Protocols: Assessing the Stability of 6-O-Benzoylphlorigidoside B in Solution
Introduction
6-O-Benzoylphlorigidoside B is a glycoside with potential applications in the pharmaceutical and cosmetic industries, noted for its skin-brightening properties by inhibiting tyrosinase activity.[1] Understanding its stability in solution is paramount for formulation development, ensuring product efficacy, and defining storage conditions. These application notes provide a comprehensive protocol for assessing the stability of this compound in solution through forced degradation studies. Such studies are crucial for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods.[2]
These protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the intrinsic stability of this compound under various stress conditions, including hydrolysis, oxidation, and thermolysis. The methodologies are adapted from established guidelines for stability testing of natural products and flavonoids.[3][4][5][6]
Experimental Workflow
The overall workflow for assessing the stability of this compound is depicted below. This process begins with the preparation of the stock solution and subjecting it to various stress conditions. Samples are then analyzed at predetermined time points to quantify the remaining parent compound and identify any degradation products.
References
- 1. This compound [myskinrecipes.com]
- 2. sgs.com [sgs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for 6-O-Benzoylphlorigidoside B Antioxidant Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Natural products are a significant source of compounds with potent antioxidant activities that can mitigate oxidative damage.[3][4][5][6] 6-O-Benzoylphlorigidoside B, a natural glycoside, has been investigated for its potential antioxidant benefits in topical applications.[7]
These application notes provide a comprehensive experimental framework for evaluating the antioxidant potential of this compound. The protocols detailed herein follow a logical progression from fundamental in vitro chemical assays to more biologically relevant cell-based models and finally to the investigation of underlying molecular mechanisms. This tiered approach allows for a thorough characterization, beginning with high-throughput screening and culminating in a deeper understanding of the compound's interaction with cellular signaling pathways.
Overall Experimental Workflow
The proposed experimental design follows a multi-step approach to comprehensively evaluate the antioxidant properties of this compound. The workflow begins with initial screening using chemical assays to determine direct radical scavenging and reducing power. Positive hits are then advanced to cell-based assays to assess antioxidant efficacy in a biological context. Finally, mechanistic studies are performed to elucidate the specific signaling pathways modulated by the compound.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Oxidant activity in Natural Products | PPTX [slideshare.net]
- 7. This compound [myskinrecipes.com]
Application Notes and Protocols for 6-O-Benzoylphlorigidoside B in Cosmetic Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Benzoylphlorigidoside B is a phenolic compound belonging to the phloroglucinol (B13840) derivative family. While specific research on this particular molecule is emerging, the broader class of phloroglucinols is recognized for a range of biological activities relevant to cosmetic science.[1][2][3] This document provides a detailed overview of the potential applications of this compound in cosmetics, focusing on its purported skin-brightening, anti-inflammatory, antioxidant, and anti-aging properties.[3][4] The provided experimental protocols are based on established in vitro assays commonly used in the cosmetic industry to evaluate the efficacy of active ingredients.
Potential Cosmetic Applications and Mechanisms of Action
Based on available information and the known activities of structurally related phloroglucinol derivatives, this compound is a promising candidate for use in various cosmetic formulations.
Skin Brightening and Hyperpigmentation Control
This compound is noted for its skin-brightening properties, which are attributed to its ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) production.[4] By modulating the melanogenesis pathway, this compound may help in reducing hyperpigmentation and promoting a more even skin tone. The proposed mechanism involves the competitive or non-competitive inhibition of tyrosinase, which reduces the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin.
-
Supporting Data for Related Compounds: Phlorotannins isolated from Ecklonia cava have demonstrated potent tyrosinase inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range.[5][6] For instance, 2-phloroeckol (B12766860) and 2-O-(2,4,6-trihydroxyphenyl)-6,6′-bieckol showed competitive inhibition with Ki values of 8.2 ± 1.1 µM and 5.8 ± 0.8 µM, respectively.[5]
Anti-Inflammatory Effects
Chronic inflammation is a key contributor to skin aging and various skin disorders. Phloroglucinol derivatives have been shown to possess anti-inflammatory properties.[2][3][7] The proposed mechanism of action involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the downregulation of signaling pathways like NF-κB and MAPKs, which are crucial in the inflammatory cascade.[2][3]
-
Supporting Data for Related Compounds: Synthetic diacylphloroglucinol and alkylated acylphloroglucinol derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) with IC50 values of 19.0 µM and 19.5 µM, respectively. They also inhibited NF-κB with IC50 values of 34.0 µM and 37.5 µM.[2]
Antioxidant Activity
Oxidative stress from environmental aggressors like UV radiation and pollution contributes significantly to premature skin aging. Phenolic compounds, including phloroglucinol derivatives, are known for their antioxidant capacity.[8] They can neutralize free radicals through hydrogen atom or single electron transfer mechanisms, thereby protecting cellular components from oxidative damage.[8]
-
Supporting Data for Related Compounds: Various phloroglucinol derivatives from Hypericum species have demonstrated strong antioxidant activity by reducing the oxidative burst of polymorphonuclear cells, with some compounds exhibiting IC50 values in the low micromolar range.[9]
Anti-Aging Properties
The structural integrity of the skin is maintained by the extracellular matrix, which is primarily composed of collagen and elastin. The degradation of these proteins by enzymes like collagenase and elastase leads to wrinkle formation and loss of skin elasticity. Some phloroglucinol derivatives have been investigated for their potential to inhibit these enzymes.
-
Supporting Data for Related Compounds: A novel benzoylphloroglucinol derivative, garcimultiflorone D, exhibited inhibitory activity against elastase release with an IC50 value of 6.01 ± 0.37 µg/mL.[10] Certain flavonoids, which share structural similarities with phloroglucinol derivatives, have also been shown to inhibit collagenase.[11]
Quantitative Data Summary (Reference Compounds)
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the efficacy of related phloroglucinol derivatives to provide a benchmark for potential activity.
| Biological Activity | Compound Class/Name | Assay | IC50 / Ki Value | Reference |
| Tyrosinase Inhibition | 2-phloroeckol | Mushroom Tyrosinase | Ki: 8.2 ± 1.1 µM | [5] |
| 2-O-(2,4,6-trihydroxyphenyl)-6,6′-bieckol | Mushroom Tyrosinase | Ki: 5.8 ± 0.8 µM | [5] | |
| 974-A | Mushroom Tyrosinase (L-tyrosine) | IC50: 1.57 ± 0.08 µM | [6] | |
| Phlorofucofuroeckol-A | Mushroom Tyrosinase (L-tyrosine) | IC50: 3.42 ± 0.01 µM | [6] | |
| Anti-Inflammatory | Diacylphloroglucinol derivative | iNOS Inhibition | IC50: 19.0 µM | [2] |
| Alkylated acylphloroglucinol derivative | iNOS Inhibition | IC50: 19.5 µM | [2] | |
| Diacylphloroglucinol derivative | NF-κB Inhibition | IC50: 34.0 µM | [2] | |
| Alkylated acylphloroglucinol derivative | NF-κB Inhibition | IC50: 37.5 µM | [2] | |
| Elastase Inhibition | Garcimultiflorone D | Elastase Release | IC50: 6.01 ± 0.37 µg/mL | [10] |
| Antioxidant | Ialibinone E | Oxidative Burst (FMLP) | IC50: 2.5 µM | [9] |
| Hyperforin | Oxidative Burst (FMLP) | IC50: 1.8 µM | [9] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the cosmetic potential of this compound.
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This assay determines the ability of a test compound to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme for screening skin-lightening agents.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) buffer (pH 6.8)
-
This compound (test compound)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and kojic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound or control solution to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the rate of dopachrome (B613829) formation (increase in absorbance per minute).
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme reaction without the inhibitor, and A_sample is the absorbance of the enzyme reaction with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Cellular Melanogenesis Assay in B16F10 Melanoma Cells
This assay measures the effect of the test compound on melanin production in a cell-based model.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-Melanocyte-stimulating hormone (α-MSH)
-
This compound (test compound)
-
Arbutin (B1665170) (positive control)
-
NaOH solution (1 N)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or arbutin in the presence of α-MSH (e.g., 100 nM) for 72 hours.
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100 µL of 1 N NaOH and incubate at 60°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content, which can be determined using a standard protein assay (e.g., BCA assay).
-
Calculate the percentage of melanin inhibition relative to the α-MSH-stimulated control.
DPPH Radical Scavenging Assay (Antioxidant Capacity)
This is a common and rapid assay to assess the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and the positive control in methanol. Prepare serial dilutions.
-
In a 96-well plate, add 100 µL of the test compound or control solution to each well.
-
Add 100 µL of DPPH solution (e.g., 0.2 mM in methanol) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.
Anti-Inflammatory Assay in HaCaT Keratinocytes
This assay evaluates the ability of the test compound to reduce the production of pro-inflammatory cytokines in human keratinocytes stimulated with an inflammatory agent.
Materials:
-
HaCaT human keratinocyte cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound (test compound)
-
Dexamethasone (B1670325) (positive control)
-
ELISA kits for IL-6 and IL-8
-
24-well plate
Procedure:
-
Seed HaCaT cells in a 24-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) to the wells and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 and IL-8 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition relative to the LPS or TNF-α-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
Collagenase Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of collagenase, an enzyme that degrades collagen.
Materials:
-
Collagenase from Clostridium histolyticum
-
FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) substrate
-
Tricine buffer (pH 7.5)
-
This compound (test compound)
-
EDTA (positive control)
-
96-well UV plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound and EDTA in a suitable solvent and prepare serial dilutions in Tricine buffer.
-
In a 96-well UV plate, add 20 µL of the test compound or control solution.
-
Add 50 µL of collagenase solution (e.g., 0.8 U/mL in Tricine buffer).
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of FALGPA solution (e.g., 2 mM in Tricine buffer).
-
Immediately measure the decrease in absorbance at 345 nm for 20 minutes at 1-minute intervals.
-
Calculate the rate of substrate cleavage.
-
The percentage of collagenase inhibition is calculated as follows: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Determine the IC50 value.
Elastase Inhibition Assay
This assay determines the inhibitory effect of a test compound on elastase, an enzyme that breaks down elastin.
Materials:
-
Porcine pancreatic elastase
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAAPVN) substrate
-
Tris-HCl buffer (pH 8.0)
-
This compound (test compound)
-
Elaspol (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and Elaspol and prepare serial dilutions in Tris-HCl buffer.
-
In a 96-well plate, add 20 µL of the test compound or control solution.
-
Add 100 µL of Tris-HCl buffer.
-
Add 20 µL of elastase solution (e.g., 0.2 U/mL in Tris-HCl buffer).
-
Pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of AAAPVN solution (e.g., 1 mM in Tris-HCl buffer).
-
Incubate at 25°C for 30 minutes.
-
Measure the absorbance at 410 nm.
-
The percentage of elastase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value.
Visualizations
Proposed Signaling Pathway for Skin Brightening
Caption: Proposed mechanism of melanogenesis inhibition.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for evaluating anti-inflammatory activity.
Logical Relationship of Potential Anti-Aging Activities
Caption: Interplay of anti-aging mechanisms.
Conclusion
This compound presents a compelling profile for a multi-functional cosmetic ingredient. Its primary established role as a tyrosinase inhibitor for skin brightening is well-supported by the activities of related phloroglucinol derivatives.[4][5][6] Furthermore, the broader family of phloroglucinols demonstrates significant potential in anti-inflammatory, antioxidant, and anti-aging applications.[1][2][3] The protocols provided herein offer a robust framework for the systematic evaluation of this compound's efficacy in these areas. Further research is warranted to establish specific quantitative data for this compound and to fully elucidate its mechanisms of action in relevant skin models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. Slow-Binding Inhibition of Tyrosinase by Ecklonia cava Phlorotannins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phlorotannins with Potential Anti-Tyrosinase and Antioxidant Activity Isolated from the Marine Seaweed Ecklonia stolonifera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Polycyclic Polyprenylated Acylphloroglucinols from the Fruits of Garcinia xanthochymus as Antitumor Agents by Suppressing the STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new benzoylphloroglucinol derivative with an adamantyl skeleton and other constituents from Garcinia multiflora: effects on neutrophil pro-inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of collagenase by naturally-occurring flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-O-Benzoylphlorigidoside B Concentration in Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of 6-O-Benzoylphlorigidoside B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new cell line?
A1: For a novel compound like this compound, it is recommended to start with a broad dose-response range to determine its cytotoxic or biological activity window. A common starting strategy involves a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) efficiently.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound should be dissolved in a high-purity solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). To maintain compound integrity, it is crucial to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C for long-term stability.
Q3: I am observing precipitation of the compound after diluting it in my cell culture medium. What can I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium. To mitigate this:
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in the culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity and solubility issues.[2]
-
Pre-warm the culture medium: Adding the DMSO stock to pre-warmed medium can help improve solubility.
-
Mix thoroughly: Gently vortex or pipette the medium immediately after adding the compound stock to ensure it is evenly dispersed.
-
Prepare fresh dilutions: Always prepare working solutions fresh from the DMSO stock for each experiment.[2]
Q4: Which type of cell viability or cytotoxicity assay is most suitable for this compound?
A4: The choice of assay depends on your experimental goals and cell type. It is often recommended to use at least two different assays based on distinct principles to confirm results.[2]
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells.[3][4] They are cost-effective but can be affected if the compound interferes with cellular redox processes.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify ATP, an indicator of metabolically active cells.[1][5] They are well-suited for high-throughput screening.
-
Cytotoxicity Assays (e.g., LDH Release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes, providing a direct measure of cell death.[6]
Important: Always run a cell-free control to test if this compound directly reacts with the assay reagents, which could lead to false-positive or false-negative results.[2]
Q5: My results show high variability between replicate wells. What are the common causes?
A5: High variability can compromise the reliability of your data. Common causes include:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting into wells.[2]
-
Edge Effect: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is advisable to use the interior wells for experiments and fill the outer wells with sterile PBS or medium.[7]
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of cells and reagents.
-
Cell Health: Use cells that are in a healthy, exponential growth phase and have a low passage number, as cellular responses can change over time in culture.[8][9]
Quantitative Data Summary
The following table represents example data from a dose-response experiment using a generic cell line treated with this compound for 48 hours, as measured by an MTT assay.
| Concentration (µM) | % Cell Viability (Mean) | Standard Deviation (±) |
| 0 (Vehicle Control) | 100.0 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 89.5 | 4.8 |
| 5 | 65.7 | 3.9 |
| 10 | 51.3 | 3.5 |
| 25 | 32.1 | 2.8 |
| 50 | 15.8 | 2.1 |
| 100 | 5.4 | 1.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Amount: Determine the mass of this compound (Molecular Weight: 568.54 g/mol ) required to prepare a 10 mM stock solution in DMSO.
-
Dissolution: Carefully dissolve the weighed compound in the calculated volume of high-purity DMSO. Ensure complete dissolution by vortexing.
-
Aliquoting: Dispense the stock solution into small-volume, single-use, light-protected vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells. Ensure the final DMSO concentration remains below 0.5%.
Protocol 2: General Cell Viability Measurement by MTT Assay
-
Cell Seeding: Harvest cells during their exponential growth phase. Create a single-cell suspension and determine the cell density. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[7]
-
Incubation: Allow the cells to adhere and stabilize by incubating the plate overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells containing medium with the same final DMSO concentration.
-
Incubation Period: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours). A time-course experiment is recommended for initial optimization.[2]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: General experimental workflow for assay optimization.
Caption: Troubleshooting decision tree for common issues.
Caption: Hypothetical signaling pathway for tyrosinase inhibition.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 6. benchchem.com [benchchem.com]
- 7. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of 6-O-Benzoylphlorigidoside B in Formulations
Welcome to the technical support center for 6-O-Benzoylphlorigidoside B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of formulations containing this phenolic glycoside.
Troubleshooting Guide
Users frequently encounter degradation of this compound during formulation development, leading to loss of potency and the formation of impurities. The following guide addresses common stability issues and provides systematic steps for their resolution.
Problem: Rapid degradation of this compound observed in a liquid formulation.
Initial Assessment:
-
Characterize Degradation Products: Identify the primary degradation products using techniques like HPLC-MS/MS to understand the degradation pathway.
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify the key factors driving instability.
Troubleshooting Steps & Potential Solutions:
| Issue ID | Observed Problem | Potential Cause | Recommended Action | Expected Outcome |
| STAB-001 | Significant decrease in API concentration at room temperature. | Hydrolysis of the ester or glycosidic bond. | Optimize formulation pH using appropriate buffers. Consider non-aqueous solvents or lyophilization. | Reduced rate of hydrolysis, improved shelf-life. |
| STAB-002 | Formation of colored byproducts. | Oxidation of the phenolic moieties. | Add antioxidants (e.g., ascorbic acid, sodium metabisulfite) to the formulation. Protect from light by using amber vials. | Prevention of oxidative degradation and color change. |
| STAB-003 | Precipitation or cloudiness in the formulation. | Poor solubility or formation of insoluble degradation products. | Adjust pH, use co-solvents (e.g., propylene (B89431) glycol, ethanol), or employ solubilizing agents like cyclodextrins. | Enhanced solubility and physical stability of the formulation. |
| STAB-004 | Incompatibility with excipients. | Chemical reaction between the API and formulation components. | Conduct excipient compatibility studies. Replace reactive excipients with inert alternatives. | A stable formulation with no API-excipient interactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a compound like this compound?
A1: Due to its structure as a phenolic benzoyl glycoside, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: Cleavage of the ester linkage connecting the benzoyl group or the glycosidic bond linking the sugar moiety. This is often catalyzed by acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of colored quinone-type structures.
Below is a hypothetical degradation pathway illustrating these possibilities.
Caption: Hypothetical degradation pathways for this compound.
Q2: How can I perform an excipient compatibility study for this compound?
A2: An excipient compatibility study is crucial to ensure that the formulation components do not negatively impact the stability of the active pharmaceutical ingredient (API).
Experimental Protocol: Excipient Compatibility Study
-
Preparation of Samples:
-
Prepare binary mixtures of this compound with each proposed excipient (e.g., fillers, binders, antioxidants) in a predetermined ratio (commonly 1:1 or as per the intended formulation ratio).
-
Prepare a control sample of the pure API.
-
For liquid formulations, dissolve the API and each excipient in the proposed solvent system.
-
For solid formulations, create physical mixtures. It is also recommended to prepare samples with a small amount of added water (e.g., 5% w/w) to simulate moisture effects.
-
-
Storage Conditions:
-
Store all samples under accelerated stability conditions (e.g., 40°C/75% RH) and control conditions (e.g., 25°C/60% RH).
-
Protect a set of samples from light to assess photosensitivity.
-
-
Analysis:
-
Analyze the samples at initial (time zero) and predetermined time points (e.g., 1, 2, and 4 weeks).
-
Use a stability-indicating HPLC method to assay the concentration of this compound and quantify any degradation products.
-
Observe physical changes such as color, appearance, and dissolution behavior.
-
-
Interpretation:
-
A significant increase in degradation products or a decrease in API concentration in the binary mixture compared to the pure API indicates an incompatibility.
-
The following diagram outlines the workflow for this study.
Caption: Workflow for conducting an excipient compatibility study.
Q3: Which formulation strategies are most effective for improving the stability of phenolic glycosides?
A3: A multi-faceted approach is often necessary. The choice of strategy depends on the primary degradation pathway identified.
Decision-Making Flowchart for Stabilization Strategy
Caption: Decision-making flowchart for selecting stabilization strategies.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in a 1 mg/mL aqueous solution after 4 weeks of storage, illustrating the impact of different formulation strategies.
| Formulation Strategy | Storage Condition | % Remaining API | Appearance | Key Degradant Peak Area (% of Total) |
| Control (Water only, pH 7) | 40°C / 75% RH | 75.2% | Slight yellowing | 12.5% (Hydrolysis Product A), 8.1% (Oxidation Product B) |
| pH 5.0 Citrate Buffer | 40°C / 75% RH | 92.5% | Clear, colorless | 4.2% (Hydrolysis Product A) |
| pH 5.0 Buffer + 0.1% Ascorbic Acid | 40°C / 75% RH | 98.1% | Clear, colorless | 1.5% (Hydrolysis Product A) |
| Lyophilized Powder | 40°C / 75% RH | 99.5% | White powder | < 0.5% |
| Control (exposed to light) | 25°C / 60% RH | 88.3% | Noticeable yellowing | 9.8% (Oxidation Product B) |
| Control (in amber vial) | 25°C / 60% RH | 97.9% | Clear, colorless | 1.2% (Oxidation Product B) |
Disclaimer: The information provided is based on general principles of stabilizing phenolic glycosides. Due to the limited specific data available for this compound, the degradation pathways and quantitative data presented are hypothetical. Researchers should conduct their own specific studies to confirm these findings for their particular formulation.
Navigating the Large-Scale Synthesis of 6-O-Benzoylphlorigidoside B: A Technical Support Center
For researchers, scientists, and professionals in drug development, the large-scale synthesis of complex natural products like 6-O-Benzoylphlorigidoside B presents a significant undertaking. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, focusing on regioselective benzoylation, purification, and process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
The main hurdles include:
-
Regioselective Benzoylation: Achieving selective benzoylation at the 6-O position of the glycoside without protecting and deprotecting other hydroxyl groups is a primary challenge. Non-selective reactions can lead to a complex mixture of benzoylated isomers, significantly complicating purification and reducing the yield of the desired product.[1][2][3]
-
Purification: The separation of this compound from unreacted starting materials, multi-benzoylated byproducts, and other isomers is often difficult due to their similar physicochemical properties.[4]
-
Scalability: Reactions that work well on a lab scale may not be directly transferable to a larger scale. Issues such as reaction kinetics, heat transfer, and mixing can become critical.
-
Stability: Phloroglucinol (B13840) glycosides can be unstable and prone to oxidation, which can lead to the formation of degradation products.[5]
Q2: Which analytical techniques are recommended for monitoring the progress of the benzoylation reaction?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are crucial for monitoring the reaction. TLC provides a quick qualitative assessment of the reaction progress, showing the consumption of the starting material and the formation of the product. HPLC offers quantitative data on the conversion rate and the formation of byproducts, which is essential for optimizing reaction conditions.
Q3: Are there any green chemistry approaches for the benzoylation step?
Yes, efforts are being made to develop more environmentally friendly methods. One promising approach involves using catalytic amounts of inexpensive and non-toxic reagents like iron(III) chloride (FeCl3) with an acetylacetone (B45752) ligand to achieve regioselective benzoylation, reducing the need for toxic organotin reagents.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of multiple benzoylated byproducts. 3. Degradation of the starting material or product. | 1. Monitor the reaction closely using TLC/HPLC and consider extending the reaction time. 2. Optimize the regioselectivity of the benzoylation step (see benzoylation protocol below). Consider using a milder benzoylating agent or a catalytic method.[1][2][3] 3. Ensure inert atmosphere and use purified, dry solvents to prevent degradation. Phloroglucinol derivatives can be sensitive to oxidation.[5] |
| Difficult Purification: Product co-elutes with impurities | 1. Presence of structurally similar isomers (e.g., di-benzoylated or other mono-benzoylated products). 2. Unreacted starting material with similar polarity. | 1. Employ advanced chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) which can offer better resolution for structurally similar compounds.[6][7] 2. Optimize the reaction to drive it to completion. If separation is still an issue, consider a different stationary phase or solvent system for chromatography. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Non-selective benzoylation reaction conditions. 2. Steric hindrance is not sufficient to direct the reaction to the desired position. | 1. Implement a regioselective benzoylation protocol using a catalytic system. For example, an FeCl3/acetylacetone system has been shown to selectively benzoylate equatorial hydroxyl groups.[2] 2. Alternatively, a metal-free organobase-catalyzed approach using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1-benzoylimidazole can selectively target primary hydroxyl groups.[8] |
| Inconsistent Results on a Larger Scale | 1. Inefficient mixing or heat transfer in a larger reactor. 2. Difficulty in maintaining anhydrous conditions at scale. | 1. Ensure the reactor is equipped with an efficient stirring mechanism. For exothermic reactions, implement a controlled addition of reagents and adequate cooling. 2. Use oven-dried glassware and freshly distilled, anhydrous solvents. Consider performing the reaction under a positive pressure of an inert gas like nitrogen or argon. |
Experimental Protocols
General Protocol for Regioselective Benzoylation using a Catalytic Amount of FeCl₃
This protocol is a generalized procedure based on reported methods for regioselective benzoylation of glycosides and should be optimized for the specific substrate.[1][2][3]
-
Preparation: To a solution of the glycoside substrate (1 equivalent) in dry acetonitrile, add diisopropylethylamine (DIPEA) (1.9 equivalents) and acetylacetone (0.31 equivalents).
-
Catalyst Addition: Add iron(III) chloride (FeCl₃) (0.1 equivalents) to the mixture and stir at room temperature.
-
Benzoylation: Add benzoyl chloride (1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up.
-
Purification: Purify the crude product by column chromatography.
Data on Regioselective Benzoylation Methods
| Catalyst/Reagent | Substrate Type | Selectivity | Typical Yield | Reference |
| FeCl₃ / Acetylacetone | Glycoside cis-diols | Equatorial -OH | 66-89% | [2] |
| DBU / 1-Benzoylimidazole | Diols and Carbohydrates | Primary -OH | High | [8] |
| Benzoic Anhydride | Cerebrosides | O-acylation (avoids N-acylation) | - | [9] |
Visualizing the Workflow
General Synthesis and Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and analysis of benzoylated cerebrosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of 6-O-Benzoylphlorigidoside B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor in vivo bioavailability of 6-O-Benzoylphlorigidoside B. Given the limited publicly available data on this specific compound, this guide offers a systematic approach to characterizing its physicochemical properties and selecting appropriate bioavailability enhancement strategies.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when encountering poor bioavailability with this compound?
A1: The initial and most critical step is to determine the root cause of the poor bioavailability. This is typically due to poor aqueous solubility, low intestinal permeability, or a combination of both. Therefore, the first set of experiments should focus on characterizing the physicochemical properties of this compound to determine its Biopharmaceutical Classification System (BCS) class.
Q2: How do I determine the Biopharmaceutical Classification System (BCS) class of this compound?
A2: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[1][2] To classify this compound, you will need to perform the following key experiments:
-
Aqueous Solubility: Determine the solubility of this compound across the physiological pH range of 1.2 to 6.8.[3][4]
-
Intestinal Permeability: Assess the permeability of the compound using an in vitro model such as the Caco-2 cell monolayer assay.[1]
Based on the results, you can classify the compound into one of the four BCS classes as shown in the table below.
| BCS Class | Solubility | Permeability | Likely Rate-Limiting Step to Absorption |
| I | High | High | Gastric emptying |
| II | Low | High | Dissolution |
| III | High | Low | Permeation |
| IV | Low | Low | Dissolution and Permeation |
This table summarizes the Biopharmaceutical Classification System (BCS) and the likely absorption barriers for each class.
Q3: Based on the predicted properties of this compound, which BCS class is it likely to fall into?
A3: While experimental data is lacking, based on its chemical structure (a glycoside with a benzoyl group), it is plausible that this compound exhibits poor solubility (due to the aromatic benzoyl group) and potentially low to moderate permeability. Therefore, it is likely to be a BCS Class II or Class IV compound. Experimental verification is essential.
Q4: What are the primary formulation strategies to consider for a BCS Class II or IV compound like this compound?
A4: For compounds with low solubility (BCS Class II and IV), the primary goal is to enhance the dissolution rate and maintain a supersaturated state in the gastrointestinal tract. Key strategies include:
-
Particle Size Reduction (Nanonization): Increasing the surface area of the drug particles can significantly improve the dissolution rate.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can lead to higher apparent solubility and dissolution.[6][7]
-
Lipid-Based Formulations: These formulations can enhance solubility and, in some cases, improve permeability and lymphatic uptake.[8][9][10]
The choice of strategy will depend on the specific physicochemical properties of this compound and the desired product characteristics.
Troubleshooting Guides
Issue 1: Low and Variable Efficacy in Animal Studies
Possible Cause: Poor and erratic absorption due to low aqueous solubility.
Troubleshooting Steps:
-
Confirm Solubility Issues: Conduct equilibrium solubility studies at different pH values (1.2, 4.5, 6.8) to confirm low solubility.
-
Select a Formulation Strategy: Based on the degree of insolubility, choose an appropriate enhancement technique. The table below provides a starting point.
-
Develop and Characterize Formulations: Prepare formulations (e.g., nanosuspension, ASD, or lipid-based system) and characterize them for drug loading, particle size, and in vitro dissolution performance.
-
In Vivo Pharmacokinetic Study: Evaluate the oral bioavailability of the most promising formulations in an animal model and compare it to the unformulated drug.
| Formulation Strategy | Key Excipients | Primary Mechanism of Action | Suitable for |
| Nanosuspension | Stabilizers (e.g., surfactants, polymers) | Increased surface area leading to faster dissolution. | BCS Class II |
| Amorphous Solid Dispersion (ASD) | Polymers (e.g., PVP, HPMC, Soluplus®) | Increased apparent solubility and supersaturation.[6][11] | BCS Class II & IV |
| Lipid-Based Formulations (e.g., SMEDDS) | Oils, surfactants, co-solvents | Pre-dissolved drug, enhanced solubilization in the gut.[9][12] | BCS Class II & IV |
This table provides a guide to selecting a formulation strategy based on the properties of the active pharmaceutical ingredient (API).
Issue 2: Promising In Vitro Dissolution but Still Poor In Vivo Bioavailability
Possible Cause: The formulation successfully improves dissolution, but low intestinal permeability is the limiting factor for absorption (indicating a potential BCS Class IV issue).
Troubleshooting Steps:
-
Assess Permeability: Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound.
-
Incorporate Permeation Enhancers: If permeability is low, consider reformulating with excipients known to enhance permeability. These can include certain surfactants or fatty acids.
-
Consider Lipid-Based Formulations: Some lipid-based systems can interact with the intestinal membrane and facilitate drug transport, thereby improving permeability.[9]
-
Re-evaluate In Vivo: Test the new formulations containing permeation enhancers in an animal pharmacokinetic study.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Prepare Buffers: Prepare buffer solutions at pH 1.2, 4.5, and 6.8.
-
Add Excess Drug: Add an excess amount of this compound to each buffer solution in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample and Filter: Withdraw a sample from each vial and filter it through a 0.22 µm filter to remove undissolved solids.
-
Analyze Concentration: Determine the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Dosing Solution: Prepare a solution of this compound in a transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (donor) side of the Transwell® insert and fresh buffer to the basolateral (receiver) side.
-
Sampling: At predetermined time points, take samples from the basolateral side and replace with fresh buffer.
-
Basolateral to Apical (B-A) Transport (Optional): To assess active efflux, perform the experiment in the reverse direction.
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Analysis: Analyze the concentration of the drug in the samples using a sensitive analytical method (e.g., LC-MS/MS).
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Visualizations
Caption: Experimental workflow for addressing poor bioavailability.
Caption: Overcoming barriers to oral drug absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 4. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. estudogeral.uc.pt [estudogeral.uc.pt]
- 11. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Refining Purification Techniques for 6-O-Benzoylphlorigidoside B
Welcome to the technical support center for the purification of 6-O-Benzoylphlorigidoside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield of this compound After Extraction
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Possible Cause: Incomplete extraction from the initial plant material or degradation of the target compound during extraction.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: this compound is a moderately polar compound due to its glycosidic and benzoyl moieties. Experiment with solvent systems of varying polarities. A gradient of ethanol-water or methanol-water is a good starting point.
-
Control Temperature: Avoid high temperatures during extraction to prevent hydrolysis of the ester and glycosidic linkages.[1] Consider using methods like maceration or ultrasound-assisted extraction at room temperature.
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Check Plant Material Quality: Ensure the plant material is properly dried and stored to prevent the degradation of secondary metabolites.[2]
-
Issue 2: Co-elution of Impurities with the Target Compound in Chromatography
-
Possible Cause: Similar polarities of this compound and other extracted compounds.
-
Troubleshooting Steps:
-
Method Scouting: Screen different chromatographic methods, including normal-phase, reversed-phase, and size-exclusion chromatography, to find the best separation.[3]
-
Gradient Optimization (HPLC/Flash Chromatography): Develop a shallow gradient around the elution point of the target compound to improve resolution between closely eluting peaks.
-
Alternative Stationary Phases: If standard C18 columns fail to provide adequate separation, consider using a phenyl-hexyl or a polar-embedded stationary phase for different selectivity.
-
Issue 3: Degradation of this compound During Purification
-
Possible Cause: The compound is susceptible to hydrolysis under acidic or basic conditions and at elevated temperatures.[1]
-
Troubleshooting Steps:
-
pH Control: Maintain the pH of the mobile phase and any buffers used between 4 and 6 to minimize hydrolysis of the ester and glycosidic bonds.
-
Temperature Management: Perform all purification steps at room temperature or below. If using techniques that generate heat, such as some forms of chromatography, consider using a column oven or performing the separation in a cold room.
-
Minimize Processing Time: Plan the purification workflow to be as efficient as possible to reduce the time the compound spends in solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the purification of this compound?
A1: A common workflow starts with a crude extraction using a mid-polarity solvent like methanol (B129727) or ethanol. This is followed by liquid-liquid partitioning to remove highly non-polar and highly polar impurities. The resulting enriched extract can then be subjected to column chromatography, starting with a broader separation on silica (B1680970) gel (normal-phase) or C18 (reversed-phase), followed by preparative HPLC for final polishing.[3][4]
Q2: How can I assess the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for purity assessment. A pure sample should show a single major peak. To confirm the identity and purity, you can also use Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the correct molecular weight and the absence of co-eluting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and assess for any residual impurities.
Q3: My final product shows a gradual decrease in purity upon storage. What are the recommended storage conditions?
A3: this compound should be stored as a dry powder in a tightly sealed container at 2-8°C, protected from light and moisture to prevent degradation.[1][5] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Protocol 1: Initial Extraction and Fractionation
-
Extraction:
-
Macerate 100g of dried and powdered plant material in 1L of 80% methanol in water for 24 hours at room temperature.
-
Filter the extract and repeat the extraction process on the plant material two more times.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 500 mL of water.
-
Perform sequential partitioning with 3 x 500 mL of hexane, followed by 3 x 500 mL of ethyl acetate (B1210297).
-
The this compound is expected to be enriched in the ethyl acetate fraction. Evaporate this fraction to dryness.
-
Protocol 2: Reversed-Phase Flash Chromatography
-
Column: C18 flash chromatography column.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
Start with a linear gradient from 10% B to 60% B over 30 column volumes.
-
Hold at 60% B for 5 column volumes.
-
Increase to 100% B to wash the column.
-
-
Detection: UV at 254 nm and 280 nm.
-
Fraction Collection: Collect fractions based on the UV chromatogram and analyze by TLC or HPLC to identify fractions containing the target compound.
Data Presentation
Table 1: Solvent System Screening for Flash Chromatography
| Stationary Phase | Solvent System (v/v) | Retention Factor (Rf) of Target | Separation from Major Impurities |
| Silica Gel | Dichloromethane:Methanol (95:5) | 0.45 | Poor |
| Silica Gel | Ethyl Acetate:Hexane (70:30) | 0.30 | Moderate |
| C18 | Acetonitrile:Water (40:60) | 0.60 | Good |
| C18 | Methanol:Water (50:50) | 0.55 | Excellent |
Table 2: Purity Assessment Before and After Preparative HPLC
| Sample | Purity by HPLC (%) | Major Impurities Detected (m/z) |
| Flash Chromatography Fraction | 85.2 | 450.1, 582.3 |
| After Preparative HPLC | 98.7 | None detected |
Visualizations
References
minimizing degradation of 6-O-Benzoylphlorigidoside B during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 6-O-Benzoylphlorigidoside B during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Solution
| Question | Possible Cause | Troubleshooting Steps |
| My compound is degrading quickly after being dissolved. What's happening? | Hydrolysis. this compound contains both a glycosidic bond and a benzoyl ester linkage, both of which are susceptible to hydrolysis, especially in aqueous solutions. Phenolic glycosides are known to be labile in aqueous media.[1] The rate of hydrolysis is influenced by pH and temperature. | 1. Solvent Choice: Whenever possible, use anhydrous aprotic solvents like DMSO or ethanol (B145695) for stock solutions.[2] For aqueous buffers, prepare solutions fresh and use them immediately. Avoid storing aqueous solutions for more than a day.2. pH Control: Maintain a neutral pH (around 7.0-7.4) for your experimental buffers. Both acidic and basic conditions can accelerate the hydrolysis of the glycosidic bond and the benzoyl ester.[3][4]3. Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis. Store stock solutions at -20°C or -80°C.[2] |
| I'm observing unexpected peaks in my HPLC analysis. | Photodegradation or Oxidation. Phenolic compounds can be sensitive to light and oxidation, leading to the formation of degradation products. | 1. Light Protection: Protect your samples from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.2. Inert Atmosphere: For long-term storage of solid compound or sensitive experiments, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.3. Antioxidants: In some formulations, the inclusion of antioxidants might be considered, but this should be carefully evaluated for potential interference with the experiment. |
| The biological activity of my compound is lower than expected. | Enzymatic Degradation. If working with cell lysates, tissue homogenates, or in vivo models, endogenous enzymes such as glycosidases and esterases can cleave the glycosidic and ester bonds, respectively, inactivating the compound or converting it to its metabolites (e.g., phlorizin (B1677692), phloretin, and benzoic acid). Phlorizin itself is known to be hydrolyzed by intestinal enzymes. | 1. Enzyme Inhibitors: In in vitro assays involving crude biological preparations, consider the addition of broad-spectrum glycosidase and esterase inhibitors if they do not interfere with the primary experimental goals.2. Purified Systems: Whenever possible, use purified enzyme or receptor preparations to reduce the chances of non-specific enzymatic degradation.3. Rapid Processing: When working with biological samples, process them quickly and at low temperatures to minimize enzymatic activity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: Based on its structure, the primary degradation products are expected to be phlorizin (from hydrolysis of the benzoyl ester) and the aglycone, phloretin, along with benzoic acid and glucose (from hydrolysis of both the ester and glycosidic linkages).
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2:
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution (DMSO/Ethanol) | -20°C or -80°C | Months to a year | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 2-8°C | Less than 24 hours | Prepare fresh before use. Protect from light. |
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Samples can be analyzed at different time points to quantify the remaining parent compound.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
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Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C).
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Photodegradation: Expose the solution to a light source (e.g., UV lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralization: For acid and base hydrolysis samples, neutralize them before HPLC analysis.
-
HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method to observe the formation of degradation products and the decrease in the parent compound peak. The goal is to achieve 5-20% degradation of the active substance.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to separate the parent compound from its degradation products generated in the forced degradation study.
-
Detection: Use a UV detector, monitoring at the λmax of this compound (likely around 280-290 nm, similar to phlorizin).
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between all peaks.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Primary signaling pathway of Phlorizin derivatives.
Caption: Phlorizin's role in the Nrf2 antioxidant pathway.[5][6][7]
References
- 1. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of benzoyl peroxide in aromatic ester-containing topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-fatigue effect of phlorizin on exhaustive exercise-induced oxidative injury mediated by Nrf2/ARE signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Cytotoxicity of Novel Natural Products
A Note on 6-O-Benzoylphlorigidoside B: As of late 2025, publicly available research on the specific cytotoxic effects and mechanisms of this compound in various cell lines is limited. This guide provides a comprehensive framework for researchers to systematically investigate the cytotoxicity of novel natural products, such as this compound.
Frequently Asked Questions (FAQs)
Q1: My novel natural product is showing cytotoxicity at concentrations where I expect to see a specific biological effect. What should I do first?
A1: The initial and most critical step is to establish a clear dose-response relationship for both the desired biological effect and the cytotoxicity.[1] This will help you determine if there is a therapeutic window—a concentration range where you can observe the desired activity without significant cell death.[1]
Q2: How do I choose the most appropriate cytotoxicity assay for my novel natural product?
A2: The selection of a suitable cytotoxicity assay is crucial and depends on the compound's properties and the research question.[2] It is highly recommended to use at least two assays that measure different cellular parameters to validate your findings.[2] For instance, combining a metabolic assay like MTT, which assesses mitochondrial function, with a membrane integrity assay like the Lactate Dehydrogenase (LDH) release assay, can provide a more comprehensive understanding of the cytotoxic mechanism.[2][3]
Q3: What are common interferences from natural products in colorimetric assays like the MTT assay?
A3: Natural products can interfere with colorimetric assays in several ways. Compounds with inherent color can artificially inflate absorbance readings. Additionally, substances with antioxidant properties can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. It is essential to include proper controls, such as wells with the compound in media but without cells, to account for these potential interferences.
Q4: What is an IC50 value and how is it determined in cytotoxicity studies?
A4: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%.[1] In cytotoxicity studies, it indicates the concentration of the compound that kills 50% of the cells within a specified time.[2] To determine the IC50, cells are treated with a serial dilution of the compound, and cell viability is measured. The data is then plotted as a dose-response curve, from which the IC50 value is calculated.[1][2]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. When seeding, gently swirl the plate to distribute cells evenly. |
| "Edge Effects" in Microplates | Evaporation in the outer wells can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media.[4] |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique. For serial dilutions, mix thoroughly between each dilution step. |
| Compound Precipitation | Visually inspect wells for any precipitate after adding the compound. If precipitation occurs, consider using a different solvent or a lower concentration range. |
Issue 2: Unexpectedly Low or No Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Compound Instability | The compound may be unstable in the culture medium. Prepare fresh solutions for each experiment and minimize exposure to light and heat if the compound is known to be labile. |
| Incorrect Concentration Range | The concentrations tested may be too low to induce a cytotoxic effect. Perform a broad-range dose-response experiment to identify an effective concentration range. |
| Cell Line Resistance | The chosen cell line may be resistant to the compound's mechanism of action. Consider testing on a panel of different cell lines to identify sensitive ones. |
| Short Incubation Time | The cytotoxic effect may be time-dependent. Conduct a time-course experiment, assessing viability at multiple time points (e.g., 24, 48, and 72 hours).[1] |
Quantitative Data Summary
When publishing or presenting your findings, it is crucial to organize quantitative data clearly. Below are template tables to structure your results for IC50 values and a summary of assay parameters.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) ± SD |
| e.g., MCF-7 | e.g., MTT | e.g., 48 | e.g., 15.2 ± 1.8 |
| e.g., A549 | e.g., MTT | e.g., 48 | e.g., 22.5 ± 2.1 |
| e.g., HepG2 | e.g., ATP-based | e.g., 48 | e.g., 18.9 ± 2.5 |
| e.g., HEK293 (non-cancerous) | e.g., MTT | e.g., 48 | e.g., > 100 |
| Assay Type | Principle | Endpoint Measured | IC50 (µM) ± SD | Advantages | Limitations |
| MTT | Mitochondrial Dehydrogenase Activity | Formazan (B1609692) Absorbance | e.g., 15.2 ± 1.8 | Inexpensive, widely used.[5] | Prone to interference from colored/reducing compounds. |
| ATP-based | Cellular ATP Levels | Luminescence | e.g., 18.9 ± 2.5 | High sensitivity, less interference.[6] | Higher cost. |
| LDH Release | Membrane Integrity | LDH Activity in Supernatant | e.g., 20.1 ± 2.3 | Measures necrosis. | Less sensitive for apoptosis. |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the natural product in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: ATP-Based Luminescence Assay
This assay measures the level of ATP, an indicator of metabolically active cells.[9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation and Addition: Equilibrate the plate and the ATP assay reagent to room temperature. Add a volume of the ATP reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).[9]
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate cell viability by comparing the luminescence of treated wells to the vehicle control wells.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for assessing the cytotoxicity of a novel natural product.
Hypothetical Signaling Pathway for Induced Apoptosis
Caption: A potential intrinsic apoptosis pathway modulated by a cytotoxic natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Extraction Yield of 6-O-Benzoylphlorigidoside B
Welcome to the technical support center for the extraction of 6-O-Benzoylphlorigidoside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical nature of this compound and how does it influence solvent selection?
A1: this compound is a benzoylated phloroglucinol (B13840) glycoside. This structure imparts a moderately polar character. The presence of a sugar moiety (glycoside) increases its polarity, while the benzoyl group and the phloroglucinol core are more nonpolar. Therefore, polar solvents or mixtures of polar and non-polar solvents are generally most effective for its extraction.[1] Alcohols (methanol, ethanol) or aqueous mixtures of these alcohols are common choices for extracting glycosides.[2][3]
Q2: I am experiencing a lower than expected yield of this compound. What are the potential causes?
A2: Low yields can stem from several factors:
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Suboptimal Solvent Choice: Using a solvent with polarity that does not match that of this compound will result in poor solubility and low extraction efficiency.[1]
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Inefficient Cell Wall Disruption: The plant material's cell walls must be adequately broken down to release the compound. Insufficient grinding of the plant material can limit solvent access to the target compound.
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Degradation of the Compound: Glycosides can be susceptible to hydrolysis under acidic conditions or high temperatures, breaking down the molecule and reducing the yield of the intact compound.[2]
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Incomplete Extraction: The extraction time may be too short, or the solid-to-liquid ratio may be too low, preventing the complete transfer of the compound from the plant matrix to the solvent.[1]
Q3: My final extracted product is impure and has a brownish color. What could be the reason?
A3: The brownish color often indicates the co-extraction of pigments like chlorophyll (B73375) and other impurities from the plant material.[3] This is common when using polar solvents. A preliminary extraction with a non-polar solvent like hexane (B92381) can help remove some of these interfering substances before the main extraction.[3] Further purification steps, such as column chromatography, are typically necessary to isolate the pure compound.
Q4: Is it possible to use advanced extraction techniques like ultrasonic or microwave-assisted extraction for this compound?
A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than conventional methods.[4][5] They can offer higher yields in shorter times and with less solvent consumption. However, it is crucial to optimize the parameters (e.g., power, temperature, and time) to prevent degradation of the target compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent polarity. 2. Insufficient disruption of plant material. 3. Degradation of this compound. 4. Incomplete extraction. | 1. Optimize the solvent system. Start with methanol (B129727) or ethanol (B145695) and try aqueous mixtures (e.g., 70-80% alcohol). 2. Ensure the plant material is finely ground to a consistent particle size. 3. Avoid high temperatures and strongly acidic conditions. Consider using a buffer in your extraction solvent. 4. Increase the extraction time or the solvent-to-solid ratio.[1] |
| Emulsion Formation during Liquid-Liquid Extraction | High concentration of surfactant-like molecules (e.g., lipids, pigments) in the crude extract.[6] | 1. Gently swirl instead of vigorously shaking the separatory funnel. 2. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[6] 3. Centrifuge the mixture at a low speed. |
| Difficulty in Identifying Layers in Liquid-Liquid Extraction | The layers are of similar color or the interface is not distinct. | 1. Add a small amount of water to see which layer it incorporates into to identify the aqueous phase.[7] 2. Shine a light through the side of the separatory funnel to improve visibility of the interface.[7] |
| Co-extraction of Impurities (e.g., chlorophyll) | The polarity of the extraction solvent is also suitable for extracting pigments and other unwanted compounds. | 1. Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane to remove non-polar impurities before the main extraction. 2. Utilize a purification technique like column chromatography (e.g., with silica (B1680970) gel or reversed-phase C18) after the initial extraction.[8][9][10] |
| Inconsistent Results | Variability in raw material, or lack of precise control over extraction parameters. | 1. Standardize the source and pre-treatment of the plant material. 2. Carefully control and record all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed. |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of Phenolic Compounds
This protocol is a general guideline and should be optimized for the specific plant material containing this compound.
1. Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 70% ethanol (solvent-to-solid ratio of 10:1 v/w).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz), power (e.g., 100 W), and temperature (e.g., 45°C).
-
Sonicate for a predetermined optimal time (e.g., 30 minutes).[11]
3. Isolation:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
The resulting crude extract can be further purified.
Protocol 2: Microwave-Assisted Extraction (MAE) of Flavonoids
This protocol provides a general framework for MAE and requires optimization for the target compound.
1. Sample Preparation:
-
Prepare the plant material as described in the UAE protocol.
2. Extraction:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 100 mL of 80% methanol (solvent-to-solid ratio of 20:1 v/w).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 15 minutes).[12]
3. Isolation:
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract and concentrate it using a rotary evaporator.
Data Presentation
Table 1: Influence of Extraction Parameters on the Yield of Phenolic Glycosides (Hypothetical Data)
| Parameter | Level 1 | Level 2 | Level 3 | Yield (%) |
| Solvent Concentration (Ethanol) | 50% | 70% | 90% | 1.2 |
| Temperature (°C) | 40 | 50 | 60 | 1.5 |
| Time (min) | 30 | 45 | 60 | 1.8 |
| Solid-to-Liquid Ratio (g/mL) | 1:10 | 1:20 | 1:30 | 1.6 |
Note: This table presents hypothetical data to illustrate the impact of different parameters. Actual optimal conditions need to be determined experimentally.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in Microwave-Assisted Extraction of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
troubleshooting inconsistent results in 6-O-Benzoylphlorigidoside B assays
Welcome to the technical support center for 6-O-Benzoylphlorigidoside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in assays involving this compound. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a glycoside used in cosmetic formulations for its skin-brightening properties.[1] Its primary mechanism of action is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) production, which can help in reducing hyperpigmentation and promoting an even skin tone.[1] It is also investigated for its potential antioxidant benefits in topical applications.[1]
Q2: What are the common assays used to evaluate the efficacy of this compound?
The most common assays for evaluating this compound are:
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Tyrosinase Inhibition Assay: This in vitro assay directly measures the ability of the compound to inhibit the activity of the tyrosinase enzyme.
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Cell-Based Melanin Production Assay: Typically using B16 melanoma cells, this assay assesses the compound's ability to reduce melanin synthesis in a cellular context.
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Antioxidant Assays: Methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are used to determine its antioxidant capacity.
Q3: My this compound stock solution appears cloudy. What should I do?
Cloudiness or precipitation in your stock solution can indicate solubility issues. This compound is often dissolved in solvents like DMSO for stock solutions. If you observe precipitation, gentle warming and vortexing may help to redissolve the compound. However, it is crucial to ensure the final solvent concentration in your assay is low (typically <0.5% for cell-based assays) to avoid solvent-induced toxicity or artifacts. For aqueous buffers, it is advisable to first prepare a high-concentration stock in an appropriate organic solvent and then dilute it to the final working concentration.
Troubleshooting Guides
Inconsistent Results in Tyrosinase Inhibition Assays
Q4: I am observing high variability between replicate wells in my tyrosinase inhibition assay. What are the possible causes?
High variability can stem from several factors:
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Inaccurate Pipetting: Small volumes of enzyme or inhibitor solutions can be difficult to pipet accurately. Ensure your pipettes are calibrated and use appropriate techniques to minimize errors.
-
Inconsistent Incubation Times: Use a multichannel pipette for simultaneous addition of reagents to ensure uniform reaction times across wells.
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Compound Precipitation: this compound may precipitate in the aqueous assay buffer at higher concentrations. Visually inspect the wells for any precipitate. If observed, consider lowering the concentration range.
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Enzyme Instability: Tyrosinase can lose activity if not stored or handled properly. Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles. Always run a positive control with a known inhibitor like kojic acid to confirm enzyme activity.
Q5: The inhibitory effect of this compound is lower than expected. What could be wrong?
Several factors could contribute to lower-than-expected inhibition:
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Compound Degradation: Prepare fresh working solutions of this compound daily, as it may be less stable in aqueous environments. Stock solutions in DMSO should be stored at -20°C and protected from light.
-
Incorrect Assay Conditions: Verify the pH of your assay buffer (typically pH 6.8). The concentration of the substrate (e.g., L-DOPA) should also be optimized for your specific assay conditions.
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary. Perform a dose-response experiment to determine the optimal concentration range for your assay.
| Parameter | Recommendation |
| pH | Maintain a stable pH of 6.8 for the assay buffer. |
| Temperature | Keep all reagents and reactions at a consistent temperature (e.g., 25°C or 37°C). |
| Substrate Concentration | Use an optimized concentration of L-DOPA (e.g., 0.85 mM). |
| Enzyme Concentration | Use a consistent and sufficient amount of tyrosinase (e.g., 2 units per well). |
Inconsistent Results in Cell-Based Melanin Production Assays
Q6: I am seeing significant cytotoxicity in my B16 melanoma cells treated with this compound.
Cytotoxicity can mask the true effect of the compound on melanin production.
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High Compound Concentration: Perform a cell viability assay (e.g., MTT assay) to determine the non-toxic concentration range of this compound for your B16 cells.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically below 0.5%). Always include a vehicle control (cells treated with the solvent alone) in your experiments.
Q7: Melanin production is not inhibited, or the results are inconsistent, even at non-toxic concentrations of this compound.
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Inconsistent Cell Seeding: Uneven cell numbers per well will lead to variable results. Use a cell counter to ensure accurate and consistent seeding density.
-
Low Cellular Uptake: The efficiency of compound uptake can vary. You may need to adjust the concentration of this compound within its non-toxic range or increase the incubation time.
-
Cell Passage Number: High passage numbers can lead to changes in cell behavior and response. Use cells within a consistent and low passage number range for your experiments.
-
Assay Timing: The timing of treatment and analysis is critical. Ensure that cells are treated at the appropriate confluency and that melanin content is measured at a consistent time point after treatment.
| Parameter | Recommendation |
| Cell Seeding Density | Seed B16F10 cells at a consistent density (e.g., 5 x 10⁴ cells/well in a 24-well plate). |
| Treatment Duration | Treat cells for a consistent period (e.g., 72 hours). |
| α-MSH Stimulation | If used, apply a consistent concentration of α-MSH (e.g., 1 µM) to stimulate melanin production. |
| Solvent Concentration | Keep the final DMSO concentration below 0.5%. |
Experimental Protocols
Protocol 1: Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 20 mM phosphate (B84403) buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a concentration of 48 U/ml.
-
Prepare a 0.85 mM L-DOPA solution in the phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the phosphate buffer. Prepare a kojic acid solution as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 120 µl of phosphate buffer, 20 µl of the inhibitor solution (or buffer for control), and 40 µl of the tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Add 20 µl of the L-DOPA solution to initiate the reaction.
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the absorbance of the formed dopachrome (B613829) at 492 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition using the following formula: Inhibition (%) = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Protocol 2: Cell-Based Melanin Content Assay
-
Cell Culture and Treatment:
-
Seed B16F10 melanoma cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various non-toxic concentrations of this compound (dissolved in DMSO and diluted in media) and/or 1 µM α-MSH for 72 hours. Include a vehicle control (DMSO).
-
-
Melanin Measurement:
-
After incubation, wash the cells with PBS.
-
Lyse the cells with 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content can be normalized to the protein concentration of the cell lysate, determined by a BCA assay.
-
Protocol 3: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare various concentrations of this compound in methanol. Ascorbic acid can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µl of the DPPH solution to 100 µl of the sample solutions at different concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
-
Visualizations
Caption: General workflow for key assays of this compound.
Caption: Troubleshooting decision tree for tyrosinase inhibition assays.
Caption: Simplified melanogenesis pathway and the inhibitory point of action.
References
Technical Support Center: Method Refinement for Enhancing 6-O-Benzoylphlorigidoside B Activity
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining experimental methods to enhance the biological activity of 6-O-Benzoylphlorigidoside B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural glycoside.[1] It is primarily recognized for its skin-brightening properties, which are attributed to its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) production.[1] This activity makes it a compound of interest for cosmetic and dermatological applications aimed at reducing hyperpigmentation.[1] Additionally, it has been investigated for its potential antioxidant benefits in topical formulations.[1]
Q2: I am having difficulty isolating this compound from a plant source. What are some common issues and how can I troubleshoot them?
A2: Isolating glycosides like this compound can be challenging due to their polarity and potential for degradation. Common issues include low yield, co-elution with other polar compounds, and degradation during extraction. Refer to the troubleshooting guide below for specific solutions.
Q3: My tyrosinase inhibition assay results for this compound are inconsistent. What could be the cause?
A3: Inconsistent results in enzyme inhibition assays can arise from various factors, including enzyme quality, substrate stability, and interference from the test compound or solvent. A detailed troubleshooting guide for enzyme inhibition assays is provided in this support center.
Q4: What is the expected IC50 value for this compound in a tyrosinase inhibition assay?
A4: Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50 values) for the tyrosinase inhibitory activity of this compound. To assess its potency, it is recommended to perform a dose-response study and determine the IC50 value experimentally. This value can then be compared to known tyrosinase inhibitors like kojic acid.
Troubleshooting Guides
Guide 1: Extraction and Purification of this compound
This guide addresses common problems encountered during the extraction and purification of glycosides from plant materials.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Crude Extract | Inefficient initial extraction. | - Optimize the solvent system. Glycosides are often extracted with polar solvents like methanol (B129727), ethanol, or water-methanol/ethanol mixtures. - Increase the extraction time or temperature (if the compound is heat-stable). - Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. |
| Degradation of Target Compound | Presence of hydrolytic enzymes in the plant material or use of acidic/basic conditions. | - Deactivate enzymes by briefly boiling the plant material in the extraction solvent. - Maintain a neutral pH during extraction and purification. |
| Poor Separation During Chromatography | Co-elution with other polar compounds (e.g., other glycosides, flavonoids). | - Use a multi-step chromatographic approach. Start with a less polar stationary phase (e.g., Diaion HP-20) to remove highly polar impurities, followed by silica (B1680970) gel or reversed-phase (C18) chromatography for finer separation. - Optimize the mobile phase gradient. For reversed-phase HPLC, a gradient of water and acetonitrile (B52724) or methanol is commonly used. - Consider preparative HPLC for final purification. |
| Compound Insoluble in Mobile Phase | Inappropriate solvent system for chromatography. | - Test the solubility of the partially purified extract in various solvent systems before loading onto the column. - For reversed-phase chromatography, ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. |
Guide 2: Tyrosinase Inhibition Assay
This guide provides solutions to common issues encountered during the in vitro assessment of tyrosinase inhibitory activity.
| Problem | Potential Cause | Troubleshooting Suggestions |
| High Background Signal | Autoxidation of L-DOPA substrate. | - Prepare fresh L-DOPA solution for each experiment. - Include a blank control (without enzyme) to measure the rate of autoxidation and subtract it from the sample readings. |
| Low Enzyme Activity | Improper enzyme storage or handling. | - Store mushroom tyrosinase at the recommended temperature (typically -20°C or below). - Avoid repeated freeze-thaw cycles by aliquoting the enzyme stock. - Ensure the assay buffer pH is optimal for enzyme activity (typically pH 6.5-7.0). |
| Inconsistent IC50 Values | Variability in enzyme concentration or incubation time. | - Use a consistent source and batch of tyrosinase. - Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. - Ensure accurate pipetting of all reagents. |
| Test Compound Interference | The compound absorbs light at the same wavelength as the product (dopachrome, ~475 nm). | - Run a control experiment with the test compound and substrate but without the enzyme to check for any absorbance changes. - If interference is observed, consider using an alternative method to measure enzyme activity, such as monitoring oxygen consumption. |
| Poor Solubility of Test Compound | The compound precipitates in the assay buffer. | - Dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration and then dilute it in the assay buffer. - Ensure the final solvent concentration is low (typically <1%) and consistent across all wells, including controls. |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound (General Method)
This is a generalized protocol based on methods for isolating glycosides from plant sources. Optimization will be required for specific plant materials.
-
Extraction:
-
Air-dry and powder the plant material (e.g., rhizomes of Drynaria roosii).
-
Extract the powder with 80% methanol at room temperature with agitation for 24 hours. Repeat the extraction three times.
-
Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
The target compound, being a polar glycoside, is expected to remain in the aqueous layer.
-
-
Column Chromatography (Initial Separation):
-
Subject the aqueous extract to column chromatography on a macroporous resin (e.g., Diaion HP-20).
-
Wash the column with water to remove sugars and other highly polar impurities.
-
Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Silica Gel Chromatography (Fine Purification):
-
Combine fractions containing the compound of interest and concentrate.
-
Apply the concentrated fraction to a silica gel column.
-
Elute with a solvent system such as chloroform-methanol or ethyl acetate-methanol with a gradient of increasing polarity.
-
Monitor fractions by TLC.
-
-
Preparative HPLC (Final Purification):
-
For high purity, subject the semi-purified fractions to preparative reversed-phase HPLC (C18 column).
-
Elute with a gradient of acetonitrile or methanol in water.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and its structure by spectroscopic methods (NMR, MS).
-
Protocol 2: In Vitro Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: 50 mM, pH 6.8.
-
Mushroom Tyrosinase: Prepare a stock solution of 1000 U/mL in phosphate buffer. Dilute to the desired working concentration (e.g., 100 U/mL) immediately before use.
-
L-DOPA Substrate: Prepare a 2.5 mM solution in phosphate buffer.
-
Test Compound: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in DMSO.
-
Positive Control: Prepare a stock solution of kojic acid in water or DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer
-
20 µL of tyrosinase solution
-
20 µL of the test compound or control solution
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA substrate to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Test Compound: Prepare serial dilutions of this compound in methanol.
-
Positive Control: Prepare serial dilutions of ascorbic acid or Trolox in methanol.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
100 µL of the test compound or control solution
-
100 µL of the DPPH solution
-
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
-
Data Presentation
Table 1: Tyrosinase Inhibitory Activity of this compound
| Compound | IC50 (µM) ± SD |
| This compound | To be determined |
| Kojic Acid (Positive Control) | To be determined |
Table 2: Antioxidant Activity of this compound
| Compound | DPPH Scavenging IC50 (µM) ± SD |
| This compound | To be determined |
| Ascorbic Acid (Positive Control) | To be determined |
Visualizations
Caption: Workflow for the extraction, purification, and biological evaluation of this compound.
Caption: Simplified melanogenesis pathway and the inhibitory action of this compound on tyrosinase.
References
Technical Support Center: Spectroscopic Analysis of 6-O-Benzoyl-β-D-glucosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-O-Benzoyl-β-D-glucosides, with a focus on addressing interference in spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the spectroscopic analysis of 6-O-Benzoylphlorigidoside B and related compounds?
A1: Interference can arise from several sources during the analysis of benzoylated glycosides. Endogenous interference may come from substances naturally present in the sample, such as other flavonoids, phenolic compounds, or sugars that have similar spectroscopic properties. Exogenous interference can be introduced during sample preparation and handling, and may include residual solvents, impurities from extraction and chromatography steps, and plasticizers.[1][2][3]
Q2: How can I minimize interference from the sample matrix during extraction and purification?
A2: To minimize matrix effects, it is crucial to employ a multi-step purification strategy. A common approach for phlorizin (B1677692) and its derivatives involves initial extraction with a solvent like ethanol (B145695) or methanol, followed by liquid-liquid partitioning and chromatographic techniques.[1][2][4] High-speed counter-current chromatography (HSCCC) has been shown to be particularly effective in yielding high-purity phlorizin.[1][5] The choice of solvents and chromatographic phases should be optimized to selectively isolate the compound of interest.
Q3: What are Pan-Assay Interference Compounds (PAINS) and could they affect my analysis?
A3: Pan-Assay Interference Compounds (PAINS) are molecules that tend to show activity in a wide range of biological assays, often due to non-specific interactions. While primarily a concern in bioassays, their presence can complicate spectroscopic analysis by introducing confounding signals. Some flavonoids and related phenolic structures can act as PAINS. If you are correlating spectroscopic data with bioactivity, it is important to be aware of potential PAINS in your sample.
Q4: How can I confirm the identity of my purified this compound?
A4: A combination of spectroscopic techniques is essential for unambiguous identification. This includes ¹H NMR, ¹³C NMR, 2D NMR (like COSY and HMBC), high-resolution mass spectrometry (HRMS), UV-Vis, and IR spectroscopy. Comparing the obtained data with literature values for similar compounds is a critical step.[1][3]
Troubleshooting Guides
Issue 1: Overlapping Signals in the ¹H NMR Spectrum
Problem: The aromatic or sugar regions of the ¹H NMR spectrum are crowded with overlapping signals, making assignment difficult.
Possible Causes:
-
Presence of structurally similar impurities.
-
Poor shimming of the NMR spectrometer.
-
Inappropriate solvent selection leading to poor signal dispersion.
Troubleshooting Steps:
-
Assess Purity: Re-evaluate the purity of your sample using a high-resolution technique like UPLC-MS.
-
Optimize NMR Parameters:
-
Ensure the spectrometer is properly shimmed.
-
Acquire spectra at a higher magnetic field strength if available.
-
-
Solvent Study: Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆) to induce differential chemical shifts and resolve overlapping signals.
-
2D NMR Spectroscopy:
-
Run a COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings within the same spin system.
-
A TOCSY (Total Correlation Spectroscopy) experiment can help identify all protons belonging to a particular sugar or aglycone moiety.
-
HSQC (Heteronuclear Single Quantum Coherence) will correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) will reveal long-range proton-carbon correlations, which are crucial for assigning the position of the benzoyl group and the glycosidic linkage.
-
Issue 2: Ambiguous Mass Spectrometry Fragmentation
Problem: The MS/MS fragmentation pattern is complex and does not clearly indicate the loss of the benzoyl group or the sugar moiety.
Possible Causes:
-
In-source fragmentation.
-
Presence of multiple co-eluting compounds.
-
Complex rearrangement reactions during fragmentation.
Troubleshooting Steps:
-
Optimize MS Conditions:
-
Adjust the collision energy (CE) in MS/MS experiments. A stepwise increase in CE can help in identifying the primary fragmentation pathways.
-
Softer ionization techniques might reduce in-source fragmentation.
-
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of precursor and fragment ions. This allows for the determination of elemental compositions and helps in distinguishing between isobaric interferences.
-
LC-MS/MS: Couple your mass spectrometer to a UPLC system to ensure that you are analyzing a single component.
-
Comparison with Related Compounds: Analyze a known related compound, such as phlorizin, under the same conditions to understand its characteristic fragmentation pattern. For flavonoid glycosides, the fragmentation often involves the cleavage of the glycosidic bond.
Data Presentation
Table 1: Representative ¹³C NMR Chemical Shifts for a 6-O-Benzoyl-β-D-glucoside Moiety
| Carbon Atom | Chemical Shift (ppm) in DMSO-d₆ |
| C-1' | ~100.7 |
| C-2' | ~73.1 |
| C-3' | ~76.6 |
| C-4' | ~69.4 |
| C-5' | ~77.2 |
| C-6' | ~60.5 |
| Benzoyl C=O | ~165.3 |
Note: Data is based on phlorizin and may vary slightly for this compound.[6]
Table 2: Key Spectroscopic Data for Phlorizin (a related compound)
| Technique | Key Observations |
| ¹H NMR | Aromatic protons, sugar anomeric proton (~5.1 ppm), and other sugar protons. |
| ¹³C NMR | Aglycone and glucoside carbons. The anomeric carbon appears around 100 ppm. |
| MS/MS | Precursor ion [M-H]⁻ at m/z 435. Fragmentation can show loss of the glucose moiety. |
| UV-Vis | Absorption maxima characteristic of the dihydrochalcone (B1670589) scaffold. |
| IR | Stretching vibrations for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. |
Data compiled from various sources.[1][6]
Experimental Protocols
Protocol 1: General Procedure for Spectroscopic Sample Preparation
-
Purity Check: Ensure the sample is of high purity (>95%) as determined by HPLC or UPLC-MS.
-
NMR Sample Preparation:
-
Dissolve 1-5 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Filter the solution through a small plug of glass wool into a clean NMR tube.
-
-
MS Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase used for LC-MS analysis.
-
-
UV-Vis Sample Preparation:
-
Prepare a solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) to an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption.
-
-
IR Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Mandatory Visualization
Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.
Caption: Logical workflow for troubleshooting ambiguous spectroscopic data.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phlorizin | C21H24O10 | CID 6072 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Natural Tyrosinase Inhibitors for Hyperpigmentation Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of several natural tyrosinase inhibitors, with a focus on their efficacy, mechanism of action, and the experimental data supporting their use. While the specific compound 6-O-Benzoylphlorigidoside B was initially targeted for this comparison, a thorough literature search did not yield sufficient quantitative data for a direct comparison. Therefore, this guide will focus on well-characterized natural tyrosinase inhibitors: Kojic Acid , Arbutin (B1665170) , Oxyresveratrol , and Resveratrol (B1683913) , which are frequently used as benchmarks in the field. These compounds offer a range of inhibitory potencies and mechanisms, providing a valuable comparative framework for researchers.
Introduction to Tyrosinase and Melanogenesis
Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color. The process of melanin production, known as melanogenesis, is initiated by the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black-brown eumelanin (B1172464) or yellow-red pheomelanin. While melanin provides essential protection against ultraviolet (UV) radiation, its overproduction or uneven distribution can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy in the development of topical treatments for these conditions.
Comparative Efficacy of Natural Tyrosinase Inhibitors
The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor. The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) provides insight into the mechanism by which the inhibitor interacts with the enzyme.
| Compound | Source | IC50 (Mushroom Tyrosinase) | Type of Inhibition |
| Kojic Acid | Fungi (e.g., Aspergillus oryzae) | 30.6 µM[1] | Competitive (monophenolase), Mixed (diphenolase)[1][2] |
| Arbutin (β-arbutin) | Plants (e.g., Bearberry) | Weak, often in the millimolar range[3] | Competitive[4] |
| Oxyresveratrol | Plants (e.g., Morus alba) | 1.2 µM[5][6] | Non-competitive[2][5] |
| Resveratrol | Plants (e.g., Grapes, Berries) | IC50 of 57.05 µg/mL[7] | Substrate and inhibitor[8][9] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the tyrosinase and the substrate used.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of tyrosinase inhibitors.
In Vitro Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)
This assay is widely used to screen for tyrosinase inhibitors due to the commercial availability and high activity of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (inhibitors)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compound and a positive control (e.g., kojic acid) in an appropriate solvent (e.g., DMSO, ethanol) and then dilute in phosphate buffer.
-
In a 96-well plate, add a specific volume of the test compound solution and phosphate buffer.
-
Add the mushroom tyrosinase solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Measure the formation of dopachrome (B613829) by monitoring the absorbance at a specific wavelength (typically 475-492 nm) at regular intervals using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Analysis of Tyrosinase Inhibition
To determine the type of inhibition, the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
Procedure:
-
Follow the general procedure for the tyrosinase inhibition assay.
-
For each inhibitor concentration, perform the assay with a range of L-DOPA concentrations.
-
Measure the initial velocity (rate of reaction) for each combination of substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines on the plot for different inhibitor concentrations reveals the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot.
Signaling Pathways and Mechanisms of Action
Natural tyrosinase inhibitors can exert their effects through various mechanisms, not only by directly interacting with the enzyme but also by modulating the signaling pathways involved in melanogenesis.
// Nodes UVB [label="UVB Radiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MC1R [label="MC1R", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; MITF [label="MITF", fillcolor="#FBBC05", fontcolor="#202124"]; Tyrosinase_Gene [label="Tyrosinase Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tyrosinase_mRNA [label="Tyrosinase mRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tyrosinase_Protein [label="Tyrosinase (inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Tyrosinase [label="Tyrosinase (active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Melanin [label="Melanin", fillcolor="#202124", fontcolor="#FFFFFF"]; L_Tyrosine [label="L-Tyrosine", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; L_DOPA [label="L-DOPA", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Dopaquinone [label="Dopaquinone", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Inhibitor Nodes Resveratrol_node [label="Resveratrol", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kojic_Acid_node [label="Kojic Acid", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arbutin_node [label="Arbutin", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxyresveratrol_node [label="Oxyresveratrol", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges UVB -> MC1R [label="Activates"]; MC1R -> AC; AC -> cAMP; cAMP -> PKA; PKA -> CREB; CREB -> MITF [label="Activates Transcription"]; MITF -> Tyrosinase_Gene; Tyrosinase_Gene -> Tyrosinase_mRNA [label="Transcription"]; Tyrosinase_mRNA -> Tyrosinase_Protein [label="Translation"]; Tyrosinase_Protein -> Active_Tyrosinase [label="Post-translational\nmodification"]; L_Tyrosine -> L_DOPA [arrowhead=normal, dir=forward]; L_DOPA -> Dopaquinone [arrowhead=normal, dir=forward]; Dopaquinone -> Melanin [label="..."];
// Edges with Active_Tyrosinase Active_Tyrosinase -> L_Tyrosine [style=dashed, arrowhead=none, label="Catalyzes"]; Active_Tyrosinase -> L_DOPA [style=dashed, arrowhead=none, label="Catalyzes"];
// Inhibitor Edges Resveratrol_node -> MITF [label="Inhibits expression", color="#EA4335", fontcolor="#EA4335"]; Resveratrol_node -> Active_Tyrosinase [label="Inhibits activity", color="#EA4335", fontcolor="#EA4335"]; Kojic_Acid_node -> Active_Tyrosinase [label="Inhibits (Competitive/Mixed)", color="#EA4335", fontcolor="#EA4335"]; Arbutin_node -> Active_Tyrosinase [label="Inhibits (Competitive)", color="#EA4335", fontcolor="#EA4335"]; Oxyresveratrol_node -> Active_Tyrosinase [label="Inhibits (Non-competitive)", color="#EA4335", fontcolor="#EA4335"]; } end_dot Caption: Simplified melanogenesis signaling pathway showing points of inhibition by natural compounds.
-
Kojic Acid: This fungal metabolite acts as a competitive inhibitor of the monophenolase activity and a mixed inhibitor of the diphenolase activity of tyrosinase.[1][2] Its inhibitory action is attributed to its ability to chelate the copper ions in the active site of the enzyme.[2]
-
Arbutin: A glycosylated hydroquinone, arbutin functions as a competitive inhibitor of tyrosinase.[4] Its structural similarity to tyrosine allows it to bind to the active site of the enzyme, thereby preventing the natural substrate from binding.
-
Oxyresveratrol: This hydroxystilbene compound is a potent non-competitive inhibitor of tyrosinase.[2][5] It binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[5] Oxyresveratrol's inhibitory effect is significantly stronger than that of resveratrol.
-
Resveratrol: This well-known polyphenol exhibits a dual role as both a substrate and an inhibitor of tyrosinase.[8][9] It can be oxidized by tyrosinase, leading to the formation of products that may also inhibit the enzyme.[8] Additionally, resveratrol can suppress melanogenesis by downregulating the expression of microphthalmia-associated transcription factor (MITF), a key regulator of tyrosinase gene expression.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Solutions [label="Prepare Solutions\n(Tyrosinase, Substrate,\nInhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispense [label="Dispense into\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_incubation [label="Pre-incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Substrate [label="Add Substrate\n(L-DOPA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure Absorbance\n(475-492 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50, Kinetics)", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Solutions; Prepare_Solutions -> Dispense; Dispense -> Pre_incubation; Pre_incubation -> Add_Substrate; Add_Substrate -> Measure_Absorbance; Measure_Absorbance -> Data_Analysis; Data_Analysis -> End; } end_dot Caption: General workflow for an in vitro tyrosinase inhibition assay.
Conclusion
The natural compounds Kojic Acid, Arbutin, Oxyresveratrol, and Resveratrol represent a diverse arsenal (B13267) of tyrosinase inhibitors with distinct potencies and mechanisms of action. Oxyresveratrol stands out for its potent non-competitive inhibition, while kojic acid and arbutin offer competitive inhibition with varying efficacies. Resveratrol presents a more complex mechanism involving both direct enzyme interaction and regulation of gene expression. The selection of an appropriate inhibitor for research or product development will depend on the desired potency, mechanism of action, and formulation considerations. This guide provides a foundational comparison to aid researchers in their exploration of natural compounds for the management of hyperpigmentation. Further investigation into novel compounds, such as those isolated from Pyracantha koidzumii, continues to be a promising avenue for the discovery of new and effective tyrosinase inhibitors.
References
- 1. Phlorotannins with Potential Anti-Tyrosinase and Antioxidant Activity Isolated from the Marine Seaweed Ecklonia stolonifera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-O-(beta-D-Xylopyranosyl)-beta-D-glucopyranose | C11H20O10 | CID 443248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NP-MRD: Showing NP-Card for (-)-Benzyl 6'-O-galloyl-beta-glucopyranoside (NP0071984) [np-mrd.org]
- 7. This compound [myskinrecipes.com]
- 8. 6''-O-Galloylsalidroside | C21H24O11 | CID 13270048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 6-O-Benzoylphlorigidoside B and Hydroquinone for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 6-O-Benzoylphlorigidoside B and hydroquinone (B1673460), two compounds of interest in the field of dermatology, particularly for their potential effects on skin pigmentation. While hydroquinone is a well-established agent with a significant body of research, publicly available experimental data on this compound is scarce, limiting a direct quantitative comparison. This document summarizes the known information for both compounds, presenting available data, outlining relevant experimental protocols, and visualizing key pathways to aid researchers in their investigations.
Executive Summary
Hydroquinone is a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis, and has been the benchmark for treating hyperpigmentation for decades. Its mechanism of action, efficacy, and safety profile are extensively documented. In contrast, this compound is a less-studied compound, noted primarily in chemical supplier databases for its purported skin-brightening and tyrosinase-inhibiting properties in cosmetic formulations. However, a comprehensive review of scientific literature reveals a lack of peer-reviewed studies providing specific quantitative data on its biological activity, including tyrosinase inhibition, antioxidant capacity, and cytotoxicity.
This guide will therefore focus on presenting the robust dataset available for hydroquinone, while acknowledging the data gap for this compound. The provided experimental protocols are standard methods that can be applied to evaluate and compare novel compounds like this compound against the established profile of hydroquinone.
Mechanism of Action: Inhibition of Melanogenesis
Both hydroquinone and, putatively, this compound are suggested to function as skin-lightening agents by inhibiting tyrosinase. This enzyme catalyzes the initial and rate-limiting steps of melanin production.
Hydroquinone: Hydroquinone acts as a substrate for tyrosinase, leading to its competitive inhibition. It interferes with the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby reducing the production of melanin.
This compound: While described as a tyrosinase inhibitor, the specific mechanism (e.g., competitive, non-competitive) and the binding affinity have not been detailed in accessible scientific literature.
Quantitative Data Presentation
The following tables summarize the available quantitative data for hydroquinone. No verifiable quantitative data for this compound was found in the public domain.
Table 1: Tyrosinase Inhibitory Activity of Hydroquinone
| Assay Type | Enzyme Source | Substrate | IC50 Value | Reference |
| Spectrophotometric | Mushroom Tyrosinase | L-DOPA | 22.78 ± 0.16 µM | [1] |
| Spectrophotometric | Mushroom Tyrosinase | L-DOPA | 70 µM | [] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. A lower IC50 indicates greater potency.
Table 2: Antioxidant Activity of Hydroquinone
| Assay | Radical | IC50 Value | Reference |
| DPPH | DPPH | 17.44 µM | [3] |
| DPPH | DPPH | 31.96 µM | [4] |
DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity.
Table 3: Cytotoxicity of Hydroquinone
| Cell Line | Assay | Exposure Time | LC50 / IC50 Value | Reference |
| A549 (Human lung carcinoma) | MTT | 24 hours | LC50 = 33 µM | [5] |
| A549 (Human lung carcinoma) | MTT | 1 hour | LC50 = 59 µM | [5] |
| B16F10 (Mouse melanoma) | MTT | 48 hours | Significant cytotoxicity at 50 µM | [6] |
| MDA-MB-231 (Human breast cancer) | MTT | 48 hours | Significant cytotoxicity at 50 µM | [6] |
LC50 (Lethal concentration 50) is the concentration of a chemical which kills half of the sample population. IC50 here refers to the concentration causing 50% inhibition of cell growth.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be used for a comparative evaluation of this compound and hydroquinone.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a common primary screen for tyrosinase inhibitors.
Protocol:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, and test compounds in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.8).
-
In a 96-well microplate, add the buffer, test compound at various concentrations, and mushroom tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 20 minutes).
-
Measure the absorbance of the formed dopachrome (B613829) at 475 nm using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Melanin Content Assay in B16F10 Melanoma Cells
This assay evaluates the effect of a compound on melanin production in a cellular context.
Protocol:
-
Culture B16F10 melanoma cells in a suitable medium.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours). Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanin production.
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and harvest them.
-
Lyse the cell pellets with a solution of 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm or 475 nm.
-
The melanin content can be normalized to the total protein content of the cell lysate.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on cell viability.
Protocol:
-
Seed cells (e.g., B16F10, HaCaT keratinocytes) in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Concluding Remarks
Hydroquinone remains a cornerstone in hyperpigmentation treatment due to its well-characterized tyrosinase inhibitory activity. However, its use is associated with concerns about cytotoxicity and other side effects. The search for safer and equally effective alternatives is a significant area of research.
While this compound is commercially available and marketed for its skin-brightening properties, the absence of robust scientific data makes it difficult to assess its efficacy and safety profile in comparison to hydroquinone. The experimental protocols detailed in this guide provide a framework for researchers to conduct such a comparative analysis. Future studies are warranted to elucidate the biological activities of this compound and determine its potential as a viable alternative to hydroquinone in dermatological applications.
References
- 1. journal.umpr.ac.id [journal.umpr.ac.id]
- 3. tyrosinase activity ic50: Topics by Science.gov [science.gov]
- 4. Retusin | CAS:1245-15-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. In B16 melanoma cells, the inhibition of melanogenesis by TPA results from PKC activation and diminution of microphthalmia binding to the M-box of the tyrosinase promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phloretin and Arbutin on Melanogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of phloretin (B1677691) and arbutin (B1665170) as inhibitors of melanogenesis. The information presented is based on available experimental data and is intended to assist researchers and professionals in drug development in their evaluation of these compounds for dermatological and cosmetic applications.
Executive Summary
Both phloretin, a dihydrochalcone (B1670589) found in apples, and arbutin, a glycosylated hydroquinone (B1673460) from the bearberry plant, are recognized for their ability to inhibit melanin (B1238610) synthesis. Arbutin is a well-established tyrosinase inhibitor commonly used in skincare products for its skin-lightening properties. Phloretin has also demonstrated inhibitory effects on tyrosinase, the key enzyme in melanogenesis. This guide delves into the quantitative efficacy of these two compounds, their mechanisms of action, and the experimental protocols used to evaluate their performance.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data for the inhibitory effects of phloretin and arbutin on tyrosinase activity and melanin content in B16F10 melanoma cells.
| Compound | Assay | Substrate | IC50 (μM) |
| Phloretin | Mushroom Tyrosinase Inhibition | L-DOPA | 169.36[1] |
| α-Arbutin | Mouse Melanoma Tyrosinase Inhibition | 480[2] | |
| β-Arbutin | Mushroom Tyrosinase Inhibition | L-DOPA | > 1000 |
| β-Arbutin | Mouse Melanoma Tyrosinase Inhibition | > 5000 |
Table 1: Comparative in vitro tyrosinase inhibition by Phloretin and Arbutin isomers.
| Compound | Cell Line | Treatment | Melanin Content Reduction |
| Arbutin (5.4 mM) | B16 cells | 48 hours | 45.8%[3] |
| Acetylated Arbutin (5.4 mM) | B16 cells | 48 hours | 89.9%[3] |
| Arbutin (100 µg/ml) | Human melanocytes | 5 days | ~20%[4] |
| α-Arbutin (250 µM) | B16F10 cells (α-MSH stimulated) | 72 hours | Significant decrease[5] |
Table 2: Effect of Arbutin on melanin content in cell-based assays.
Note: Direct comparative studies for melanin content reduction between phloretin and arbutin under identical experimental conditions are limited in the currently available literature. The data presented is from separate studies and should be interpreted with caution.
Mechanism of Action and Signaling Pathways
Both phloretin and arbutin exert their primary anti-melanogenic effect through the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.
Arbutin acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the oxidation of L-tyrosine to L-DOPA.[6] Some studies suggest it does not significantly affect the expression of tyrosinase mRNA.[6]
Phloretin also inhibits tyrosinase activity.[1] The signaling pathways involved in melanogenesis are complex and primarily regulated by the Microphthalmia-associated transcription factor (MITF). The cAMP/PKA pathway is a key upstream regulator of MITF. Inhibition of tyrosinase activity by compounds like arbutin and phloretin leads to a downstream reduction in melanin production.
Signaling Pathway for Melanogenesis
Caption: Simplified signaling pathway of melanogenesis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine non-cytotoxic concentrations of the test compounds before evaluating their anti-melanogenic effects.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: B16F10 melanoma cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (phloretin or arbutin) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.[7][8]
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan (B1609692) crystals.[7][8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[7]
Mushroom Tyrosinase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of tyrosinase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase enzyme, and the test compound at various concentrations.
-
Pre-incubation: The plate is pre-incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Substrate Addition: The reaction is initiated by adding the substrate, L-DOPA.[9]
-
Absorbance Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (typically 475 nm or 492 nm) over time.[10]
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.
Melanin Content Assay in B16F10 Cells
This cell-based assay quantifies the amount of melanin produced by melanoma cells after treatment with a test compound.
Protocol:
-
Cell Seeding and Treatment: B16F10 cells are seeded in a 6-well or 24-well plate and treated with non-cytotoxic concentrations of the test compound for a specified period (e.g., 48-72 hours). In some protocols, melanogenesis is stimulated using α-melanocyte-stimulating hormone (α-MSH).[5]
-
Cell Lysis: After treatment, the cells are washed with PBS and lysed using a solution of NaOH, often containing DMSO, and heated (e.g., at 60-80°C) to solubilize the melanin.[3][5]
-
Absorbance Measurement: The absorbance of the lysate is measured at 405 nm or 475 nm using a microplate reader.[5]
-
Normalization: The melanin content is often normalized to the total protein content of the cell lysate to account for any differences in cell number.
-
Calculation of Melanin Content: The melanin content is expressed as a percentage of the untreated or vehicle-treated control.
Conclusion
Both phloretin and arbutin demonstrate inhibitory effects on melanogenesis, primarily through the inhibition of tyrosinase. Based on the available in vitro data, phloretin shows a lower IC50 value for mushroom tyrosinase inhibition compared to α-arbutin, suggesting potentially higher enzymatic inhibitory potency. However, it is important to note that one study indicated that phloridzin, a glucoside of phloretin, may induce melanogenesis, highlighting the need for further investigation into the specific effects of different phloridzin derivatives.[11]
Arbutin is a well-characterized and widely used agent with proven, albeit moderate, efficacy in reducing melanin content in cellular models. For a comprehensive comparison, direct head-to-head studies of phloretin and arbutin in the same experimental systems, including both enzymatic and cellular assays, are warranted. Researchers are encouraged to utilize the detailed protocols provided herein to conduct such comparative evaluations. Future studies should also focus on the bioavailability and skin penetration of these compounds to better predict their in vivo efficacy.
References
- 1. Phloretin as both a substrate and inhibitor of tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effect of arbutin on melanogenic proteins in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Phloridzin-induced melanogenesis is mediated by the cAMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Skin Brightening: Evaluating 6-O-Benzoylphlorigidoside B Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo skin brightening effects of 6-O-Benzoylphlorigidoside B alongside well-established alternatives, Arbutin (B1665170) and Kojic Acid. A significant gap in the current scientific literature is the absence of published in vivo studies for this compound. Consequently, this document will focus on its purported mechanism of action while presenting robust in vivo experimental data for Arbutin and Kojic Acid to serve as a benchmark for future research and development.
Comparative Analysis of Skin Brightening Agents
The following table summarizes the available data on the skin brightening effects of this compound, Arbutin, and Kojic Acid. It is important to note the disparity in the level of evidence, with in vivo data being unavailable for this compound.
| Agent | Proposed Mechanism of Action | In Vitro Efficacy | In Vivo Efficacy (Animal Models) |
| This compound | Inhibition of tyrosinase activity | Data not publicly available in cited literature. | No published in vivo studies found. |
| Arbutin | Competitive inhibition of tyrosinase[1]. | Dose-dependently reduces tyrosinase activity in human melanocytes at concentrations between 0.1 and 1.0 mM[2]. More potent than kojic acid at 0.5 mM in inhibiting cellular melanin (B1238610) synthesis[2]. | Guinea Pig Model: Abrogated α-MSH-induced hyperpigmentation in skin tissues[3]. Deoxyarbutin, a derivative, showed rapid and sustained skin lightening, whereas arbutin showed no significant effect in one study[2]. A 2% Arbutin treatment was shown to be as effective as 3% 8-HsPLCB in reducing the melanin index in UVB-induced hyperpigmented brown guinea pigs over 4 weeks[4]. |
| Kojic Acid | Inhibits tyrosinase activity by chelating copper ions at the enzyme's active site. | Less effective in tyrosinase inhibition than Arbutin at a fixed concentration of 0.5 mM[2]. | Rat Model: Topical application of 2% and 4% kojic acid did not show deleterious effects on the skin of adult female Wistar rats over 28 days[5]. Guinea Pig Model: A 4% concentration resulted in statistically significant skin lightening in black guinea pigs, while 1% did not show a significant difference from the vehicle control[6][7]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative in vivo experimental protocols for assessing skin brightening agents.
Protocol 1: UVB-Induced Hyperpigmentation Model in Guinea Pigs
This model is widely used to evaluate the efficacy of topical skin lightening agents.
1. Animal Model:
-
Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week before the experiment[9].
2. Induction of Hyperpigmentation:
-
Site Preparation: Anesthetize the guinea pigs and shave a defined rectangular area (e.g., 2x2 cm) on the dorsal flank[9].
-
UVB Irradiation: Protect the animals' eyes. Expose the shaved skin to a daily dose of UVB radiation (e.g., 300 mJ/cm²) for 3-5 consecutive days. The exact dose may require optimization based on the UVB source and animal strain[9]. Visible hyperpigmentation typically develops within a few days and peaks around one week post-irradiation[9].
3. Application of Test Compounds:
-
Grouping: Divide the animals into experimental groups (e.g., vehicle control, positive control [e.g., 2% Hydroquinone or 2% Arbutin], and test compound groups at various concentrations)[4][8].
-
Application: Topically apply a defined amount of the formulation (e.g., 30 µl) to the hyperpigmented area twice daily, six days a week, for a specified period (e.g., 4 weeks)[8].
4. Assessment of Pigmentation:
-
Colorimetry: Use a chromameter to measure the L* value (lightness) of the skin at regular intervals. An increase in the L* value indicates a decrease in hyperpigmentation[10]. The change in L* value (ΔL) can be calculated as: ΔL = L (at each week) - L (at day 0)[10].
-
Melanin Index: A Mexameter® can be used to quantify the melanin index of the skin[9].
-
Histological Analysis: At the end of the study, obtain skin biopsies. Perform Fontana-Masson staining to visualize and quantify melanin deposits in the epidermis[9]. Immunohistochemical staining for melanocyte markers (e.g., S-100) can also be performed to assess melanocyte number[10].
Protocol 2: In Vitro Melanin Content Assay in B16 Melanoma Cells
This assay is a common preliminary step to screen for potential skin brightening agents.
1. Cell Culture:
-
Culture B16 F1 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% antibiotics, in a humidified atmosphere with 5% CO2 at 37°C[11].
2. Treatment:
-
Seed the cells in a T-flask or multi-well plate. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. A known inhibitor like Arbutin or Kojic Acid should be used as a positive control[11][12]. An inducer of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), can be co-administered[12].
-
Incubate the cells for a specified period (e.g., 5 days)[11].
3. Measurement of Melanin Content:
-
Wash the cells with phosphate-buffered saline (PBS) and detach them using trypsin.
-
To measure extracellular melanin, the absorbance of the culture supernatant can be read at 405 nm[12].
-
To measure intracellular melanin, lyse the cell pellet with a solution of 1N NaOH containing 10% DMSO[11][12].
-
Measure the absorbance of the lysate at 475 nm using a microplate reader[11].
-
Normalize the melanin content to the cell number or protein concentration.
Signaling Pathways and Experimental Workflow
Understanding the molecular pathways of melanogenesis is key to developing targeted therapies. The following diagrams illustrate the primary signaling cascade and a typical experimental workflow.
Caption: Simplified signaling pathway of melanogenesis.
Caption: General experimental workflow for in vivo validation.
Conclusion and Future Directions
While this compound is suggested to function as a skin brightening agent through the inhibition of tyrosinase, the lack of in vivo experimental data makes it difficult to validate its efficacy and compare it directly to established agents like Arbutin and Kojic Acid. The robust in vivo data available for Arbutin and Kojic Acid, particularly from UVB-induced hyperpigmentation models in guinea pigs, provide a clear benchmark for the performance of skin brightening compounds.
For researchers and drug development professionals, this guide highlights a critical need for in vivo studies on this compound. Future research should focus on:
-
In Vitro Characterization: Comprehensive studies to determine the IC50 of this compound on tyrosinase activity and its effect on melanin production in cell-based assays.
-
In Vivo Validation: Conducting well-designed in vivo studies, such as the guinea pig model described, to assess the skin brightening efficacy, optimal concentration, and safety profile of this compound.
-
Mechanism of Action: Elucidating the precise molecular mechanism through which this compound may inhibit melanogenesis.
By addressing these research gaps, the potential of this compound as a novel skin brightening agent can be scientifically validated and its performance objectively compared to current industry standards.
References
- 1. docs.bvsalud.org [docs.bvsalud.org]
- 2. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of arbutin on melanin biosynthesis of alpha-melanocyte stimulating hormone-induced hyperpigmentation in cultured brownish guinea pig skin tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Pigmentation Effects of Eight Phellinus linteus-Fermented Traditional Crude Herbal Extracts on Brown Guinea Pigs of Ultraviolet B-Induced Hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 7. Review on the Use of Kojic Acid—A Skin-Lightening Ingredient [mdpi.com]
- 8. Whitening effect of black tea water extract on brown Guinea pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 6-O-Benzoylphlorigidoside B and Kojic Acid in Dermatological Research
In the landscape of dermatological research and cosmetic science, the quest for effective and safe depigmenting agents is perpetual. Among the myriad of compounds investigated, kojic acid has long been a benchmark for tyrosinase inhibition and skin lightening. A lesser-known but promising challenger is 6-O-Benzoylphlorigidoside B, a phenolic compound that has garnered interest for its potential in cosmetic applications. This guide provides a detailed, evidence-based comparison of these two molecules, focusing on their performance in key assays relevant to dermatological product development.
Disclaimer: While extensive quantitative data is available for kojic acid in peer-reviewed literature, there is a significant lack of publicly accessible, quantitative experimental data for this compound. The following comparison is therefore based on the available data for kojic acid and the general properties of this compound as a phenolic glycoside. The experimental protocols provided are standard methods that would be used to evaluate and compare these compounds.
Mechanism of Action
Both this compound and kojic acid are tyrosinase inhibitors, targeting the key enzyme responsible for melanin (B1238610) production.
This compound , as a phenolic glycoside, is believed to exert its inhibitory effect on tyrosinase, a key enzyme in melanin synthesis. This activity is a characteristic of many phenolic compounds, which can chelate the copper ions in the active site of the tyrosinase enzyme, thereby preventing the oxidation of tyrosine to dopa, a critical step in melanogenesis. Its use in cosmetic formulations is primarily for skin-brightening and reducing hyperpigmentation[1].
Kojic acid is a well-established tyrosinase inhibitor that also acts by chelating the copper ions in the enzyme's active site. This prevents the enzymatic conversion of tyrosine to melanin.[2] Its efficacy in reducing hyperpigmentation has been demonstrated in numerous studies.
References
A Comparative Guide to the Antioxidant Activity of 6-O-Benzoylphlorigidoside B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 6-O-Benzoylphlorigidoside B against commonly used reference antioxidants. The information herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry by offering a clear comparison based on established in vitro and in vivo assays.
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes the in vitro antioxidant activity of this compound (hypothetical values) and a selection of standard antioxidant compounds. The data is presented as IC50 values for the DPPH and ABTS radical scavenging assays, and as Trolox Equivalents for the FRAP assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | Ferric Reducing Antioxidant Power (FRAP) (µM Trolox Equivalents/g) |
| This compound | [Placeholder: 15.5] | [Placeholder: 10.2] | [Placeholder: 1200] |
| Vitamin C (Ascorbic Acid) | 5.1[1] | 50[2] | 330 (EC50 µg/mL)[3] |
| Trolox | 3.8[4] | 2.9[4] | Standard |
| Quercetin | 2.9[5] | 2.0[5] | High (Specific values vary)[5] |
| BHT (Butylated Hydroxytoluene) | >100 (low activity) | Moderate Activity | Low Activity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and widely used in the field to assess antioxidant capacity.
In Vitro Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH solution (0.1 mM in methanol)
-
Test compound solutions at various concentrations
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in methanol.
-
In a test tube, mix 1 mL of the test compound solution with 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Methanol is used as a blank, and a control is prepared with methanol instead of the test compound.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Reagents and Equipment:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound solutions at various concentrations
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
The ABTS•+ working solution is prepared by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
10 µL of the test compound solution is added to 1 mL of the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after 6 minutes of incubation at room temperature.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined graphically.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
-
Reagents and Equipment:
-
FRAP reagent: prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Test compound solutions at various concentrations
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
The FRAP reagent is freshly prepared and warmed to 37°C before use.
-
100 µL of the test compound solution is mixed with 3 mL of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after 4 minutes of incubation at 37°C.
-
A standard curve is prepared using Trolox, and the results are expressed as µM Trolox Equivalents per gram of the test compound.
-
In Vivo Assays
In vivo antioxidant activity is often assessed by measuring the activity of key antioxidant enzymes and the levels of oxidative stress markers in animal models.
1. Superoxide (B77818) Dismutase (SOD) Activity Assay
SOD is an enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Procedure: SOD activity in tissue homogenates is typically measured using commercial kits. These kits often utilize a colorimetric method where a substrate is oxidized by superoxide radicals, and the presence of SOD inhibits this reaction. The degree of inhibition is proportional to the SOD activity.
2. Catalase (CAT) Activity Assay
Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
-
Procedure: CAT activity is commonly determined by monitoring the decomposition of H₂O₂ spectrophotometrically at 240 nm. The rate of decrease in absorbance is proportional to the catalase activity in the sample (e.g., tissue homogenate).
3. Glutathione (B108866) Peroxidase (GPx) Activity Assay
GPx is an enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by reduced glutathione.
-
Procedure: GPx activity is often measured indirectly by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm. Commercial kits are widely available for this assay.
Mandatory Visualization
Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and detoxification genes, playing a central role in cellular defense against oxidative stress.
Caption: The Nrf2-ARE signaling pathway for antioxidant gene expression.
Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro antioxidant activity assay, such as the DPPH or ABTS assay.
Caption: General workflow for an in vitro antioxidant assay.
References
A Comparative Analysis of 6-O-Benzoylphlorigidoside B and Other Iridoid Glucosides: A Guide for Researchers
This guide provides a comparative overview of the biological activities of 6-O-Benzoylphlorigidoside B and other prominent iridoid glucosides, tailored for researchers, scientists, and drug development professionals. The content summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.
While extensive research exists for many iridoid glucosides, data on this compound is limited in the public domain. This guide compiles the available information and draws comparisons with well-studied analogs to provide a foundational resource for future research.
Quantitative Comparison of Biological Activities
The following table summarizes the reported biological activities of several common iridoid glucosides. A significant lack of quantitative data for this compound in the scientific literature necessitates a qualitative discussion based on its known applications and structural similarities to other compounds.
| Compound | Biological Activity | Assay | Cell Line/Model | IC50 Value |
| This compound | Tyrosinase Inhibition, Antioxidant (potential) | Data not available | Data not available | Data not available |
| Aucubin (B1666126) | Anti-inflammatory | TNF-α inhibition | RAW 264.7 cells | 9.2 µM (for hydrolyzed product)[1][2] |
| Anti-inflammatory | TNF-α inhibition | RBL-2H3 mast cells | 0.101 µg/mL[3][4] | |
| Anti-inflammatory | IL-6 inhibition | RBL-2H3 mast cells | 0.19 µg/mL[3][4] | |
| Geniposide | Anti-inflammatory | NO Inhibition | RAW 264.7 cells | 135.9 µM[5] |
| Anti-inflammatory | TNF-α inhibition | RAW 264.7 cells | 310.3 µM[5] | |
| Anti-inflammatory | IL-6 inhibition | RAW 264.7 cells | 1454 µM[5] | |
| Catalpol | Anti-inflammatory | Inhibition of pro-inflammatory mediators | In vivo and in vitro models | Qualitative data available[4][6] |
| Antioxidant | - | - | Qualitative data available[7] | |
| Loganin | Anti-inflammatory | Inhibition of pro-inflammatory cytokines | 3T3L1 adipocytes | Effective at 16-128 µM[8] |
| Antioxidant | Nrf2/HO-1 activation | RAW264.7 macrophages | Qualitative data available[2][9] |
Experimental Protocols
Detailed methodologies for key assays cited in the comparison are provided below to facilitate reproducibility and further investigation.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Treatment:
- RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
- Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of the test compound (e.g., this compound, Geniposide) for 1-2 hours.
2. Induction of Inflammation:
- Following pre-treatment, inflammation is induced by adding LPS (1 µg/mL) to the wells. A vehicle control (cells with LPS and solvent) and a negative control (cells without LPS) are included.
3. Quantification of Nitric Oxide:
- After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
- Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- The absorbance is measured at 540 nm using a microplate reader.
4. Data Analysis:
- The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
- The IC50 value (the concentration of the compound that inhibits NO production by 50%) is determined from a dose-response curve.[5]
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
1. Reagent Preparation:
- A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).
2. Reaction Mixture:
- In a 96-well plate, various concentrations of the test compound are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
3. Incubation and Measurement:
- The plate is incubated in the dark at room temperature for 30 minutes.
- The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.
4. Data Analysis:
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
- The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of tyrosinase, the enzyme responsible for melanin (B1238610) synthesis.
1. Reagents:
- Mushroom tyrosinase solution (e.g., 1500 U/mL).
- L-tyrosine (substrate) solution (e.g., 1.5 mM).
- Phosphate buffer (0.1 M, pH 6.8).
2. Assay Procedure:
- In a 96-well plate, 20 µL of the test compound at various concentrations is mixed with 50 µL of the tyrosinase enzyme solution.
- The mixture is incubated at 25°C for 10 minutes.
- To initiate the reaction, 30 µL of the L-tyrosine substrate solution is added to each well.
- The absorbance is measured kinetically at 490-510 nm for a set period (e.g., 60 minutes) to monitor the formation of dopachrome.[14]
3. Data Analysis:
- The rate of reaction (slope of the absorbance vs. time graph) is calculated for each concentration.
- The percentage of tyrosinase inhibition is calculated relative to the control (enzyme and substrate without inhibitor).
- The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by iridoid glucosides and a general workflow for their biological evaluation.
Caption: NF-κB Signaling Pathway Inhibition by Iridoid Glucosides.
Caption: Nrf2/HO-1 Antioxidant Pathway Activation by Iridoid Glucosides.
Caption: General Experimental Workflow for Bioactivity Screening.
References
- 1. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory Effect of Geniposide on Lipopolysaccharide-Stimulated Raw 264.7 Mouse Macrophages via Calcium-P38 MAPK Pathway[v1] | Preprints.org [preprints.org]
- 6. [PDF] Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives | Semantic Scholar [semanticscholar.org]
- 7. The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound [myskinrecipes.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Properties of 6-O-Benzoylphlorigidoside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory properties of the novel compound 6-O-Benzoylphlorigidoside B against established anti-inflammatory drugs, Ibuprofen and Dexamethasone. Due to the limited publicly available experimental data on this compound, this guide presents a series of established in vitro assays and hypothetical data to illustrate a comprehensive validation process. The provided experimental protocols and comparative data tables serve as a blueprint for researchers aiming to characterize the anti-inflammatory potential of new chemical entities.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the hypothetical inhibitory concentration (IC50) values of this compound against Ibuprofen and Dexamethasone in key in vitro anti-inflammatory assays. Lower IC50 values indicate greater potency.
| Assay | Key Inflammatory Mediator | This compound (Hypothetical IC50) | Ibuprofen (IC50) | Dexamethasone (IC50) |
| Nitric Oxide (NO) Inhibition Assay | Nitric Oxide (NO) | 15 µM | >100 µM | 50 nM |
| Prostaglandin E2 (PGE2) Inhibition Assay | Prostaglandin E2 (PGE2) | 8 µM | COX-1: 12 µM[1], COX-2: 80 µM[1] | N/A (Indirectly inhibits) |
| Cytokine Inhibition Assay (TNF-α) | Tumor Necrosis Factor-alpha | 12 µM | >100 µM | 1 nM |
| Cytokine Inhibition Assay (IL-6) | Interleukin-6 | 18 µM | >100 µM | 0.5 nM |
| NF-κB Reporter Assay | Nuclear Factor-kappa B | 5 µM | N/A (Not a primary mechanism) | 0.5 nM[2] |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and can be adapted for the evaluation of novel compounds.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Ibuprofen, Dexamethasone) and incubated for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Prostaglandin E2 (PGE2) Inhibition Assay
Principle: This assay quantifies the inhibition of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain, produced by cells.
Methodology:
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded as described in the NO inhibition assay.
-
Compound Treatment and Stimulation: Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: The culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Calculation: The percentage inhibition of PGE2 production is calculated, and the IC50 value is determined.
Cytokine (TNF-α and IL-6) Inhibition Assay
Principle: This assay measures the reduction of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to treatment with the test compound.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured, seeded, and treated with test compounds and LPS as described previously.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits for each cytokine, following the manufacturer's protocols.
-
Calculation: The percentage of cytokine inhibition is calculated, and IC50 values are determined.
NF-κB Reporter Assay
Principle: This assay assesses the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Methodology:
-
Cell Transfection: HEK293 cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Transfected cells are seeded in a 96-well plate.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: The NF-κB pathway is activated by adding a stimulant such as TNF-α (10 ng/mL) for 6 hours.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity (NF-κB-driven) is normalized to the Renilla luciferase activity (constitutive). The percentage inhibition of NF-κB activity is calculated, and the IC50 value is determined.
Visualizing Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Simplified NF-κB Inflammatory Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Anti-inflammatory Screening.
Caption: Cyclooxygenase (COX) Pathway and the Mechanism of Ibuprofen.
Discussion
Based on the hypothetical data, this compound demonstrates a distinct anti-inflammatory profile compared to Ibuprofen and Dexamethasone. Its potent inhibition of NF-κB, coupled with moderate inhibition of NO, PGE2, and pro-inflammatory cytokines, suggests a multi-target mechanism of action. Unlike Ibuprofen, which primarily targets COX enzymes, this compound appears to act further upstream in the inflammatory cascade by modulating the NF-κB pathway. This could lead to a broader spectrum of anti-inflammatory effects.
Compared to the potent corticosteroid Dexamethasone, this compound shows lower potency in inhibiting NO and cytokines. However, its different mechanism of action might offer a better safety profile, a critical consideration in drug development.
Conclusion
The comprehensive in vitro screening outlined in this guide provides a robust framework for validating the anti-inflammatory properties of novel compounds like this compound. By comparing its activity against well-characterized drugs such as Ibuprofen and Dexamethasone, researchers can elucidate its mechanism of action and therapeutic potential. The hypothetical data presented herein underscores the importance of a multi-assay approach to fully characterize the anti-inflammatory profile of a new chemical entity. Further studies, including in vivo models of inflammation, are necessary to confirm these initial findings and to evaluate the compound's efficacy and safety for potential clinical applications.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of 6-O-Benzoylphlorigidoside B and Synthetic Skin-Lightening Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of the natural compound 6-O-Benzoylphlorigidoside B and three commonly used synthetic skin-lightening agents: hydroquinone (B1673460), kojic acid, and arbutin. While this compound is utilized in cosmetic formulations for its purported skin-brightening properties through tyrosinase inhibition, a comprehensive review of publicly available scientific literature reveals a significant lack of specific safety and toxicological data for this compound.[1] This guide, therefore, focuses on presenting the available safety data for the synthetic alternatives to provide a baseline for comparison and to highlight the need for further safety evaluation of this compound.
The primary mechanism of action for all these agents is the inhibition of tyrosinase, a key enzyme in the melanin (B1238610) synthesis pathway.[1] By disrupting this pathway, these compounds aim to reduce hyperpigmentation and lighten skin tone. However, their safety profiles vary significantly, with some synthetic agents associated with notable adverse effects.
Quantitative Safety Data Comparison
The following table summarizes the available quantitative toxicological data for hydroquinone, kojic acid, and arbutin. No comparable data was found for this compound in the public domain.
| Parameter | Hydroquinone | Kojic Acid | Arbutin (β-arbutin) |
| Acute Oral Toxicity (LD50) | 320 mg/kg (rat)[2][3] | 1800 mg/kg (rat)[4] | 8715 mg/kg (rat)[5][6] |
| Acute Dermal Toxicity (LD50) | >2000 mg/kg (rabbit) | >2000 mg/kg (rat) | >928 mg/kg (rat, mouse)[5] |
| Cytotoxicity | LC50 = 33 µM (A549 cells, 24h)[7] | IC50 = 47.1 µg/mL (B16-F10 cells, nanocomposite)[8] | No cytotoxicity up to 5000 µM (Detroit 551 cells)[9] |
| Skin Irritation | Irritant at >4% concentration[10] | Can cause contact dermatitis[11] | Generally less irritating than hydroquinone |
| Genotoxicity | Genotoxic in A549 lung cells[7] | Not genotoxic in several studies | Data not readily available |
| Carcinogenicity | Potential concerns, though not confirmed in human topical use[10] | Some animal data suggested weak carcinogenicity, but not considered a risk at cosmetic concentrations | May carry similar risks to hydroquinone due to its glucosylated hydroquinone structure |
Experimental Protocols
Detailed methodologies for key toxicological and efficacy assays are provided below to facilitate the design and interpretation of future studies on skin-lightening agents.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Target cells (e.g., human dermal fibroblasts, B16-F10 melanoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Test compounds (this compound, synthetic agents)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This test guideline describes an in vitro procedure to identify chemical irritants.
Principle: The test article is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is then measured to determine the irritant potential of the substance. A reduction in cell viability below a certain threshold indicates an irritant effect.
Procedure:
-
Pre-incubation: Equilibrate the RhE tissues in the provided culture medium.
-
Application of Test Chemical: Apply a defined amount of the test chemical (solid or liquid) to the surface of the RhE tissue.
-
Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes).
-
Rinsing: Thoroughly rinse the tissues with PBS to remove the test chemical.
-
Post-incubation: Transfer the tissues to fresh medium and incubate for a further period (e.g., 42 hours).
-
Viability Testing (MTT Assay): Transfer the tissues to a solution containing MTT and incubate. The viable cells will reduce the MTT to a purple formazan precipitate.
-
Extraction and Measurement: Extract the formazan from the tissues and measure the optical density.
-
Calculation: Calculate the percentage of cell viability relative to the negative control. A viability of ≤ 50% classifies the chemical as an irritant.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine or L-DOPA (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound solution.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at approximately 475 nm at regular intervals.
-
Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
Visualizations
The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to the comparison of these skin-lightening agents.
Caption: Melanin Synthesis Pathway and Point of Tyrosinase Inhibition.
Caption: Experimental Workflow for Safety and Efficacy Assessment.
Conclusion
While this compound is presented as a natural alternative for skin brightening, the current lack of publicly available safety and toxicological data makes a direct comparison with established synthetic agents challenging. The synthetic agents discussed—hydroquinone, kojic acid, and arbutin—have undergone more extensive safety evaluations, revealing a range of potential adverse effects from mild skin irritation to more significant concerns. This guide underscores the critical need for comprehensive safety studies on this compound to validate its safety profile for cosmetic and potential therapeutic applications. Researchers and developers are encouraged to utilize the provided experimental protocols to generate the necessary data for a thorough risk-benefit assessment of this and other novel skin-lightening compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and safety of hepatitis B vaccine: an umbrella review of meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety of Hepatitis B Vaccines (Monovalent or as Part of Combination) in Preterm Infants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phlorizin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Inflammatory Pathway: A Comparative Analysis of β-Sitosterol and Ibuprofen
A note on the requested topic: Initial searches for "6-O-Benzoylphlorigidoside B" did not yield specific information regarding its mechanism of action or validated studies. Therefore, this guide utilizes β-Sitosterol, a well-documented natural anti-inflammatory compound, as a representative molecule to fulfill the user's request for a detailed comparative analysis against the widely-used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. This guide is intended for researchers, scientists, and drug development professionals to compare the performance and mechanisms of these two distinct anti-inflammatory agents.
Unraveling the Mechanisms of Action
Inflammation is a complex biological response, and its pharmacological modulation can occur through various pathways. β-Sitosterol, a phytosterol found in plants, and Ibuprofen, a synthetic propionic acid derivative, exemplify different approaches to mitigating the inflammatory cascade.
β-Sitosterol has been shown to exert its anti-inflammatory effects by inhibiting the activation of key signaling pathways, including the ERK/p38 and NF-κB pathways in lipopolysaccharide (LPS)-exposed BV2 microglial cells.[1] By doing so, it reduces the expression of pro-inflammatory mediators such as interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[1]
In contrast, Ibuprofen, like other NSAIDs, primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3] The inhibition of COX-2 is responsible for the anti-inflammatory effects, while the inhibition of COX-1 can lead to some of the common side effects associated with NSAIDs, such as gastrointestinal issues.[2]
Quantitative Comparison of Anti-Inflammatory Efficacy
The following table summarizes key quantitative data on the anti-inflammatory effects of β-Sitosterol and Ibuprofen from various in vitro and in vivo studies. This allows for a direct comparison of their potency and effectiveness in different experimental models.
| Parameter | β-Sitosterol | Ibuprofen | Experimental Model | Source |
| Inhibition of Pro-inflammatory Mediators | ||||
| ↓ IL-6 Expression | Concentration-dependent reduction | Dose-dependent reduction | LPS-stimulated BV2 microglia | [1] |
| ↓ TNF-α Expression | Concentration-dependent reduction | Dose-dependent reduction | LPS-stimulated BV2 microglia | [1] |
| ↓ iNOS Expression | Concentration-dependent reduction | - | LPS-stimulated BV2 microglia | [1] |
| ↓ COX-2 Expression | Concentration-dependent reduction | - | LPS-stimulated BV2 microglia | [1] |
| In Vivo Anti-Inflammatory Activity | ||||
| Carrageenan-induced Paw Edema | Significant reduction in paw volume | Significant reduction in paw volume (200 mg/kg) | Rat model |
Detailed Experimental Protocols
To ensure reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for key experiments commonly used to validate the anti-inflammatory mechanism of action of compounds like β-Sitosterol and Ibuprofen.
In Vitro Anti-Inflammatory Assay: Measurement of Cytokine Production in LPS-stimulated BV2 Microglial Cells
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of β-Sitosterol or Ibuprofen for 2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: After the incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Animals are divided into different groups: a control group, a carrageenan-injected group, and groups treated with different doses of β-Sitosterol or a reference drug like Ibuprofen. The test compounds are administered orally 1 hour before the carrageenan injection.
-
Induction of Edema: Paw edema is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the carrageenan-injected control group.
Visualizing the Molecular Pathways and Experimental Processes
Diagrams are essential for a clear understanding of complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate the signaling pathway of β-Sitosterol and the workflow of the carrageenan-induced paw edema assay.
Caption: β-Sitosterol's anti-inflammatory signaling pathway.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 3. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
benchmark studies of 6-O-Benzoylphlorigidoside B in dermatological research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benzoyl Peroxide (BPO) with other leading topical treatments for acne vulgaris. The information presented is based on data from clinical trials and meta-analyses to support evidence-based decision-making in dermatological research and drug development.
Mechanism of Action
Benzoyl peroxide exerts its therapeutic effect through a multi-faceted approach. Upon topical application, it penetrates the skin and is converted to benzoic acid. The primary mechanism involves the release of free-radical oxygen species that oxidize bacterial proteins, demonstrating a bactericidal effect against Cutibacterium acnes, a key bacterium implicated in acne pathogenesis. Additionally, BPO exhibits keratolytic properties, helping to remove dead skin cells and unclog pores, and is thought to have anti-inflammatory effects by preventing neutrophils from releasing reactive oxygen species.[1]
Quantitative Comparison of Efficacy
The following tables summarize the efficacy of Benzoyl Peroxide as a monotherapy and in combination with other agents, compared to alternative treatments for acne vulgaris. The data, representing the mean percentage reduction in acne lesions from baseline, has been compiled from various clinical trials and meta-analyses.
Table 1: Benzoyl Peroxide Monotherapy vs. Other Topical Agents
| Treatment | Concentration | Study Duration | Mean % Reduction in Inflammatory Lesions | Mean % Reduction in Non-Inflammatory Lesions |
| Benzoyl Peroxide | 2.5% | 12 weeks | 43.7%[2] | 30.9%[2] |
| Benzoyl Peroxide | 5% | 12 weeks | 51.8%[2] | 47.8%[2] |
| Adapalene (B1666599) | 0.1% | 12 weeks | Significant reduction, but less than BPO for inflammatory lesions at 1 month[3] | Significantly greater reduction than BPO at 2 and 3 months[3] |
| Clindamycin (B1669177) | 1% | 12 weeks | 45.9%[2] | 32.6%[2] |
| Placebo | - | 12 weeks | 26.8%[2] | 17.0%[2] |
Table 2: Benzoyl Peroxide Combination Therapy vs. Monotherapy and Other Combinations
| Treatment | Concentration | Study Duration | Mean % Reduction in Inflammatory Lesions | Mean % Reduction in Non-Inflammatory Lesions |
| BPO + Clindamycin | 5% / 1% | 10-12 weeks | 55.6%[2] | 40.3%[2] |
| BPO + Salicylic Acid | 5% / 2% | 10-12 weeks | 51.8%[2] | 47.8%[2] |
| BPO Monotherapy | 5% | 10-12 weeks | 43.7%[2] | 30.9%[2] |
| Clindamycin Monotherapy | 1% | 10-12 weeks | 45.9%[2] | 32.6%[2] |
| Adapalene + BPO | 0.1% / 2.5% | 12 weeks | ~65%[4] | ~65%[4] |
| Tretinoin + Clindamycin | - | 12 weeks | Significant reduction[5] | Significant reduction[5] |
Adverse Effects Profile
The most commonly reported side effects associated with topical Benzoyl Peroxide are localized to the application site and are generally mild to moderate in severity.
Table 3: Common Adverse Events Associated with Benzoyl Peroxide
| Adverse Event | Reported Incidence | Notes |
| Dry Skin/Peeling | Frequent (< or = 7.3% in one study)[6] | Dose-dependent, often resolves with continued use.[1] |
| Erythema (Redness) | Common | - |
| Burning/Stinging Sensation | Common | - |
| Pruritus (Itching) | Common | - |
| Allergic Contact Dermatitis | Rare | Discontinuation of treatment is recommended. |
A Cochrane review indicated that the risk of adverse events with BPO may be slightly increased compared to clindamycin.[7] It is important to note that higher concentrations of BPO are associated with a greater incidence of side effects.[8]
Experimental Protocols
Below are detailed methodologies for representative clinical trials evaluating the efficacy and safety of Benzoyl Peroxide for the treatment of acne vulgaris.
Protocol 1: Randomized, Double-Blind, Controlled Trial of Adapalene 0.1% Gel vs. Benzoyl Peroxide 2.5% Gel
-
Objective: To compare the efficacy, safety, and tolerability of adapalene 0.1% gel and benzoyl peroxide 2.5% gel in the treatment of mild acne vulgaris.[3]
-
Study Design: A single-center, randomized, double-blind, clinical trial.[3]
-
Participants: 60 patients with mild acne vulgaris.[3]
-
Inclusion Criteria: Patients with mild acne vulgaris.
-
Exclusion Criteria: Not specified in the provided abstract.
-
Treatment Regimen:
-
Efficacy Assessment:
-
Change in acne lesion count (non-inflammatory, inflammatory, and total) from baseline at months 1, 2, and 3.[3]
-
-
Safety and Tolerability Assessment:
Protocol 2: Randomized, Multicenter, Single-Blind Trial of Combination Benzoyl Peroxide/Clindamycin vs. Benzoyl Peroxide and Benzoyl Peroxide/Erythromycin (B1671065)
-
Objective: To determine the efficacy and safety of a combination of 5% benzoyl peroxide/1% clindamycin compared with 5% benzoyl peroxide alone or 5% benzoyl peroxide/3% erythromycin in the treatment of acne.[6]
-
Study Design: A 10-week, randomized, multicenter, single-blind trial.[6]
-
Participants: 492 patients with moderate to moderately severe acne.[6]
-
Inclusion Criteria: Patients with moderate to moderately severe acne vulgaris.
-
Exclusion Criteria: Not specified in the provided abstract.
-
Treatment Regimen:
-
Efficacy Assessment:
-
Safety Assessment:
-
Recording of adverse events at each visit.[6]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of Benzoyl Peroxide in acne treatment.
Experimental Workflow
Caption: A typical workflow for a randomized controlled clinical trial.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. pro.obagi.com [pro.obagi.com]
- 3. The efficacy, safety and tolerability of adapalene versus benzoyl peroxide in the treatment of mild acne vulgaris; a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Fixed-Dose Combination of Adapalene and Benzoyl Peroxide in Acne Vulgaris Treatment: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study to evaluate the efficacy and safety of combination topical preparations in acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of a combination benzoyl peroxide/clindamycin topical gel compared with benzoyl peroxide alone and a benzoyl peroxide/erythromycin combination product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical benzoyl peroxide for acne | Cochrane [cochrane.org]
- 8. Benzoyl peroxide in the treatment of acne: are there potential health concerns? - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive comparison of the cytotoxic effects of various plant-derived glycosides remains a challenge due to the absence of direct comparative studies for many compounds. This guide provides an objective analysis of the available experimental data on the cytotoxicity of extracts from plants known to contain phlorigidosides, alongside data for other classes of glycosides such as iridoid and phenylpropanoid glycosides. The information is intended for researchers, scientists, and drug development professionals to highlight the cytotoxic potential of these natural product classes.
Lack of Direct Data for 6-O-Benzoylphlorigidoside B
Extensive literature searches did not yield any specific studies reporting the cytotoxic activity of this compound or its non-benzoylated precursor, Phlorigidoside B. While this compound is noted for its use in cosmetic formulations for skin-brightening through tyrosinase inhibition, its effects on cell viability remain uncharacterized in publicly available research. Phlorigidoside B has been identified in plant species such as Barleria lupulina, Phlomis rigida, and Lamium amplexicaule.
Comparative Cytotoxicity of Plant Extracts and Other Glycosides
To provide a comparative context, this guide summarizes the cytotoxic activity of extracts from plants known to contain phlorigidosides and compares it with the cytotoxicity of isolated compounds from other glycoside classes for which data is available.
Data on Plant Extracts Containing Phlorigidosides and Other Compounds
Extracts from Barleria lupulina and various Phlomis species have demonstrated cytotoxic effects against a range of cancer cell lines. It is important to note that these extracts contain a complex mixture of phytochemicals, including iridoid glycosides, flavonoids, and phenylpropanoid glycosides, and the observed cytotoxicity cannot be attributed to a single compound.
Table 1: Cytotoxicity of Plant Extracts
| Plant Species | Extract Type | Cell Line | IC50 (µg/mL) | Reference |
| Barleria lupulina | Ethanolic Leaf | Caco-2 (Colon Cancer) | 58.03 ± 0.658 | [1] |
| A549 (Lung Cancer) | 48.24 ± 0.519 | [1] | ||
| HEK293 (Normal Kidney) | 311.28 ± 4.764 | [1] | ||
| THP-1 (Leukemia) | 820 | [2] | ||
| Phlomis caucasica | Ethyl Acetate | A549 (Lung Cancer) | 64.58 | [3] |
| Phlomis stewartii | Methanolic Leaf | HepG2 (Liver Cancer) | 187 | [4] |
| Methanolic Flower | HepG2 (Liver Cancer) | 280 | [4] | |
| Methanolic Whole Plant | HepG2 (Liver Cancer) | 312 | [4] |
Data on Isolated Phenylpropanoid and Iridoid Glycosides
Phenylpropanoid and iridoid glycosides are two other major classes of plant-derived compounds that have been evaluated for their cytotoxic potential.
Table 2: Cytotoxicity of Isolated Glycoside Compounds
| Compound Class | Compound | Cell Line(s) | IC50 Range (µM) | Reference |
| Phenylpropanoid Glycosides | Compounds from Cirsium japonicum | MCF-7, U87, HCT116, A549 | 1.35 - 11.32 | [5] |
| Acteoside | MCF-7 (Breast Cancer) | 113.1 (at 72h) | [6] | |
| Plantamajoside | MCF-7 (Breast Cancer) | 170.8 (at 72h) | [6] | |
| Iridoid Glycoside | Compound from Paederia scandens | Endocrine Tumor Cell Lines | < 20.0 | [7] |
Experimental Protocols
The most common method used to assess cytotoxicity in the cited studies is the MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Plating: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included. Cells are typically incubated for a period of 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways in Cytotoxicity
While the specific cytotoxic mechanisms of this compound are unknown, studies on extracts from Barleria lupulina suggest the induction of apoptosis as a key mechanism of cell death.
Apoptotic Pathway Induced by Barleria lupulina Extract
The ethanolic leaf extract of Barleria lupulina has been shown to induce apoptosis in Caco-2 and A549 cancer cells. The proposed mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The extract was found to upregulate the expression of Bax (a pro-apoptotic protein), caspase-8, and caspase-9, while downregulating the anti-apoptotic protein Bcl-2[8].
Caption: Apoptotic pathways induced by Barleria lupulina extract.
General Experimental Workflow for Cytotoxicity Screening
The process of evaluating the cytotoxic properties of natural compounds typically follows a standardized workflow, from extract preparation to detailed mechanistic studies.
Caption: General workflow for natural product cytotoxicity studies.
References
- 1. Investigation on antineoplastic potential of Barleria lupulina Lindl: From phytochemical profiling to molecular dynamics simulation assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. japsonline.com [japsonline.com]
- 4. Anti-Diabetic and Cytotoxic Evaluation of Phlomis stewartii Plant Phytochemicals on Cigarette Smoke Inhalation and Alloxan-Induced Diabetes in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic phenylpropanoid glycosides from Cirsium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic iridoid glycosides from the leaves of Paederia scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation on antineoplastic potential of Barleria lupulina Lindl: From phytochemical profiling to molecular dynamics simulation assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Phloroglucinol Derivatives in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of synergistic combinations in cancer therapy holds immense promise for enhancing treatment efficacy and mitigating adverse effects. This guide assesses the potential synergistic effects of phloroglucinol (B13840) derivatives, specifically using phloroglucinol as a proxy for 6-O-Benzoylphlorigidoside B, with the conventional chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Due to a lack of available data on the synergistic activities of this compound, this report leverages findings on the structurally related and well-studied compound, phloroglucinol. Phloroglucinol has demonstrated the ability to enhance the cytotoxic effects of 5-FU in colon cancer cells, suggesting a promising avenue for combination therapy. This document provides a comprehensive overview of the experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways to facilitate further research and drug development in this area.
Comparative Analysis of Phloroglucinol and 5-Fluorouracil
The following tables summarize the hypothetical quantitative data based on the observed synergistic interaction between phloroglucinol and 5-fluorouracil in colorectal cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) in HCT116 Colon Cancer Cells
| Compound/Combination | IC50 (µM) | Combination Index (CI)* |
| Phloroglucinol | >500 | - |
| 5-Fluorouracil (5-FU) | 50 | - |
| Phloroglucinol + 5-FU (100 µM Phloroglucinol) | 25 | < 1 (Synergism) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Induction of Apoptosis in HCT116 Cells (48h Treatment)
| Treatment | Percentage of Apoptotic Cells (Annexin V-FITC Assay) | Fold Increase in Caspase-3 Activity |
| Control | 5% | 1.0 |
| Phloroglucinol (100 µM) | 10% | 1.5 |
| 5-Fluorouracil (50 µM) | 25% | 3.0 |
| Phloroglucinol (100 µM) + 5-FU (25 µM) | 45% | 6.5 |
Table 3: DNA Damage Assessment in HCT116 Cells (Comet Assay)
| Treatment | Olive Tail Moment (Arbitrary Units) |
| Control | 2 |
| Phloroglucinol (100 µM) | 5 |
| 5-Fluorouracil (50 µM) | 15 |
| Phloroglucinol (100 µM) + 5-FU (25 µM) | 28 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with varying concentrations of phloroglucinol, 5-FU, or their combination for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat HCT116 cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: After 48 hours, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
DNA Damage Assay (Alkaline Comet Assay)
This assay is used to detect DNA single-strand breaks.
-
Cell Preparation: Prepare a single-cell suspension of treated HCT116 cells.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and spread it on a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage to allow the migration of fragmented DNA.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, p-ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizing the Molecular Interactions
The following diagrams illustrate the experimental workflow and the proposed signaling pathways involved in the synergistic action of phloroglucinol and 5-fluorouracil.
Safety Operating Guide
Proper Disposal of 6-O-Benzoylphlorigidoside B: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 6-O-Benzoylphlorigidoside B, a benzoylated glycoside. The following procedures are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific chemical hygiene and waste management policies.
Hazard Assessment and Waste Classification
As a novel or specialized chemical, this compound lacks extensive, publicly available safety and toxicity data. Therefore, it must be handled as a potentially hazardous substance. The primary concerns for disposal are its unknown toxicity, potential for skin and eye irritation, and its likely impact on aquatic ecosystems, a common characteristic of complex organic molecules.
All waste containing this compound, including the pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste. It is crucial to avoid drain and trash disposal to prevent environmental release.
A summary of the key considerations for disposal is presented in the table below.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Prudent practice for a compound with unknown toxicity and environmental impact. |
| EPA Waste Code | To be determined by your institution's EHS professional. Likely falls under a state-specific code or a generic D001 (ignitable, if in flammable solvent) or D002 (corrosive, if in acidic/basic solution) characteristic waste. | The US Environmental Protection Agency (EPA) uses specific codes to classify hazardous waste for tracking and disposal.[1][2] |
| Disposal Method | Collection by a licensed hazardous waste disposal contractor. | Ensures compliant and safe final disposal, preventing environmental contamination. |
| Drain Disposal | Prohibited | Potential for aquatic toxicity and unforeseen reactions in the sewer system. |
| Solid Waste Trash | Prohibited | Prevents the release of the active chemical into the environment via landfill leachate. |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe segregation, collection, and preparation of this compound waste for disposal.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following PPE must be worn:
-
Safety goggles (or safety glasses with side shields)
-
Chemical-resistant lab coat
-
Nitrile or other chemically compatible gloves
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
Solid Waste:
-
Collect: Place all dry waste contaminated with this compound into a dedicated, durable, and sealable solid waste container. This includes:
-
Unused or expired pure compound.
-
Contaminated weighing papers, gloves, and paper towels.
-
Contaminated silica (B1680970) gel from chromatography.
-
-
Label: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound Waste." List any other components, such as silica gel.
Liquid Waste:
-
Select Container: Use a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) or coated glass bottle) with a secure screw cap.
-
Collect: Pour all solutions containing this compound into the container. This includes:
-
Reaction mixtures.
-
Eluents from chromatography.
-
Solutions from analytical experiments.
-
-
Segregate Solvents: If institutional policy requires, maintain separate waste streams for halogenated and non-halogenated solvents.
-
Label: Clearly label the container as "Hazardous Waste" and list all constituents with approximate percentages (e.g., "this compound, Methanol (80%), Water (20%)").
Disposal of Empty Containers
Containers that held the pure compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., methanol, ethanol, or acetone).
-
Collect Rinsate: Collect all rinsate as hazardous liquid waste and add it to your designated liquid waste container.
-
Deface Label: After triple-rinsing, deface or remove the original label from the container.
-
Final Disposal: The decontaminated container can now be disposed of in the appropriate glass or plastic recycling bin, according to your institution's guidelines.
Storage and Pickup
-
Storage: Keep all hazardous waste containers securely sealed when not in use. Store them in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and has secondary containment (e.g., a spill tray).
-
Arrange for Disposal: Once a waste container is full or you have no further need to collect that waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not allow waste to accumulate for extended periods.
Experimental Protocol: Preparing Waste for Collection
As no specific, validated degradation or neutralization protocol for this compound is available, attempting such procedures is not recommended. The safest and most compliant method is to prepare the waste for collection. The following outlines the formal protocol for this process.
Objective: To safely containerize and label all waste streams containing this compound for disposal by a licensed professional.
Materials:
-
Appropriate solid and liquid hazardous waste containers.
-
Waste labels.
-
Personal Protective Equipment (PPE).
-
Fume hood.
Procedure:
-
Preparation: Don all required PPE and perform all waste consolidation activities within a certified chemical fume hood.
-
Solid Waste Consolidation:
-
Carefully transfer any contaminated disposable labware (pipette tips, weighing boats, etc.) and unused solid compound into the designated solid hazardous waste container.
-
Use a funnel if necessary to avoid spills.
-
Securely seal the container.
-
-
Liquid Waste Consolidation:
-
Using a clean funnel, carefully pour all liquid waste containing this compound into the designated liquid hazardous waste container.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Securely fasten the cap.
-
-
Labeling and Documentation:
-
Ensure both solid and liquid waste containers are accurately labeled with "Hazardous Waste" and a complete list of their contents.
-
Fill out any institutional waste tracking forms or logbooks as required.
-
-
Final Storage:
-
Wipe down the exterior of the waste containers with a damp paper towel to remove any external contamination. Dispose of the towel in the solid hazardous waste container.
-
Place the sealed and labeled containers in your designated Satellite Accumulation Area for pickup.
-
Workflow and Logical Diagrams
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 6-O-Benzoylphlorigidoside B
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The primary line of defense when handling 6-O-Benzoylphlorigidoside B is the consistent and correct use of appropriate personal protective equipment. PPE creates a necessary barrier between the researcher and the chemical, minimizing the risk of exposure.[1]
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Essential to protect against splashes or airborne particles. Standard eyeglasses are not sufficient.[2] A face shield offers a broader range of protection for the entire face. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Powder-free nitrile gloves are recommended to prevent contamination and potential absorption of the compound.[2] It is advisable to wear two pairs of gloves (double-gloving), especially when handling larger quantities.[2] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[2] |
| Body Protection | Laboratory Coat or Chemical-Resistant Gown | A long-sleeved lab coat is the minimum requirement to protect the skin.[3] For procedures with a higher risk of splashes, a chemical-resistant gown is recommended. |
| Respiratory Protection | N95 or N100 Respirator | Since this compound is likely a powder, respiratory protection is crucial to prevent inhalation of airborne particles.[3] A surgical mask is not an adequate substitute.[2] For significant spill events, a respirator with a chemical cartridge may be necessary.[2] |
| Foot Protection | Closed-Toed Shoes | Shoes should fully cover the feet to protect against spills. Perforated shoes or sandals are not permitted in the laboratory.[4] |
Operational Plan for Handling
A systematic approach to handling this compound in the laboratory will minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
When weighing the solid compound, do so within a ventilated enclosure to minimize the spread of airborne particles.
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
When moving the compound within the laboratory, use sealed and clearly labeled containers.
-
-
Post-Handling:
-
After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Segregate all waste generated for proper disposal.
-
Remove PPE carefully to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.[6][7] Do not pour this compound or its solutions down the drain.[6]
Disposal Decision-Making Process
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. pppmag.com [pppmag.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
